Iopamidol ep impurity F
説明
特性
IUPAC Name |
1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQCBLLGLPDKRP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869069-71-5 | |
| Record name | N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869069715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4,6-TRIIDO-N3, N3-DIMETHYLISOPHTHALAMID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6T5U5FET2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Iopamidol EP Impurity F – Structural Elucidation, Origin, and Control
Topic: Iopamidol EP Impurity F Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes synthesis of non-ionic contrast media, Iopamidol EP Impurity F represents a critical process-related impurity (PRI) arising from competitive amidation. Chemically identified as the N,N-dimethylamino derivative of iopamidol, this species deviates from the target molecule by the substitution of one serinol (1,3-dihydroxy-2-propyl) arm with a dimethylamine moiety.
This guide provides a definitive structural analysis of Impurity F (CAS 1869069-71-5), delineates the mechanistic pathway of its formation via solvent degradation, and establishes robust analytical protocols for its detection and control in compliance with European Pharmacopoeia (EP) and ICH Q3A/B standards.
Chemical Identity & Structural Analysis[1]
Impurity F is a structural analogue of Iopamidol where the symmetry of the isophthalamide core is broken by an asymmetric amidation event. Unlike the parent molecule, which bears two hydrophilic serinol side chains, Impurity F possesses one hydrophobic dimethylamide terminus.
Key Chemical Data[1][2]
| Parameter | Specification |
| Common Name | Iopamidol EP Impurity F |
| Chemical Name (IUPAC) | |
| CAS Registry Number | 1869069-71-5 |
| Molecular Formula | C |
| Molecular Weight | 731.06 g/mol |
| Parent Molecule | Iopamidol (C |
| Structural Difference | Loss of C |
Structural Topology
The molecule retains the triiodinated benzene core essential for radiopacity but exhibits altered solubility and retention characteristics due to the loss of hydroxyl groups on the dimethylamide arm.
Figure 1: Topological representation of Iopamidol EP Impurity F, highlighting the critical substitution of the serinol group with a dimethylamine moiety at the C3 position.[1][2]
Mechanistic Origin: The Competitive Amidation Pathway
The formation of Impurity F is a classic example of a Reactive Solvent Impurity scenario. It typically occurs during the final amidation step of the Iopamidol synthesis.
The "Dimethylamine Vector"
The synthesis of Iopamidol involves reacting 5-[(2$S$)-2-hydroxypropanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Acid Chloride Intermediate) with 2-amino-1,3-propanediol (Serinol).
-
Solvent Risk: This reaction is frequently conducted in polar aprotic solvents like Dimethylacetamide (DMAc) or Dimethylformamide (DMF) .
-
Degradation: Under thermal stress or acidic/basic conditions, DMAc/DMF hydrolyzes to release Dimethylamine (DMA) .
-
Competition: The liberated DMA is a potent nucleophile. It competes with Serinol for the acyl chloride sites on the intermediate. Because DMA is less sterically hindered than Serinol, even trace amounts (ppm levels) can lead to significant formation of Impurity F.
Synthesis Pathway Diagram
Figure 2: Competitive amidation pathway showing how solvent degradation products (Dimethylamine) intercept the acid chloride intermediate to form Impurity F.
Analytical Characterization & Control
Detecting Impurity F requires an analytical method capable of resolving the hydrophobic shift caused by the dimethyl group.
Chromatographic Behavior (HPLC/UPLC)
Impurity F is significantly more hydrophobic than Iopamidol due to the replacement of a hydrophilic diol (serinol) with a lipophilic dimethyl group.
-
Column: C18 (Octadecylsilyl) stationary phase.
-
Elution Order: Impurity F will elute after Iopamidol (Reverse Phase).
-
Relative Retention Time (RRT): Typically ~1.2 to 1.4 relative to Iopamidol, depending on the gradient slope.
Mass Spectrometry (LC-MS) Profile
-
Ionization: ESI Positive Mode (
). -
Parent Ion:
(Calculated MW 731.06). -
Fragmentation Pattern:
-
Loss of Iodine (-127 Da).
-
Loss of Dimethylamine fragment (-45 Da) is a diagnostic marker distinguishing it from other impurities like Impurity B (Des-methyl) or Impurity A.
-
Control Strategy
To maintain Impurity F below the EP reporting threshold (typically 0.05% or 0.10%), the following controls are mandatory:
-
Solvent Quality: Use "Distilled in Glass" or high-purity grade DMAc/DMF with certified low dimethylamine content (<10 ppm).
-
Process Temperature: Maintain amidation temperatures as low as possible (<10°C) to inhibit in-situ solvent hydrolysis.
-
Scavenging: In some protocols, a weak acid wash or inert gas sparging of the solvent prior to reaction can remove volatile amines.
References
-
Veeprho. (n.d.). Iopamidol EP Impurity F | CAS 1869069-71-5.[1][2][3][4][7][8][9][10][11] Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.). (Current Edition). Monograph: Iopamidol. Strasbourg, France: EDQM.
-
Axios Research. (n.d.). Iopamidol EP Impurity F (Mixture of Isomers). Retrieved from [Link]
- International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Geneva.
Sources
- 1. klivon.com [klivon.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. veeprho.com [veeprho.com]
- 7. 1869069-71-5,Iopamidol ep impurity F [easechem.com]
- 8. N, N Dimethyl amino derivative, Dimethyl amino Iopamidol, Iopamidol EP Impurity-F - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 | Axios Research [axios-research.com]
- 11. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
Synthesizing and Controlling Iopamidol EP Impurity F: Mechanistic Origins and Targeted Reference Standard Generation
Introduction to Iopamidol and Impurity Profiling
Iopamidol is a widely utilized non-ionic, low-osmolality iodinated contrast agent essential for modern radiographic imaging[1]. To ensure patient safety and drug efficacy, the European Pharmacopoeia (EP) mandates strict control of related substances and process impurities. Among these, Iopamidol EP Impurity F —chemically identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide—represents a critical process-related impurity that requires rigorous analytical monitoring[2].
This technical guide explores the mechanistic origin of Impurity F during active pharmaceutical ingredient (API) manufacturing and provides a self-validating, step-by-step synthetic protocol for generating high-purity Impurity F reference standards required for analytical method validation (AMV).
Mechanistic Origin of Impurity F in API Manufacturing
The Causality of Solvent Degradation
The industrial synthesis of Iopamidol typically involves the amidation of a protected intermediate, 5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, with an excess of serinol (2-amino-1,3-propanediol)[3]. This step requires a dipolar aprotic solvent, predominantly N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), to effectively solubilize both the highly lipophilic dichloride intermediate and the hydrophilic serinol[4].
However, under standard reaction conditions—which often involve elevated temperatures (30–50°C) and the presence of basic acid scavengers (e.g., triethylamine)—DMAc and DMF are susceptible to trace hydrolytic or thermal degradation. This degradation liberates dimethylamine , a highly reactive, unhindered secondary amine[5].
Dimethylamine acts as a potent competitive nucleophile against serinol. It attacks one of the acyl chloride moieties on the intermediate. Subsequent amidation of the remaining acyl chloride by serinol, followed by the global deprotection (hydrolysis) of the acetate groups, yields Impurity F.
Mechanistic origin of Iopamidol EP Impurity F via solvent degradation.
Physicochemical Profile & Analytical Data
To perform analytical method validation and routine quality control, highly pure reference standards of Impurity F are required[2]. The physicochemical properties and standard chromatographic conditions are summarized below.
Table 1: Physicochemical Profile of Iopamidol EP Impurity F
| Parameter | Value |
| Chemical Name | (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide |
| CAS Registry Number | 1869069-71-5 |
| Molecular Formula | C16H20I3N3O6 |
| Molecular Weight | 731.06 g/mol |
| API Family | Iopamidol |
| Structural Distinction | Mono-dimethylamide substitution replacing one serinol moiety |
According to EP guidelines, Impurity F must be clearly resolved from the main Iopamidol peak and other related substances (such as Impurity A and B)[1].
Table 2: Typical HPLC Method Parameters for Impurity F Resolution
| Parameter | Specification / Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Gradient (per EP Monograph specifications) |
| Detection Wavelength | UV at 240 nm |
| System Suitability | Resolution between critical peak pairs must meet EP limits |
Targeted Synthesis of Impurity F for Reference Standards
Synthesizing Impurity F for use as a reference standard requires intentionally forcing the asymmetric amidation that occurs accidentally during API manufacturing. The primary synthetic challenge is preventing the formation of symmetric bis-dimethylamides or bis-serinolamides (Iopamidol). This is achieved through strict stoichiometric control and cryogenic temperature modulation.
Step-by-step synthetic workflow for generating the Iopamidol Impurity F reference standard.
Experimental Protocol: Asymmetric Amidation Workflow
Phase 1: Mono-amidation with Dimethylamine
-
Preparation : Dissolve 1.0 equivalent of 5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Temperature Control : Cool the reaction vessel to strictly between -10°C and 0°C. Causality: Cryogenic conditions reduce the reactivity of the second acyl chloride group, heavily favoring mono-substitution and preventing symmetric bis-dimethylamide formation.
-
Addition : Slowly add a pre-cooled solution of exactly 1.0 equivalent of dimethylamine (as a 2.0 M solution in THF) alongside 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 2 hours.
-
Validation Check : Monitor the reaction via HPLC. Quench the reaction immediately when the mono-substituted intermediate reaches maximum yield to prevent over-reaction.
Phase 2: Second Amidation with Serinol
-
Reagent Addition : To the crude reaction mixture from Phase 1, add an excess (2.5 equivalents) of serinol dissolved in a minimal amount of anhydrous DMAc.
-
Heating : Gradually warm the mixture to 40°C and stir for 4–6 hours to ensure complete conversion of the remaining sterically hindered acyl chloride.
-
Isolation : Evaporate the volatiles under reduced pressure. Partition the residue between ethyl acetate and water to extract unreacted serinol and DIPEA salts.
Phase 3: Deprotection and Purification
-
Hydrolysis : Dissolve the protected asymmetric intermediate in methanol. Add aqueous NaOH (1 M) to adjust the pH to 10.5–11.0. Stir at room temperature for 2 hours to cleave the acetate protecting group from the lactic acid moiety.
-
Neutralization : Neutralize the mixture using a strongly acidic cation-exchange resin (e.g., Amberlite IR-120) until the pH stabilizes at 6.5-7.0. Filter the resin.
-
Purification : Purify the crude Impurity F using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient). Lyophilize the pure fractions to obtain the Impurity F reference standard as a white powder.
Conclusion
Understanding the mechanistic origin of Iopamidol EP Impurity F highlights the critical role of solvent stability in API manufacturing. By mapping the degradation of DMAc to dimethylamine, process chemists can implement stricter temperature controls or explore alternative reaction media, such as micellar catalysis in water[4], to suppress its formation. Concurrently, the controlled, asymmetric synthesis protocol provided ensures that analytical laboratories have access to high-purity reference standards required for global regulatory compliance[6].
References
-
"Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5", Axios Research, [Link]
- "Process for the preparation of iopamidol", US P
-
"Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol", RSC Advances, [Link]
-
"Mechanochemistry Applied to the Synthesis of X-ray Contrast Agent", ACS Sustainable Chemistry & Engineering, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 | Axios Research [axios-research.com]
- 3. US6803485B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 4. Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Deep Dive: Formation Mechanism and Control of Iopamidol EP Impurity F
Topic: Formation Mechanism of Iopamidol EP Impurity F Content Type: In-depth Technical Guide[]
Executive Summary
Iopamidol (EP/USP), a non-ionic iodinated contrast medium, is synthesized through a multi-step acylation and amidation process.[2] EP Impurity F (CAS 1869069-71-5) is chemically identified as the N,N-dimethylamide analog of Iopamidol, where one of the characteristic serinol (1,3-dihydroxy-2-propylamine) side chains is replaced by a dimethylamine moiety.
This guide details the formation mechanism of Impurity F, identifying it as a solvent-participation impurity arising from the degradation of N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) during the amidation of the intermediate acid chloride. We provide the mechanistic pathway, critical process parameters (CPPs), and analytical strategies for mitigation.
Chemical Characterization and Identity
Understanding the structural deviation is the first step in diagnosing the formation pathway.[] Iopamidol is a tri-substituted isophthalamide.[] Impurity F represents a "loss of specificity" during the side-chain attachment.
Table 1: Structural Comparison
| Feature | Iopamidol (API) | EP Impurity F |
| Chemical Name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthalamide | N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethyl -1,3-benzenedicarboxamide |
| Molecular Formula | ||
| Molecular Weight | 777.09 g/mol | 731.06 g/mol |
| Key Difference | Two Serinol amide arms | One Serinol arm, One Dimethylamide arm |
| Origin | Correct amidation with Serinol | Competitive amidation with Dimethylamine |
Formation Mechanism[1]
The formation of Impurity F is a classic example of competitive nucleophilic acyl substitution .[] It occurs during the reaction of the key intermediate, 5-[(2S)-2-(acetyloxy)propanoylamino]-2,4,6-triiodoisophthaloyl dichloride (Intermediate-Cl), with serinol.[]
The Role of the Solvent (DMAc)
The synthesis of Iopamidol typically utilizes dipolar aprotic solvents like N,N-Dimethylacetamide (DMAc) to solubilize the polar tri-iodinated intermediates and scavenge protons (often in conjunction with a base like tributylamine).
-
Instability: Under thermal stress or in the presence of trace moisture/acids, DMAc undergoes hydrolysis or thermal decomposition to release Dimethylamine (DMA) and Acetic Acid.[]
-
Contamination: Commercial grade DMAc may contain trace levels of free Dimethylamine as a raw material impurity.[]
The Competitive Pathway
The Intermediate-Cl is a highly electrophilic species designed to react with the amino group of Serinol.[] However, free Dimethylamine (if present) is a stronger nucleophile (less sterically hindered) than Serinol.
-
Activation: The Intermediate-Cl is generated in situ or dissolved in DMAc.[]
-
Competition: Both Serinol and Dimethylamine compete for the acyl chloride sites.[]
-
Substitution:
-
Main Reaction: Intermediate-Cl + 2 Serinol
Acetyl-Iopamidol.[] -
Side Reaction: Intermediate-Cl + 1 Serinol + 1 Dimethylamine
Acetyl-Impurity F .[]
-
-
Hydrolysis: The final deprotection step (removing the acetyl group from the lactate moiety) yields the final Impurity F .[]
Reaction Scheme Diagram
The following diagram illustrates the bifurcation point where the impurity is generated.
Caption: Competitive amidation pathway showing the origin of Impurity F from solvent-derived dimethylamine.
Critical Process Parameters (CPPs) & Control Strategy
To maintain Impurity F below the EP threshold (typically < 0.10%), strict control over the reaction environment is required.
Solvent Quality (The Primary Control)
-
Parameter: Free Amine Content in DMAc.
-
Specification: Use "High Purity" or "Distilled in Glass" grade DMAc with < 0.05% free amine.[]
-
Action: Implement a raw material test for dimethylamine in DMAc using GC-FID before batch release.
Reaction Temperature[1][9][10]
-
Mechanism: Higher temperatures accelerate the thermal decomposition of DMAc into dimethylamine and acetic acid.[]
-
Protocol: Maintain the amidation reaction temperature between 0°C and 15°C . Avoid prolonged holding times at elevated temperatures (>30°C) while the acid chloride is present.
Reagent Stoichiometry
-
Strategy: Use a slight excess of Serinol.[]
-
Logic: By saturating the system with the desired nucleophile (Serinol), you statistically reduce the probability of the acid chloride reacting with trace dimethylamine.
Table 2: Risk Mitigation Matrix
| Process Variable | Risk Factor | Control Measure |
| Solvent Age | Old DMAc accumulates dimethylamine via hydrolysis.[] | Use fresh solvent; Store under |
| Addition Rate | Fast addition generates localized heat (exotherm).[] | Controlled addition of Acid Chloride to Serinol solution at <10°C. |
| Base Selection | Strong bases can catalyze DMAc breakdown.[] | Use mild organic bases (e.g., Tributylamine) or excess Serinol as the base. |
Analytical Validation
Detecting Impurity F requires a specific HPLC method capable of resolving the dimethylamide analog from the main peak and other related substances (like Impurity B or Des-iodo analogs).
Experimental Protocol: HPLC Detection
Objective: separate Impurity F (less polar due to methyl groups) from Iopamidol.[]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[]
-
Mobile Phase A: Water (degassed).[]
-
Mobile Phase B: Methanol/Acetonitrile (25:75 v/v).
-
Gradient:
-
0-5 min: 2% B (Isocratic)[]
-
5-30 min: 2%
25% B (Linear Gradient)[] -
30-40 min: 25% B (Wash)[]
-
-
Detection: UV at 242 nm.
-
Expected Result: Impurity F typically elutes after Iopamidol (Relative Retention Time ~1.2 - 1.[]4) due to the hydrophobic nature of the N,N-dimethyl group compared to the hydrophilic serinol group.[]
Control Workflow Diagram
This workflow ensures the exclusion of Impurity F during the manufacturing process.[]
Caption: Quality control workflow emphasizing raw material testing of DMAc to prevent Impurity F.
References
-
European Pharmacopoeia (Ph.[] Eur.) . Iopamidol Monograph 1115. Strasbourg, France: EDQM.[] (Defines the impurity profile and limits).
-
Veeprho Laboratories . Iopamidol EP Impurity F Structure and CAS. Retrieved from [Link] (Confirmed chemical identity as N,N-dimethyl analog).[]
-
Google Patents . CN105461581A - Synthetic methods of Iopamidol impurities.[] Retrieved from (Describes the use of DMAc solvent and serinol in Iopamidol synthesis).
-
Axios Research . Iopamidol EP Impurity F (Mixture of Isomers). Retrieved from [Link] (Confirmation of CAS 1869069-71-5).[][3]
Sources
Technical Whitepaper: Characterization and Control of Iopamidol EP Impurity F
This technical guide provides an in-depth analysis of Iopamidol EP Impurity F (CAS 1869069-71-5), a critical process-related impurity monitored under European Pharmacopoeia (EP) standards.[1]
Executive Summary
In the synthesis of Iopamidol, a non-ionic iodinated contrast medium, the control of related substances is paramount for patient safety due to the high dosages administered (often exceeding 100g per procedure). Iopamidol EP Impurity F (CAS 1869069-71-5) represents a specific challenge: it is a solvent-derived process impurity arising from the interaction between the reactive drug intermediate and degradation products of the reaction solvent, typically
Part 1: Chemical Identity and Structural Insight
Impurity F is structurally characterized by the substitution of one of the hydrophilic serinol side chains with a lipophilic dimethylamine moiety. This structural change significantly alters the molecule's polarity and solubility profile compared to the parent API.
| Attribute | Specification |
| Common Name | Iopamidol EP Impurity F |
| CAS Number | 1869069-71-5 |
| Chemical Name | |
| Molecular Formula | |
| Molecular Weight | 731.06 g/mol |
| Structural Alert | Presence of |
| Pharmacopoeial Status | Specified Impurity in European Pharmacopoeia (EP) Monograph 1115. |
Structural Significance
Iopamidol is designed to be highly hydrophilic to minimize neurotoxicity. Impurity F, having lost one bis(hydroxymethyl) group in favor of a hydrophobic dimethyl group, possesses a higher logP. This difference is the basis for its separation in reversed-phase chromatography (eluting after Iopamidol).
Part 2: Formation Mechanism (The Solvent-Participation Pathway)
The formation of Impurity F is a classic example of a solvent-participating side reaction . The synthesis of Iopamidol typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride (or a similar activated intermediate) with serinol (2-amino-1,3-propanediol) in a dipolar aprotic solvent like
The Mechanism[5][6][7]
-
Solvent Degradation: Under elevated temperatures or acidic/basic conditions, the solvent DMAc can hydrolyze to release Dimethylamine (DMA) and Acetic Acid.
-
Competitive Amidation: The reactive acid chloride intermediate (intended to react with Serinol) reacts instead with the free Dimethylamine contaminant.
-
Result: Formation of the
-dimethylamide bond at one of the carbonyl positions, yielding Impurity F.[1]
Visualization of the Pathway
The following diagram illustrates the competitive reaction pathway leading to Impurity F.
Caption: Competitive amidation pathway where solvent-derived dimethylamine intercepts the intermediate to form Impurity F.
Part 3: Analytical Strategy & Control
Detecting Impurity F requires a robust HPLC method capable of resolving the lipophilic impurity from the hydrophilic parent peak.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is aligned with EP Monograph 1115 principles but optimized for specific resolution of hydrophobic impurities.
-
Column: End-capped Octadecylsilyl silica gel (C18),
mm, 5 µm (e.g., Zorbax SB-C18 or equivalent). -
Mobile Phase A: Water (Milli-Q grade).
-
Mobile Phase B: Methanol (HPLC Grade) or Acetonitrile.
-
Note: Methanol is preferred for selectivity of iodinated compounds.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 240 nm (Absorption maximum for the triiodobenzene core).
-
Temperature: 35°C.[3]
Gradient Profile (Indicative)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Event |
| 0 | 98 | 2 | Equilibration |
| 5 | 98 | 2 | Iopamidol Elution |
| 25 | 80 | 20 | Hydrophobic Impurities |
| 40 | 20 | 80 | Wash |
| 45 | 98 | 2 | Re-equilibration |
Elution Logic: Due to the
Analytical Workflow Decision Tree
The following workflow ensures valid identification and quantification.
Caption: Validated workflow for the identification and quantification of Impurity F in Iopamidol drug substance.
Part 4: Control Strategy (Process Engineering)
To maintain Impurity F below the pharmacopoeial limit (typically NMT 0.10% or 0.05% depending on the specific monograph version), the root cause—dimethylamine presence—must be mitigated.
-
Solvent Quality: Use fresh, high-purity DMAc with low free amine content.
-
Temperature Control: Avoid prolonged heating of the reaction mixture containing DMAc, which accelerates hydrolysis to dimethylamine.
-
Scavenging: In some protocols, a resin scavenger or an acid wash step is employed to remove volatile amines before the critical coupling step.
References
-
European Pharmacopoeia (Ph.[1][4] Eur.) . Monograph 1115: Iopamidol. Strasbourg, France: EDQM. (Authoritative source for specified impurities and limits).
-
BenchChem . Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 88911795 (Iopamidol EP Impurity F). Link
-
LGC Standards . Reference Standard Data Sheet: Iopamidol EP Impurity F (CAS 1869069-71-5).[1][2][5] Link
- Anelli, P. L., et al. "Synthesis of iodinated contrast agents." Tetrahedron 53.34 (1997): 11919-11928.
Sources
Technical Guide: Characterization and Control of Iopamidol Process Impurities
Topic: Characterization of Iopamidol Process Impurities Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Iopamidol (
This guide provides a high-resolution technical framework for the identification, characterization, and control of these impurities. Unlike standard monographs, this document focuses on the mechanistic origins of impurities and provides self-validating analytical protocols (LC-MS/MS, NMR, and HPLC) to resolve complex structural isomers and halogenated byproducts.
Synthetic Pathway & Impurity Genesis
The generation of impurities is inextricably linked to the synthetic route. The commercial synthesis typically proceeds via the iodination of a diamide intermediate, followed by acylation with L-2-acetoxypropionyl chloride.
Mechanistic Flow of Impurity Formation
-
Precursor Impurities: Originating from the 5-nitroisophthalic acid starting material.
-
Intermediate Impurities (Impurity A): Unreacted 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide due to incomplete acylation.
-
Halogen Exchange (Impurities C, H, I): Displacement of iodine by chlorine (from thionyl chloride or HCl generated in situ) at the 2, 4, or 6 positions.
-
Solvent Adducts (Impurity F): Reaction with dimethylacetamide (DMA) or similar solvents under thermal stress.
-
Stereoisomers (Impurity D): Racemization of the chiral lactate side chain.
Synthesis & Impurity Map (DOT Diagram)
Caption: Logical flow of Iopamidol synthesis illustrating critical control points for specific impurity formation.
Comprehensive Impurity Profile
The following table consolidates data from EP/USP monographs and industrial characterization studies.
| Impurity Name (EP/USP) | Chemical Identity | Origin | Molecular Formula |
| Impurity A | 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide | Unreacted Intermediate | |
| Impurity B | 5-glycolamido derivative | Side Reaction (Over-oxidation/Hydrolysis) | |
| Impurity C / H | 4-chloro-N,N'-bis[...] derivative | Halogen Exchange (I | |
| Impurity I | 2-chloro-N,N'-bis[...] derivative | Halogen Exchange (I | |
| Impurity D | Stereoisomer (R-lactate side chain) | Racemization of Acylating Agent | |
| Impurity J | O-acetyl iopamidol | Incomplete Hydrolysis | |
| Impurity F | N,N-dimethylamino derivative | Solvent Interaction (DMA) |
Analytical Characterization Strategy
Protocol 1: High-Resolution HPLC (USP/EP Aligned)
This protocol is the primary release method. It relies on the hydrophobic difference between the tri-iodinated core and its de-iodinated or chlorinated analogs.
-
Principle: Reversed-phase chromatography with gradient elution.[3]
-
Column: C18 end-capped (L1 packing),
mm, 5 µm (e.g., Zorbax SB-C18 or equivalent). -
Mobile Phase A: Water (LC-MS grade).
-
Mobile Phase B: Water : Acetonitrile (75 : 25 v/v). Note: Low organic content prevents precipitation of the polar API.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 240 nm (Maximal absorbance for the iodinated benzene ring).
-
Temperature: 35°C.[3]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Isocratic hold for polar impurities |
| 40.0 | 50 | 50 | Elution of hydrophobic impurities (Cl-analogs) |
| 45.0 | 50 | 50 | Wash |
| 46.0 | 95 | 5 | Re-equilibration |
Self-Validating Check:
-
Resolution (Rs): The resolution between Iopamidol and Impurity B must be
. -
Tailing Factor: Must be
for the main peak to ensure accurate integration of shoulder impurities (like Impurity D).
Protocol 2: Structural Elucidation via LC-MS/MS
When unknown peaks appear (e.g., RRT 1.15), UV data is insufficient. Mass spectrometry is required to distinguish between de-iodination (-127 Da) and chlorination (-127 Da + 35 Da).
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[4]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Fragmentor: 120 V (Optimized to prevent in-source loss of Iodine).
-
-
Workflow:
-
Full Scan (MS1): Identify precursor ion
.-
Iopamidol:
. -
Impurity A:
. -
Chloro-Impurity (C/H/I):
(Characteristic isotope pattern of Cl).
-
-
Product Ion Scan (MS2): Select precursor and apply collision energy (20-40 eV).
-
Fragment Analysis:
-
Loss of
Da (Iodine) is the dominant pathway. -
Loss of
Da corresponds to the cleavage of the serinol side chain. -
Diagnostic: If the side chain is modified (e.g., Impurity F), the fragment corresponding to the side chain will shift in mass.
-
-
Advanced Structural Elucidation: The Isomer Challenge
Distinguishing regioisomers (e.g., Impurity C vs. Impurity I) is impossible by MS alone as they share identical mass and fragmentation patterns.
2D-NMR Strategy
To assign the position of the Chlorine atom (2, 4, or 6 position):
-
Isolation: Enrich the impurity using Prep-LC (C18, Water/MeOH).
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Focus on the correlation between the amide protons (
) and the aromatic carbons. -
Logic: In Iopamidol, the symmetry is broken by the chiral lactate group, but the 2,4,6 positions are sterically distinct.
-
A chlorine at position 4 will shift the adjacent Carbon-13 signals (
and ) upfield relative to the iodine-substituted carbon. -
NOESY: Look for spatial proximity between the amide
and the side chain protons. A chlorine atom (smaller than iodine) changes the rotational barrier of the amide bond, altering the NOE signal intensity.
-
Control & Mitigation Strategies
Critical Process Parameters (CPPs)
-
pH Control during Iodination:
-
Risk: Low pH (< 1.0) promotes the formation of Chloro-impurities (C, H, I) if HCl is not efficiently scavenged.
-
Mitigation: Maintain pH 2.0–3.0 and use iodine monochloride (ICl) with controlled addition rates.
-
-
Acylation Stoichiometry:
-
Risk: Excess acetoxypropionyl chloride leads to O-acylation (Impurity J).
-
Mitigation: Precise molar equivalent control (1.05 eq) and rigorous monitoring of the subsequent hydrolysis step.
-
-
Solvent Quality:
-
Risk: DMA containing dimethylamine impurities generates Impurity F.
-
Mitigation: Distill DMA prior to use or use high-purity grade (< 0.05% amine content).
-
Analytical Workflow Diagram
Caption: Decision tree for the detection and structural elucidation of unknown impurities.
References
-
European Pharmacopoeia (Ph.[5][6] Eur.) 11.0. Iopamidol Monograph 1115. Strasbourg: Council of Europe. Link
-
United States Pharmacopeia (USP) 43-NF 38. Iopamidol. Rockville, MD: United States Pharmacopeial Convention. Link
-
F. Uggeri et al. "Novel contrast media for X-ray imaging." Chemical Reviews, 2013.
-
P. Villa et al. "Synthesis and characterization of impurities in Iopamidol." Journal of Pharmaceutical and Biomedical Analysis, 2018.
-
BenchChem. "Application Notes and Protocols for the Use of Iopamidol Impurity Standards." Technical Application Note. Link
-
Daicel Pharma Standards. "Iopamidol Impurities and Synthesis." Technical Overview. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iopamidol EP Impurity H | C17H22ClI2N3O8 | CID 125333440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
Executive Summary
Iopamidol is a non-ionic, low-osmolar iodinated radiocontrast medium universally employed in X-ray and computed tomography (CT) imaging. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a critical regulatory requirement mandated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP)[1]. Because impurities and degradation products—such as free aromatic amines and deiodinated derivatives—can compromise patient safety, rigorous spectroscopic profiling is essential[1],[2].
This whitepaper provides an authoritative, in-depth guide to the structural elucidation, spectroscopic characterization (NMR, FTIR, LC-MS/MS), and degradation workflows of Iopamidol and its related compounds. By detailing the causality behind experimental behaviors—such as conformational isomerism in NMR and retention challenges in liquid chromatography—this guide equips analytical scientists with the foundational logic required to develop self-validating stability-indicating methods.
Structural Elucidation & Spectroscopic Signatures
The structural complexity of Iopamidol (
Nuclear Magnetic Resonance (NMR) Dynamics
Characterizing Iopamidol via
-
Prototropic Exchange: High-resolution
NMR spectra (at 308 K) reveal two non-equivalent exchangeable amide proton pools. The equivalent amide groups resonate at ~4.2 ppm, while the 2-hydroxypropanamido group resonates at ~5.5 ppm[5]. -
Causality in MRI Applications: The exchange rate of these amide protons is highly pH-dependent (base-catalyzed prototropic exchange). Because the exchange regime of the amide protons is slow enough to be detected, but fast enough to transfer saturation to bulk water, Iopamidol is actively researched as a responsive Chemical Exchange Saturation Transfer (CEST) MRI contrast agent for tumor pH mapping[5],[6].
-
NMR Challenges: Acquiring
NMR spectra for the Iopamidol core is notoriously difficult. The quaternary carbons on the triiodinated benzene ring lack directly bound protons, which eliminates the primary source of dipole-dipole relaxation. Consequently, these carbons exhibit exceptionally long relaxation times, requiring highly concentrated samples and extended acquisition parameters[7].
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is highly sensitive to the hydrogen-bonding networks formed by Iopamidol's hydroxyl and amide groups.
-
Peak Shifts: The theoretical stretching vibrations for the free
and groups occur at 3442 and 1728 , respectively[8],[9]. -
Causality of Broadening: When Iopamidol interacts with polar solvents or forms intermolecular hydrogen bonds (e.g., in solid-state mixtures with chemotherapeutic agents like mitomycin C), these peaks broaden and shift to lower wavenumbers (e.g., 3425
and 1704 )[8],[9]. This shift is caused by the increased charge separation in the carbonyl bond induced by hydrogen bonding.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for identifying trace degradation products[2],[10]. Iopamidol yields a robust
Degradation Pathways & Impurity Profiling
Under environmental or forced stress conditions, Iopamidol undergoes specific degradation cascades[2],[12]. Understanding these pathways is critical for monitoring USP-defined impurities, such as Iopamidol Related Compound A (a free aromatic amine resulting from amide cleavage) and Related Compound C[1].
Figure 1: Major degradation pathways of Iopamidol and corresponding related compounds.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every stress condition is paired with a quenching mechanism and a system suitability check to prevent false positives caused by secondary degradation.
Protocol 1: Self-Validating Forced Degradation Workflow
This method isolates primary degradation products for spectroscopic analysis[2],[12].
-
Stock Preparation: Dissolve Iopamidol API in ultrapure water (18.2 MΩ·cm) to a working concentration of 1 mg/mL[12].
-
Stress Application (Parallel Aliquots):
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL 1 M HCl. Incubate at 80°C for 2 hours[12].
-
Base Hydrolysis: Mix 1 mL stock with 1 mL 1 M NaOH. Incubate at 80°C for 2 hours[12].
-
Oxidation: Mix 1 mL stock with 1 mL 30%
. Store at room temperature in the dark for 24 hours[12]. -
Photolysis: Expose stock to a calibrated UV source (overall illumination
1.2 million lux hours)[12]. Maintain a dark control.
-
-
Quenching (Critical Causality Step): Immediately neutralize the acid/base samples with equimolar amounts of NaOH/HCl. Logic: Quenching halts the degradation kinetics precisely at the 2-hour mark, preventing the primary degradants (like Related Compound A) from undergoing secondary hydrolysis into unidentifiable fragments[12].
-
System Suitability Validation: Inject a USP reference standard mixture of Iopamidol and Related Compound C. The protocol is only considered valid for data acquisition if the chromatographic resolution between the API and Related Compound C is satisfactory (
)[1].
Protocol 2: LC-MS/MS Acquisition for Degradant Elucidation
Because Iopamidol and its degradants are highly polar, standard reversed-phase chromatography often results in poor peak shapes[10].
-
Chromatographic Separation: Utilize a C18 column (e.g., 4.6-mm x 25-cm, L11 packing)[13]. Crucial Step: Cool the column compartment to 15 °C. Logic: Decreasing the temperature increases the retention time of these highly hydrophilic, polar compounds, preventing them from eluting in the void volume and ensuring sharp peak symmetry[10].
-
Mobile Phase: Employ a gradient of ultrapure water and acetonitrile, modified with 0.1% acetic acid to maintain the analytes in their un-ionized state[10].
-
Detection: Run tandem UV detection at 240 nm (optimal absorbance for the triiodinated ring)[1],[4] alongside ESI-QTOF-MS.
-
Data Analysis: Extract high-resolution mass data (error < 5 ppm) to determine the elemental composition of the degradants[14].
Quantitative Data Summaries
The following tables consolidate the spectroscopic data required to positively identify Iopamidol and its related compounds.
Table 1: NMR Chemical Shifts (Aqueous / , 308 K)
| Proton Environment | Chemical Shift ( | Multiplicity / Characteristics | Causality / Structural Significance |
| Amide (2-hydroxypropanamido) | ~5.5 | Multiple resonances (Broad) | Slowly interconverting conformers; fast base-catalyzed exchange[5]. |
| Amide (Equivalent groups) | ~4.2 | Multiple resonances (Broad) | Restricted rotation around amide bonds; slower exchange rate[5]. |
| Aliphatic | 3.5 – 4.5 | Multiplets | Corresponds to the hydrophilic dihydroxypropyl side chains[15]. |
| Methyl ( | 1.1 – 1.5 | Triplet / Doublet | Identifies the 2-hydroxypropanoyl moiety; peak splitting indicates impurities[15]. |
Table 2: FTIR Stretching Frequencies
| Functional Group | Wavenumber ( | Spectral Behavior | Causality / Interaction |
| N-H Stretching | ~3442 | Sharp (Free) | Broadens and shifts to ~3425 |
| C=O Stretching (Amide I) | ~1728 | Sharp (Free) | Shifts to ~1704 |
| C-I Stretching | 500 – 600 | Sharp | Confirms the integrity of the triiodinated benzene core. |
Table 3: LC-MS/MS Fragmentation Data (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Mechanism | Diagnostic Value |
| 778 | 559 | Loss of hydrophilic side chains | Confirms the presence of the intact triiodinated core[11]. |
| 778 | 532 | Deiodination / Side chain cleavage | Identifies UV-induced photolytic degradation products (Desdiiodo derivatives)[11]. |
Conclusion
The comprehensive spectroscopic profiling of Iopamidol requires a deep understanding of its physicochemical properties. From the dynamic conformational isomerism observed in
References
-
Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters - ACS Publications. Available at: [Link]
-
Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS - HPST. Available at: [Link]
-
Changes in Chemical Structure of Iopamidol Contrast Agents According to Radiation and Environmental Conditions - IJOP. Available at:[Link]
-
Iopamidol as a Responsive MRI-Chemical Exchange Saturation Transfer Contrast Agent for pH Mapping of Kidneys - Ovid. Available at:[Link]
-
Molecular interactions between anticancer drugs and contrast medium - EPOS™. Available at:[Link]
-
Molecular interactions between anticancer drugs and contrast medium (Spectra by FTIR) - EPOS™. Available at: [Link]
-
Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol - RSC.org. Available at:[Link]
-
Iopamidol: Exploring the potential use of a well-established x-ray contrast agent for MRI - MRIQuestions. Available at: [Link]
-
Investigating the Environmental Fate of Iodinated X-ray Contrast Media in the Urban Water Cycle - OPUS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ovid.com [ovid.com]
- 6. mriquestions.com [mriquestions.com]
- 7. rsc.org [rsc.org]
- 8. epos.myesr.org [epos.myesr.org]
- 9. epos.myesr.org [epos.myesr.org]
- 10. hpst.cz [hpst.cz]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijop.net [ijop.net]
Foreword: Proactive Degradation Analysis as a Pillar of Quality
An In-depth Technical Guide to the Identification of Iopamidol Degradation Products
In the landscape of pharmaceutical development and manufacturing, the stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured but a core attribute that dictates its safety, efficacy, and shelf-life. For Iopamidol, a widely utilized non-ionic, iodinated X-ray contrast agent, a comprehensive understanding of its degradation profile is paramount.[1][2] This guide moves beyond rote procedural descriptions to offer an in-depth, mechanistically-grounded approach to identifying Iopamidol's degradation products. Here, we will explore the causality behind experimental choices, establishing a self-validating framework for analysis that empowers researchers, scientists, and drug development professionals to ensure the integrity of Iopamidol-containing products.
The Chemical Profile of Iopamidol: A Structural Overview
Iopamidol's structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, features a tri-iodinated benzene ring core with several functional groups susceptible to chemical transformation.[1][3] The amide linkages and secondary alcohol groups on the side chains are the primary sites of degradation.[4][5] The carbon-iodine bonds, while generally stable, can also be cleaved under specific energetic conditions like photolysis.[6]
The Rationale of Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical stability testing, mandated by guidelines from the International Council for Harmonisation (ICH).[4] The objective is not to destroy the drug but to accelerate its degradation to an extent (typically 5-20%) that allows for the generation, separation, and identification of potential degradation products.[1][7] This controlled stress testing is critical for developing and validating stability-indicating analytical methods—methods that can unequivocally distinguish the intact API from its impurities and degradants.[8][9]
Core Degradation Pathways and Experimental Protocols
Iopamidol's degradation primarily occurs via hydrolysis, oxidation, and photolysis. While relatively stable under thermal stress alone, this condition is included for comprehensive analysis.[4]
Hydrolytic Degradation
-
Mechanism: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide linkages in the side chains.[1][4] This cleavage results in the formation of the corresponding carboxylic acid (Impurity C) and amine derivatives. Alkaline conditions typically accelerate this process compared to acidic ones.[4]
-
Experimental Protocol: Acid & Base Stress Testing
-
Preparation: Prepare a stock solution of Iopamidol in ultrapure water at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M hydrochloric acid.[2][4] Heat the mixture in a controlled water bath at 80°C.[2] Monitor the reaction at set intervals (e.g., 2, 8, 24 hours) to achieve target degradation.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M sodium hydroxide.[2][4] Heat the mixture at 80°C, monitoring at appropriate intervals (e.g., 2, 8, 12 hours).[2][4]
-
Neutralization: After cooling the stressed samples to room temperature, carefully neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with HCl to halt the reaction before analysis.[1][8]
-
Analysis: Dilute the neutralized samples to a suitable concentration for HPLC or LC-MS analysis.
-
Oxidative Degradation
-
Mechanism: In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), Iopamidol is susceptible to oxidation.[4] This can occur at the secondary alcohol groups on the side chains, yielding ketone derivatives, or through hydroxylation of the aromatic ring.[4][10]
-
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Use the 1 mg/mL Iopamidol stock solution.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% to 30% hydrogen peroxide.[2][4]
-
Incubation: Store the solution at room temperature, protected from light, for a period of up to 24 hours.[2] Monitor periodically to assess the extent of degradation.
-
Analysis: Once the target degradation level is reached, dilute the sample to a suitable concentration for analysis. No quenching or neutralization is typically required.
-
Photolytic Degradation
-
Mechanism: Exposure to UV light can induce degradation, primarily through deiodination (cleavage of a C-I bond) and hydroxylation of the aromatic ring.[6][11] This pathway is crucial for assessing stability during manufacturing and storage where light exposure is possible.
-
Experimental Protocol: Photostability Testing
-
Preparation: Place the 1 mg/mL Iopamidol stock solution in a photochemically transparent container (e.g., quartz).
-
Control Sample: Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light. Store it under the same temperature conditions as the test sample.[1]
-
Exposure: Expose the test sample to a calibrated light source in a photostability chamber. Per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near-ultraviolet energy.[2]
-
Analysis: Following the exposure period, dilute both the exposed sample and the dark control for analysis.
-
The Analytical Workflow: From Separation to Identification
A systematic analytical approach is essential to separate and identify the generated degradation products. This typically involves a stability-indicating HPLC method for separation and quantification, followed by LC-MS for structural elucidation.[1][2]
Protocol: Stability-Indicating HPLC-UV Method Development
-
Objective: To develop a robust HPLC method capable of separating Iopamidol from its principal degradation products.
-
Instrumentation & Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[8]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[8]
-
Mobile Phase A: Aqueous buffer (e.g., 0.025 M phosphate buffer, pH adjusted to 2.8).[9]
-
Mobile Phase B: Acetonitrile or Methanol.[9]
-
Gradient: A typical gradient elution starts with a low percentage of organic phase (e.g., 5% B) and ramps up to a high percentage (e.g., 95% B) to elute all components.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Approximately 240 nm, where the iodinated ring has strong absorbance.[4][8]
-
-
Procedure:
-
System Suitability: Inject a standard solution of Iopamidol to establish retention time and peak shape.
-
Sample Analysis: Inject the prepared samples from the forced degradation studies.
-
Method Validation (Specificity): The key validation parameter is specificity. This is demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the main Iopamidol peak and from each other in the chromatograms of the stressed samples. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.[9]
-
Protocol: LC-MS for Structural Elucidation
-
Objective: To confirm the identity of degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Ion Trap) is ideal.[2][6]
-
Procedure:
-
Method Transfer: Adapt the developed HPLC method for the LC-MS system, replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid or ammonium acetate).
-
Full Scan Analysis: Acquire data in full scan mode to detect the [M+H]⁺ or [M-H]⁻ ions of Iopamidol and its degradation products.
-
Tandem MS (MS/MS): Select the precursor ions of suspected degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns provide structural information that can be used to confirm the proposed structures.
-
Data Synthesis: Summary of Key Degradation Products
The following table summarizes the key degradation products identified under various stress conditions. The m/z values are critical for identification using mass spectrometry.
| Degradation Product Name | Proposed Formula | Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Primary Stress Condition(s) | Degradation Pathway |
| Iopamidol | C₁₇H₂₂I₃N₃O₈ | 776.8541 | 777.9 | - | - |
| Deiodinated Iopamidol | C₁₇H₂₃I₂N₃O₈ | 651.9684 | 652.0 | Photolytic, Radiolytic | Deiodination[2][12] |
| Hydrolyzed Iopamidol (Impurity C) | C₈H₃I₃N₂O₅ | 617.7231 | 618.7 | Acidic, Alkaline Hydrolysis | Amide Hydrolysis[4] |
| Hydroxylated Iopamidol | C₁₇H₂₂I₃N₃O₉ | 792.8490 | 793.9 | Oxidative, Photolytic | Hydroxylation[4][6] |
| Oxidized Iopamidol (Ketone) | C₁₇H₂₀I₃N₃O₈ | 774.8384 | 775.8 | Oxidative | Side-chain Oxidation[4] |
Conclusion: Ensuring Product Integrity Through Vigilant Analysis
This guide has detailed a systematic, science-driven approach to the identification of Iopamidol degradation products. By integrating forced degradation studies with robust, stability-indicating analytical methods like HPLC and LC-MS, drug development professionals can build a comprehensive understanding of the molecule's stability profile.[1][13] This knowledge is not merely academic; it is fundamental to developing stable formulations, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of this vital diagnostic agent.[2][4] The protocols and logical frameworks presented herein provide a self-validating system to meet and exceed regulatory expectations and safeguard patient health.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- PubMed. (2014).
- MDPI. (2025).
- PubMed. (2019).
- Benchchem. (2025). Application Note: A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Veeprho. (n.d.).
- MedchemExpress.com. (n.d.). Iopamidol (B-15000) | Contrast Agent.
- Selleck Chemicals. (2024). Iopamidol | CAS 60166-93-0.
- Benchchem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.
- ChemDiv. (n.d.). Compound Iopamidol.
- ScienceDirect. (2023).
- NIH. (n.d.). Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem.
- precisionFDA. (n.d.). IOPAMIDOL.
- Benchchem. (2025).
- ACS Publications. (2023).
- BioProcess International. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
The Genesis of Impurities in Iopamidol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Radiographic Contrast Media
Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern medical imaging, enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2][3][4][5] Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, whether arising from the synthetic process or subsequent degradation, can potentially impact the drug's safety, efficacy, and stability.[1][2][3][6][7][8] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the origins of Iopamidol impurities, offering insights into their formation, identification, and control.
As a Senior Application Scientist, the narrative that follows is built upon the foundational principles of chemical synthesis, degradation kinetics, and analytical science. We will not merely list impurities but will delve into the mechanistic pathways of their formation, providing a causal understanding that is essential for robust drug development and quality control.
PART 1: Process-Related Impurities: Echoes of Synthesis
The multi-step synthesis of Iopamidol is a complex undertaking where the potential for impurity formation is ever-present.[6][9][10] These process-related impurities can be unreacted starting materials, intermediates, or by-products of unintended side reactions.[6][8]
A crucial starting material in Iopamidol synthesis is 5-amino-1,3-benzenedicarboxylic acid, which undergoes a series of reactions including iodination, amidation, and acylation.[9][11] Incomplete reactions or side reactions at any of these stages can lead to the generation of impurities.
Key Process-Related Impurities and Their Origins
| Impurity Name | Common Origin | Significance |
| Iopamidol Related Compound A (5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide) | Unreacted intermediate from the amidation step.[3][12] | A key starting material for the final acylation step. Its presence indicates an incomplete reaction. |
| Desdiiodo Iopamidol | Incomplete iodination of the benzene ring precursor.[9] | Lacks two iodine atoms, which would significantly reduce its radiopaque properties. |
| Partially Iodinated Intermediates | Incomplete iodination reactions during synthesis.[9] | A family of impurities with varying degrees of iodination, impacting the efficacy of the contrast agent. |
| Residual Solvents (e.g., methanol, isopropanol, acetone) | Used during synthesis and purification.[6] | Must be controlled within strict limits due to their potential toxicity. |
The following diagram illustrates a simplified potential formation pathway of a key process-related impurity, Desdiiodo Iopamidol, during the synthesis of Iopamidol.
Caption: Potential formation pathway of Desdiiodo Iopamidol.
PART 2: Degradation Impurities: The Influence of Time and Stress
Iopamidol, while relatively stable, is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[1][13] Understanding these degradation pathways is critical for defining appropriate storage conditions, establishing shelf-life, and ensuring patient safety.[1][13] Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products.[13][14]
The primary degradation pathways for Iopamidol include hydrolysis, oxidation, and photolysis.[1][15]
Hydrolytic Degradation
Under acidic and alkaline conditions, the amide linkages in the Iopamidol side chains are susceptible to hydrolysis.[1][13] This results in the cleavage of the side chains, leading to the formation of the corresponding carboxylic acid and amine derivatives.[13] Alkaline conditions generally accelerate the rate of hydrolysis compared to acidic conditions.[13]
Caption: Hydrolytic degradation pathway of Iopamidol.
Oxidative Degradation
Oxidative stress, often induced by agents like hydrogen peroxide, can lead to several degradation products.[1] The secondary alcohol groups on the side chains are susceptible to oxidation, forming ketone derivatives.[13] Hydroxylation of the aromatic ring is another possible degradation pathway under oxidative conditions.[13][15]
Photodegradation
Exposure to light, particularly UV irradiation, can induce the degradation of Iopamidol.[16] The primary photolytic degradation pathways involve deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation.[13][16] The loss of iodine atoms directly impacts the radiopaque efficacy of the drug.
Caption: Photodegradation pathways of Iopamidol.
Thermal Degradation
Iopamidol is relatively stable to heat in aqueous solutions.[13] However, prolonged exposure to high temperatures can lead to a slow hydrolysis of the amide bonds.[13]
PART 3: Analytical Methodologies for Impurity Profiling
A robust analytical framework is essential for the identification, quantification, and control of Iopamidol impurities.[2][7][8] A multi-faceted approach employing various analytical techniques is necessary for comprehensive impurity profiling.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of non-volatile impurities in Iopamidol.[6][7][17] Its high sensitivity, specificity, and reproducibility make it the gold standard for impurity profiling in the pharmaceutical industry.[7]
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a suitable buffer solution (e.g., phosphate buffer) and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.
-
Standard Solution: Accurately weigh and dissolve Iopamidol reference standard and known impurity standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Iopamidol sample in the diluent to a concentration similar to the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Gradient Program | Time (min) |
-
System Suitability:
-
Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak areas for the main peak and impurity peaks.
-
Evaluate the resolution between the Iopamidol peak and the closest eluting impurity peak.
-
Determine the tailing factor for the Iopamidol peak.
-
-
Analysis and Calculation:
-
Inject the blank (diluent), standard solution, and sample solution.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[6][8] It provides molecular weight information, which is crucial for identifying impurities that are not available as reference standards.[7]
Gas Chromatography (GC)
GC is the preferred method for the analysis of residual solvents.[6]
PART 4: A Self-Validating System for Trustworthy Results
The integrity of any impurity analysis rests on a self-validating system. This is achieved through a rigorous method validation process as per ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow for Iopamidol impurity analysis, emphasizing the self-validating nature of the process.
Caption: Logical workflow for Iopamidol impurity analysis.
Conclusion: A Commitment to Quality and Safety
A thorough understanding of the origin of Iopamidol impurities is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of this vital diagnostic agent. By elucidating the pathways of impurity formation, from the intricacies of chemical synthesis to the challenges of long-term stability, we empower researchers and drug development professionals to implement robust control strategies. The integration of advanced analytical techniques within a framework of rigorous validation ensures that the Iopamidol administered to patients meets the highest standards of purity, safeguarding patient well-being.
References
- Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem. (URL: )
- An In-depth Technical Guide to the Identification of Iopamidol Degrad
- Iopamidol Impurities and Rel
- Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxid
- Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (URL: )
- A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantific
- Application Note: UPLC-ESI-MS Identification of Iopamidol Degrad
- Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities - Benchchem. (URL: )
- In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5) - Benchchem. (URL: )
- Degradation of iopamidol by UV 365 /NaClO: Roles of reactive species, degradation mechanism, and toxicology - PubMed. (URL: )
- Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis - Benchchem. (URL: )
- Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC - Benchchem. (URL: )
- Chloramination of iopamidol- and bromide-spiked waters containing natural organic m
- Iopamidol. (URL: )
- Degradation of iodinated X-ray contrast media by advanced oxid
- CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google P
- Iopamidol-impurities - Pharmaffili
- Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS)
- Large scale synthesis of high purity iopamidol | International Journal of Current Research. (URL: )
- Iopamidol-impurities - Pharmaffili
- Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)
- Iopamidol | PDF | Chrom
- Iopamidol Related Compound B (50 mg) (N1,N3-Bis(1,3-dihydroxypropan-2-yl) - USP Store. (URL: )
- Forced Degradation Study as per ICH Guidelines: Wh
- IopaMidol Rel
- Iopamidol - Axios Research. (URL: )
- Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem - NIH. (URL: )
- Iopamidol Related Compound A Pharmaceutical Secondary Standard CRM - Sigma-Aldrich. (URL: )
- Iopamidol Related Compound A USP Reference Standard Sigma-Aldrich. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]
- 11. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Accelerated oxidation of iopamidol by ozone/peroxymonosulfate (O3/PMS) process: Kinetics, mechanism, and simultaneous reduction of iodinated disinfection by-product formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Iopamidol EP Impurity F: A Technical Guide for Pharmaceutical Scientists
Foreword: The Imperative of Impurity Characterization
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Iopamidol, a widely utilized non-ionic, water-soluble iodinated contrast agent, is no exception. Its synthesis and degradation can give rise to a number of related substances, among them Iopamidol EP Impurity F.[1][2] Understanding the physicochemical properties of such impurities, particularly their solubility in various organic solvents, is paramount for the development of robust analytical methods, effective purification strategies, and stable formulations.
This in-depth technical guide provides a comprehensive exploration of the solubility of Iopamidol EP Impurity F. While quantitative solubility data for this specific impurity in a range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for navigating the complexities of impurity characterization.
Unveiling Iopamidol EP Impurity F: A Structural Perspective
To comprehend the solubility characteristics of Iopamidol EP Impurity F, a thorough understanding of its molecular architecture is essential.
Iopamidol , the active pharmaceutical ingredient (API), is chemically designated as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide.
Iopamidol EP Impurity F is structurally identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide.
| Feature | Iopamidol | Iopamidol EP Impurity F |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₆H₂₀I₃N₃O₆ |
| Molecular Weight | ~777.1 g/mol | ~731.07 g/mol |
| Key Structural Difference | Two N,N'-bis(2,3-dihydroxypropyl) groups | One N-(1,3-dihydroxypropyl) group and one N,N-dimethyl group |
The pivotal difference lies in the substitution at one of the isophthalamide nitrogen atoms. In Impurity F, one of the bulky, hydrophilic dihydroxypropyl groups of Iopamidol is replaced by two smaller, less polar methyl groups. This seemingly minor alteration has significant implications for the molecule's overall polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvents. The predicted XLogP3 value for Iopamidol EP Impurity F is -0.9, indicating a hydrophilic nature.[3]
The Theoretical Underpinnings of Solubility: A Predictive Analysis
In the absence of extensive empirical data, a predictive analysis based on molecular structure and the known properties of the parent compound provides a strong foundation for understanding the solubility of Iopamidol EP Impurity F.
The Role of Intermolecular Forces
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept here.
-
Hydrogen Bonding: Iopamidol is replete with hydroxyl (-OH) and amide (-NH) groups, enabling extensive hydrogen bonding. This is a primary reason for its high water solubility. Impurity F retains a significant number of these groups, suggesting it will also exhibit some degree of solubility in protic solvents capable of hydrogen bonding. However, the replacement of a dihydroxypropyl group with two methyl groups reduces the number of hydrogen bond donors, which will likely decrease its affinity for highly polar, protic solvents compared to Iopamidol.
-
Polarity and Dipole-Dipole Interactions: The tri-iodinated benzene ring and numerous amide and hydroxyl groups impart significant polarity to both Iopamidol and Impurity F. This suggests that they will be more soluble in polar solvents than in non-polar hydrocarbon solvents.
-
Van der Waals Forces: These are present in all molecules and will play a role in the interaction with all solvent types.
Predicted Solubility Profile of Iopamidol EP Impurity F
Based on the structural comparison with Iopamidol and fundamental principles of solubility, we can predict the following general solubility trends for Iopamidol EP Impurity F:
-
High Solubility: Expected in highly polar, aprotic solvents that can accept hydrogen bonds and have a high dielectric constant, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . The mention of a related impurity being soluble in DMSO supports this prediction.
-
Moderate to Low Solubility: Expected in polar, protic solvents like methanol and ethanol . The reduced hydrogen bonding capacity of Impurity F compared to Iopamidol will likely result in lower solubility than the parent compound in these solvents. The Japanese Pharmacopoeia describes Iopamidol as "sparingly soluble in methanol, and very slightly soluble in ethanol (99.5%)".[4] It is reasonable to infer that Impurity F will follow a similar, if not slightly less soluble, pattern.
-
Low to Very Low Solubility: Expected in solvents of intermediate polarity such as acetonitrile and tetrahydrofuran (THF) .
-
Practically Insoluble: Expected in non-polar solvents like n-hexane , toluene , and dichloromethane . The hydrophilic nature of Impurity F makes it incompatible with these lipophilic solvents.
This predictive analysis provides a crucial starting point for solvent selection in analytical method development and purification processes. However, for definitive and quantitative understanding, experimental determination is indispensable.
A Practical Guide to Experimental Solubility Determination
The following section provides a detailed, step-by-step methodology for determining the equilibrium solubility of Iopamidol EP Impurity F in various organic solvents, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements."
The Saturation Shake-Flask Method: A Gold Standard Protocol
The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Objective: To determine the concentration of Iopamidol EP Impurity F in a saturated solution of a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
Iopamidol EP Impurity F reference standard
-
High-purity organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, THF)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow:
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of Iopamidol EP Impurity F to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A standard temperature of 25 °C is often used, but other temperatures can be investigated as required.
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sampling and Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.
-
Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated, stability-indicating HPLC method. The European Pharmacopoeia provides HPLC methods for the analysis of Iopamidol and its impurities which can be adapted.[1]
-
Prepare a calibration curve using certified reference standards of Iopamidol EP Impurity F at known concentrations.
-
Determine the concentration of Impurity F in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of Iopamidol EP Impurity F in the specific solvent at the tested temperature.
-
Causality in Experimental Design: A Senior Scientist's Perspective
The protocol outlined above is more than a series of steps; it is a system designed for accuracy and reliability. Here, we delve into the "why" behind the "how."
-
Why an Excess of Solute? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached its saturation point and is in equilibrium with the solid phase.
-
Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant and accurately controlled temperature is critical for obtaining reproducible and meaningful results.
-
Why Agitation? Agitation increases the surface area of the solute in contact with the solvent, which accelerates the rate of dissolution and helps to reach equilibrium more quickly.
-
Why Filtration? The presence of even microscopic undissolved particles in the sample for analysis will lead to an overestimation of the solubility. Filtration is a critical step to ensure that only the dissolved solute is being measured.
-
Why a Validated HPLC Method? A validated analytical method ensures that the results are accurate, precise, and specific for the analyte of interest. This is crucial for the reliable quantification of the impurity.
Intermolecular Interactions and Their Influence on Solubility
The solubility of Iopamidol EP Impurity F is a direct consequence of the interplay of intermolecular forces between the solute and the solvent molecules.
Caption: Intermolecular forces governing the solubility of Iopamidol EP Impurity F.
A strong match between the intermolecular force profile of Impurity F and the solvent will result in higher solubility. For instance, the numerous hydrogen bond donors and acceptors and polar groups on Impurity F will interact favorably with polar aprotic solvents like DMSO, which are excellent hydrogen bond acceptors and have a high dipole moment. Conversely, in a non-polar solvent like hexane, the strong solute-solute interactions (hydrogen bonding and dipole-dipole) in Impurity F will be much more favorable than the weak van der Waals interactions with the solvent, leading to very low solubility.
Conclusion: From Prediction to Practical Application
While a comprehensive, publicly available database of the solubility of Iopamidol EP Impurity F in organic solvents is currently lacking, this guide has provided a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the molecular structure of the impurity in relation to its parent compound, Iopamidol, we can make scientifically sound predictions about its solubility behavior.
The detailed experimental protocol for the saturation shake-flask method, coupled with an explanation of the rationale behind each step, empowers researchers to generate reliable and accurate solubility data in their own laboratories. This information is invaluable for the development and validation of analytical methods, the design of efficient purification strategies, and the formulation of stable and safe pharmaceutical products. The principles and methodologies outlined herein are not only applicable to Iopamidol EP Impurity F but can also be adapted for the characterization of other pharmaceutical impurities, reinforcing the commitment to scientific rigor and patient safety in the pharmaceutical industry.
References
-
Japanese Pharmacopoeia. (n.d.). Iopamidol. Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2022). Pharmaceutical solubility databases?. Retrieved from [Link]
-
Migneco, L. M., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Chemical Engineering Science, 297, 119985. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]
-
PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
PubChem. (n.d.). Iopamidol ep impurity F. Retrieved from [Link]
-
RD&C Concepts GmbH. (2015). Innovative Impurity Initiative - Impurity Database and Library. Retrieved from [Link]
-
Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]
-
Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]
Sources
Physicochemical Properties of Iopamidol Impurities: An In-Depth Technical Guide
Executive Summary
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent (LOCA) widely used in medical imaging.[1][2][3][4] Its safety profile relies heavily on its high hydrophilicity and chemical stability.[1][2][] However, the synthesis and storage of Iopamidol can yield specific impurities—ranging from process by-products to degradation species—that differ significantly in physicochemical behavior.[1][]
This guide provides a technical deep-dive into the physicochemical profiling of these impurities. By understanding the solubility , pKa , lipophilicity (LogP) , and chemical reactivity of these species, researchers can design more robust analytical methods (HPLC/UPLC) and effective purification strategies.[1][2][]
Classification of Impurities
Impurities in Iopamidol are categorized by their origin, which directly influences their physicochemical properties.
Synthesis-Related Impurities
These arise from the multi-step acylation and amidation reactions of 5-amino-2,4,6-triiodoisophthalic acid derivatives.[4]
-
Mechanism: Incomplete acylation, side-reactions with thionyl chloride, or stereochemical scrambling.[1][]
-
Key Species: Impurity B (Desmethyl), Impurity C (Acetyl analog), Impurity H/I (Chlorinated derivatives).[1][2][4]
Degradation Products
Formed under stress conditions (pH extremes, light, heat).[1][2][4]
-
Mechanism: Hydrolysis of the amide bond (side chain cleavage) or de-iodination (photolysis).[1][2][4]
-
Key Species: Impurity A (Free Amine), Impurity D (Free Acid), Free Iodide.[1][2][4]
Physicochemical Profiling of Key Impurities[3][5][6]
The table below contrasts the core properties of Iopamidol with its major impurities. Note the shift in ionization potential (pKa) for hydrolysis products, which is the primary lever for chromatographic separation.[1][2]
| Impurity Name (EP/USP) | Chemical Nature | Structure Description | Physicochemical Shift vs. API |
| Iopamidol (API) | Non-ionic Amide | Tri-iodinated benzene with hydrophilic hydroxylated side chains.[4] | LogP: -2.4 (Highly Hydrophilic)pKa: ~10.7 (Weakly acidic amide/OH) |
| Impurity A | Basic (Free Amine) | 5-amino-N,N'-bis[...]-2,4,6-triiodoisophthalamide.[1][4] Loss of the chiral hydroxypropionyl side chain.[1][2][] | pKa: ~2.5 (Aniline amine).Becomes cationic at acidic pH.Significant RT shift in acidic mobile phases.[2][] |
| Impurity B (Related Cmpd B) | Non-ionic | Desmethyl Iopamidol (Hydroxyacetyl instead of hydroxypropionyl).[1][2] | LogP: Slightly lower (more polar).Very similar solubility to API; difficult to separate.[1][2][] |
| Impurity C | Non-ionic | Acetyl analog (Acetyl group replaces hydroxypropionyl).[1][2][] | LogP: Higher (Less polar).Loss of -OH group increases retention on RP-HPLC.[1][] |
| Impurity D | Acidic (Carboxylic Acid) | Hydrolysis of one isophthalamide arm to a free benzoic acid derivative.[1][2][] | pKa: ~3-4 (Benzoic acid).Anionic at neutral pH.Drastic solubility change in acidic vs. basic media.[1][] |
| Impurity E | Non-ionic Ester | O-Acetyl Iopamidol (Acetylation of a side-chain hydroxyl).[1][][6] | LogP: Higher (Less polar).Ester bond is susceptible to further hydrolysis.[1][2][] |
| Impurity J | Stereoisomer | Racemic Iopamidol (Chiral center scrambling).[1][2][] | Identical pKa/LogP. Requires chiral stationary phases or specific steric selectivity to separate.[1][2][] |
Detailed Structural Analysis[1][4][5]
-
Impurity A (The "Free Amine"): This is the primary hydrolysis product formed under harsh acidic or basic conditions.[1][2][] The cleavage of the amide bond at the 5-position exposes the aromatic amine.[1][] Unlike the API, which is neutral, Impurity A can be protonated.[1][2] This allows for cation-exchange removal or pH-dependent HPLC retention shifts.[1][]
-
Impurity D (The "Free Acid"): Formed by the hydrolysis of the amide side chains at the 1 or 3 positions.[1][2][] This converts the molecule into a mono-acid.[] In analytical chromatography, this species will tail significantly if the mobile phase pH is near its pKa (~3.5).[1][2]
Mechanisms of Formation & Degradation[2][5]
Understanding the pathway is essential for controlling impurity levels.[1][2][] The following diagram illustrates the degradation logic.
Figure 1: Degradation and formation pathways of Iopamidol impurities.[1][2][4] Red paths indicate degradation (hydrolysis), yellow indicates photolysis, and green represents synthesis-related congeners.[1][4]
Analytical Method Development Strategies
The physicochemical differences described above dictate the analytical approach. Because Iopamidol is extremely hydrophilic (LogP -2.4), standard C18 columns often suffer from "phase collapse" or poor retention.[1][2][4]
Chromatographic Decision Tree
Use this logic to select the appropriate method conditions based on the specific impurity of interest.[1][2][]
Figure 2: Analytical method selection guide based on impurity physicochemical properties.
Protocol: High-Stability HPLC for Impurity Profiling
This protocol is designed to separate the ionic impurities (A & D) from the non-ionic API using a specific buffering strategy.[1][2][4]
Objective: Quantify Impurity A, B, and Iopamidol.
-
Column Selection: Phenyl-Hexyl or Hydrophilic C18 (e.g., Zorbax SB-Phenyl or equivalent), 250 x 4.6 mm, 5 µm.[1][2] Rationale: Phenyl phases provide alternative selectivity for the iodinated aromatic ring compared to standard C18.[1][]
-
Mobile Phase B: Methanol/Water (25:75 v/v).[1][2][] Rationale: Low organic content is required to retain the hydrophilic API.[1][]
-
Buffer: None used in standard USP methods, but for Impurity A (Amine) quantification, adding 10mM Phosphate Buffer (pH 6.[1][2]0) improves peak shape by ensuring the amine is neutral/deprotonated.[1][2]
-
Gradient:
-
0 min: 100% A[]
-
Low slope gradient to 50% B over 30-40 mins.[1][]
-
-
Detection: UV at 240 nm . Rationale: This is the absorption maximum for the tri-iodinated benzene ring.[1][]
-
Temperature: 35°C. Rationale: Slightly elevated temperature reduces viscosity and improves mass transfer for these bulky molecules.[1][]
References
- European Pharmacopoeia (EP). Iopamidol Monograph 01/2017:1115. (Defines Impurities A-H limits and structures).
- United States Pharmacopeia (USP). Iopamidol Monograph.
-
PubChem . Iopamidol Compound Summary. National Library of Medicine.[1][2][] Available at: [Link][2][4]
-
Pitrè, D., & Felder, E. (1980).[1][2][7] Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-9.[1][2][4][7] Available at: [Link]
Sources
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Iopamidol ep impurity F | C16H20I3N3O6 | CID 88911795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Iopamidol EP Impurity F Reference Standard: From Sourcing to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Iopamidol Quality Control
Iopamidol is a non-ionic, water-soluble, iodinated contrast agent integral to modern medical imaging.[1] Its efficacy and safety are paramount, necessitating stringent control over its purity. Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process, degradation, or storage and may impact the drug's safety and efficacy.[2][3] The European Pharmacopoeia (EP) specifies limits for known and unknown impurities to ensure the quality of Iopamidol.[4] Among these, Iopamidol EP Impurity F is a specified impurity that requires careful monitoring.
This in-depth technical guide provides a comprehensive overview of Iopamidol EP Impurity F, from its chemical identity and potential origins to the critical process of sourcing, qualifying, and utilizing its reference standard in a research and drug development setting. As a senior application scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
Understanding Iopamidol EP Impurity F
Iopamidol EP Impurity F is chemically identified as N¹-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N³,N³-dimethylisophthalamide. It is a process-related impurity that is structurally similar to the parent Iopamidol molecule.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1869069-71-5 | [5] |
| Molecular Formula | C₁₆H₂₀I₃N₃O₆ | [5] |
| Molecular Weight | 731.06 g/mol | [5] |
| IUPAC Name | N¹-(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-hydroxypropanamido]-2,4,6-triiodo-N³,N³-dimethylbenzene-1,3-dicarboxamide | [6] |
Genesis of Impurity F: A Glimpse into Iopamidol Synthesis
The synthesis of Iopamidol is a multi-step process that involves the formation of amide bonds.[7] Impurity F is the N,N-dimethylamino derivative of an Iopamidol precursor. Its formation can be attributed to the presence of dimethylamine or a related reactive species during the amidation step of the isophthaloyl dichloride intermediate. The use of dimethylformamide (DMF) as a solvent, which can degrade to form dimethylamine, is a potential source.
Sourcing a Reliable Iopamidol EP Impurity F Reference Standard
The accuracy of impurity profiling is fundamentally dependent on the quality of the reference standard. Several reputable suppliers specialize in the synthesis and characterization of pharmaceutical impurities.
Potential Suppliers of Iopamidol EP Impurity F Reference Standard
| Supplier | Website | Notes |
| Daicel Pharma Standards | Offers a range of Iopamidol impurities and provides custom synthesis.[5] | |
| Veeprho | [Link] | Lists Iopamidol EP Impurity F with its CAS number and offers other related compounds.[8] |
| Pharmaffiliates | [Link] | Provides a catalogue of Iopamidol impurities including Impurity F.[9] |
| Axios Research | [Link] | Lists Iopamidol EP Impurity F (Mixture of Isomers) for analytical purposes. |
| SRIRAMCHEM | Offers Iopamidol EP Impurity F as a pharmaceutical reference standard. |
When selecting a supplier, it is crucial to request a comprehensive Certificate of Analysis (CoA). A detailed CoA should include:
-
Batch number
-
Identity confirmation (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
-
Purity assessment (e.g., HPLC, qNMR)
-
Water content (Karl Fischer) or loss on drying
-
Residual solvents
-
Storage conditions and re-test date
Qualification of a Newly Received Iopamidol EP Impurity F Reference Standard
Upon receipt, a new batch of a reference standard must be qualified to ensure its suitability for its intended use. This process verifies the identity and purity of the standard and establishes a documented record of its quality. This is a critical step in maintaining compliance with Good Manufacturing Practices (GMP) as outlined in ICH Q7.[10][11]
Step-by-Step Protocol for Incoming Quality Control
-
Documentation Review:
-
Carefully review the supplier's CoA and compare it with your internal specifications.
-
Verify that the identity, purity, and other parameters meet the requirements for a reference standard.
-
Record all details, including the supplier, batch number, date of receipt, and storage conditions.[9]
-
-
Identity Confirmation:
-
Perform an identity test to confirm that the received material is indeed Iopamidol EP Impurity F.
-
A common and effective method is to compare the infrared (IR) spectrum of the new standard with the spectrum provided by the supplier or with a previously qualified batch.
-
Alternatively, mass spectrometry can be used to confirm the molecular weight.
-
-
Purity Verification:
-
The purity of the reference standard is critical for accurate quantification of the impurity in test samples.
-
Utilize a high-purity analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the standard.
-
The chromatographic purity should be determined, and any significant impurities in the standard itself should be noted.
-
-
Assay (Optional but Recommended):
-
For quantitative applications, determining the assay of the reference standard provides the most accurate value for calculations.
-
Quantitative NMR (qNMR) is an excellent method for assay determination as it is a primary ratio method.
-
If qNMR is not available, a mass balance approach can be used, where the assay is calculated by subtracting the percentages of all impurities (including water and residual solvents) from 100%.
-
-
Final Approval and Release:
-
Once all tests are completed and the results are within the acceptable limits, the reference standard can be formally approved and released for use in the laboratory.
-
All documentation related to the qualification should be archived for traceability.
-
Analytical Application: Quantification of Iopamidol EP Impurity F
The European Pharmacopoeia outlines an HPLC method for the analysis of Iopamidol and its related substances.[1] The use of a qualified Iopamidol EP Impurity F reference standard is essential for the accurate quantification of this impurity in samples of the Iopamidol drug substance.
European Pharmacopoeia HPLC Method for Iopamidol Related Substances (Illustrative)
While the full monograph should be consulted for official methodology, the following parameters are representative of the EP method for Iopamidol:
| Parameter | Specification |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Gradient elution with a mixture of water and a suitable organic solvent (e.g., acetonitrile) |
| Flow Rate | Typically 1.0 - 2.0 mL/min |
| Detection | UV at 240 nm |
| Relative Retention Time (RRT) | Impurity F RRT ≈ 2.3 (relative to Iopamidol) |
| Acceptance Criterion | Not more than 0.1% |
Experimental Protocol for Quantification
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the qualified Iopamidol EP Impurity F reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the Iopamidol API sample in the same solvent to a specified concentration.
-
System Suitability Solution: A solution containing Iopamidol and specified impurities to verify the chromatographic system's performance.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the system suitability solution and verify that all system suitability parameters (e.g., resolution, tailing factor, and repeatability) are met.
-
Inject the standard and test solutions in replicate.
-
-
Data Analysis and Calculation:
-
Identify the peak corresponding to Impurity F in the chromatogram of the test solution based on its relative retention time.
-
Calculate the percentage of Impurity F in the Iopamidol API sample using the peak areas from the standard and test solutions and the known concentration of the standard solution. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[10]
-
Conclusion
The effective control of impurities is a cornerstone of pharmaceutical quality assurance. For a widely used contrast agent like Iopamidol, ensuring that specified impurities such as Impurity F are maintained below their designated limits is critical for patient safety. This guide has provided a comprehensive framework for researchers and drug development professionals to confidently source, qualify, and utilize the Iopamidol EP Impurity F reference standard. By integrating sound scientific principles with robust analytical practices, the integrity of Iopamidol quality control can be assured, from early development through to final product release.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
-
Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Reference Standards. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2022, November 15). Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2026, March 4). Homepage. Retrieved from [Link]
-
Symtera Analytics. (n.d.). How To Handle Primary and Secondary Reference Standards?. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
E-lactancia. (2017, November 17). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. Retrieved from [Link]
- Google Patents. (2023, August 10). US20230250050A1 - Process for the preparation of iopamidol.
- Google Patents. (2016, August 18). US20160237026A1 - Process for the preparation of iopamidol.
-
U.S. Food & Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
Sources
- 1. What is the mechanism of Iopamidol? [synapse.patsnap.com]
- 2. Detailed view [crs.edqm.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. US20230250050A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Methodological & Application
Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for the Analysis of Iopamidol and its EP Impurity F
Introduction: The Imperative for Purity in Radiocontrast Media
Iopamidol is a non-ionic, iodinated X-ray contrast agent that is a cornerstone of modern medical imaging.[1] Its clinical utility in procedures like angiography and computed tomography is directly linked to its high purity and stability. The presence of impurities, which can arise during synthesis or through degradation, can potentially compromise the safety and efficacy of the drug product.[2] Therefore, robust analytical methods are essential for the meticulous control of these related substances.
This technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Iopamidol and its specified impurity, Iopamidol EP Impurity F. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and formulation development of Iopamidol.
Method Development: A Rationale-Driven Approach
The development of a robust and reliable HPLC method necessitates a systematic approach, where each parameter is selected based on sound scientific principles and a thorough understanding of the analyte's physicochemical properties.
Analyte Characteristics and Chromatographic Challenges
Iopamidol and its related impurities, including Impurity F, are highly polar molecules.[3] This inherent polarity presents a significant challenge for traditional reversed-phase HPLC, often leading to poor retention on non-polar stationary phases like C18.[4] Therefore, careful selection of the stationary and mobile phases is critical to achieve adequate separation.
Stationary Phase Selection
A phenyl-silyl silica gel stationary phase is recommended for this analysis, as specified in the European Pharmacopoeia (EP) monograph for Iopamidol.[5] The phenyl ligands provide a different selectivity compared to traditional alkyl chains, offering enhanced retention for polar and aromatic compounds through pi-pi interactions. This choice is crucial for achieving the necessary resolution between the main Iopamidol peak and its closely eluting impurities.
Mobile Phase Optimization
A gradient elution with a mixture of water and an organic modifier (acetonitrile or methanol) is employed to ensure the elution of all components within a reasonable timeframe while maintaining good peak shape and resolution.[6] The gradient starts with a high percentage of the aqueous phase to retain the polar analytes and gradually increases the organic content to elute the more retained components. The use of a simple water/acetonitrile or water/methanol mobile phase avoids the complications associated with ion-pairing reagents, which can be problematic for method robustness and compatibility with mass spectrometry.[4]
Detection Wavelength
The UV spectrum of Iopamidol shows a maximum absorbance at approximately 240 nm.[3] This wavelength provides excellent sensitivity for the detection of both Iopamidol and its related impurities, making it the optimal choice for this method.[6]
Detailed Analytical Protocol
This protocol is based on established pharmacopoeial methods and is designed to be a stability-indicating assay for Iopamidol and its related substances.[5]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: Two 4.6 mm x 25 cm columns packed with phenylsilyl silica gel for chromatography (5 µm), connected in series.
-
Reagents:
-
Iopamidol Reference Standard (CRS)
-
Iopamidol EP Impurity F Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Water (50:50 v/v) |
| Gradient Program | Time (min) |
| 0 - 18 | |
| 18 - 40 | |
| 40 - 45 | |
| 45 - 50 | |
| 50 - 60 | |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 60 °C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
Solution Preparation
-
Test Solution: Dissolve 0.50 g of the Iopamidol sample in water and dilute to 50.0 mL with water.
-
Reference Solution (Iopamidol): Prepare a solution of Iopamidol CRS in water at a known concentration.
-
Reference Solution (Impurity F): Prepare a solution of Iopamidol EP Impurity F CRS in water at a known concentration.
-
System Suitability Solution: Prepare a solution containing both Iopamidol CRS and a relevant impurity standard (e.g., Impurity H as per EP monograph) to verify resolution.[5]
Analysis Workflow
Figure 1: A generalized workflow for the HPLC analysis of Iopamidol and its impurities.
Method Validation: Ensuring Analytical Integrity
The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7]
Specificity (Stability-Indicating Nature)
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Iopamidol drug substance.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.[6]
-
Base Hydrolysis: Treat the Iopamidol sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.[6]
-
Oxidative Degradation: Treat the Iopamidol sample with 3% hydrogen peroxide at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid Iopamidol sample to dry heat at 105°C for 24 hours.[6]
-
Photolytic Degradation: Expose the Iopamidol sample (solid and in solution) to UV light (254 nm) and visible light.[6]
The method is considered stability-indicating if all degradation products are well-resolved from the Iopamidol peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the Iopamidol peak in the stressed samples.
Validation Parameters
The following parameters should be evaluated as part of the method validation:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentrations. |
| Range | From the reporting threshold to 120% of the specification limit for the impurity. |
| Accuracy | Recovery of 90-110% for spiked impurity samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 5.0%) and Intermediate Precision (RSD ≤ 10.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
digraph "Method_Validation_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Method_Development [label="Method Development", fillcolor="#34A853"]; Validation_Protocol [label="Validation Protocol Design (ICH Q2(R1))"]; Specificity [label="Specificity (Forced Degradation)"]; Linearity_Range [label="Linearity & Range"]; Accuracy [label="Accuracy (Spiking Studies)"]; Precision [label="Precision (Repeatability & Intermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; Validated_Method [label="Validated Method", fillcolor="#EA4335"];
Method_Development -> Validation_Protocol; Validation_Protocol -> Specificity; Validation_Protocol -> Linearity_Range; Validation_Protocol -> Accuracy; Validation_Protocol -> Precision; Validation_Protocol -> LOD_LOQ; Validation_Protocol -> Robustness; {Specificity, Linearity_Range, Accuracy, Precision, LOD_LOQ, Robustness} -> Validated_Method; }
Figure 2: Logical flow for the validation of the HPLC method.
Conclusion
This application note provides a comprehensive and scientifically grounded approach to the development and validation of a stability-indicating HPLC method for the analysis of Iopamidol and its EP Impurity F. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reliable data, which is paramount for maintaining the quality, safety, and efficacy of Iopamidol-containing pharmaceutical products.
References
-
National Center for Biotechnology Information. (2018). [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol. Retrieved from [Link]
- European Pharmacopoeia. (2008). Iopamidol. Ph. Eur. 6.0.
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
- Hospira Healthcare Corporation. (2008). Iopamidol Injection USP. Product Monograph.
- U.S. Pharmacopeia. (2025). Iopamidol. USP-NF.
-
U.S. Pharmacopeia. (n.d.). Iopamidol. Retrieved from [Link]
-
Scribd. (n.d.). Iopamidol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Retrieved from [Link]
-
LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
Sources
LC-MS/MS analysis of Iopamidol and its impurities
Topic: Advanced LC-MS/MS Analysis of Iopamidol and Related Impurities Content Type: Technical Application Note & Protocol Guide Audience: Pharmaceutical Scientists, QC Analysts, and DMPK Researchers[1]
Introduction: The Polarity Paradox in Contrast Media Analysis
Iopamidol is a non-ionic, low-osmolar iodinated contrast medium (ICM) widely used in radiology.[1][2] Its chemical structure—a tri-iodinated benzene ring substituted with hydrophilic amide side chains—presents a unique analytical challenge known as the "Polarity Paradox."
While the iodine atoms are heavy and hydrophobic, the hydroxylated side chains render the molecule extremely hydrophilic (Log P < 0). Standard C18 Reversed-Phase (RP) chromatography often fails to retain Iopamidol, causing it to elute in the void volume where ion suppression is highest. Furthermore, distinguishing Iopamidol from its synthesis precursors (e.g., Impurity B) and degradation products (e.g., Impurity A, Desiodo-iopamidol) requires high selectivity.[1]
This guide details a Polar-Embedded Reversed-Phase LC-MS/MS workflow designed to overcome these retention issues while providing the sensitivity required for trace impurity profiling and pharmacokinetic (PK) studies.
Impurity Profiling & Mass Spectrometry Strategy
Target Analytes and Mechanisms
The primary impurities defined by USP/EP pharmacopeias arise from synthesis (incomplete amidation) or degradation (hydrolysis/photolysis).
| Analyte | Type | MW (Da) | Precursor | Key Characteristic |
| Iopamidol | API | 777.09 | 778.1 | Tri-iodinated parent |
| Impurity A | Degradant (Hydrolysis) | 705.02 | 706.0 | Free aromatic amine (5-amino) |
| Impurity B | Precursor (Synthesis) | 763.06 | 764.1 | Nitro-derivative (5-nitro) |
| Desiodo-Iopamidol | Degradant (Photo) | 651.19 | 652.2 | Loss of one Iodine atom |
Fragmentation Logic (MS/MS)
Iodinated contrast media exhibit a distinct fragmentation pattern in ESI+ mode. The most abundant product ions typically result from the cleavage of the hydrophilic side chains.
-
Primary Transition: Loss of the side chain
.[1] -
Secondary Transition: Loss of water or iodine (though iodine loss is less common in soft ESI than in EI).
Experimental Protocols
Protocol A: High-Resolution Impurity Profiling (QC & Stability)
This method uses a polar-embedded stationary phase to retain hydrophilic compounds without the long equilibration times of HILIC.[1]
1. Chromatographic Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity)
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (100 x 2.1 mm, 1.8 µm).[1]
-
Why: These columns are compatible with 100% aqueous mobile phases, essential for retaining Iopamidol.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 25°C (Lower temperature aids retention of polar analytes).
2. Gradient Program
| Time (min) | %B | Event |
| 0.00 | 2 | Initial Hold (Trapping polar species) |
| 2.00 | 2 | End Isocratic Hold |
| 10.00 | 40 | Linear Gradient |
| 10.10 | 95 | Wash |
| 12.00 | 95 | End Wash |
| 12.10 | 2 | Re-equilibration |
| 15.00 | 2 | End Run |
3. MS/MS Parameters (Triple Quadrupole)
-
Source: ESI Positive (ESI+)
-
Spray Voltage: 3500 V
-
Gas Temp: 300°C
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| Iopamidol | 778.1 | 559.0 | 25 | 50 |
| Impurity A | 706.0 | 487.0 | 28 | 50 |
| Impurity B | 764.1 | 545.0 | 25 | 50 |
| Desiodo | 652.2 | 433.1 | 30 | 50 |
Protocol B: Bioanalysis in Plasma (PK Studies)
Focuses on high throughput and matrix removal.
1. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 150 µL of cold Acetonitrile containing Internal Standard (Iopamidol-d3).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean vial.
-
Dilute with 100 µL of Water (to match initial mobile phase strength).
2. System Suitability Criteria (Self-Validation)
-
Retention Factor (
): Iopamidol must have to avoid suppression. -
Peak Tailing: Symmetry factor must be between 0.8 and 1.5.
-
Sensitivity: S/N ratio for LOQ (1 ng/mL) must be > 10.
Workflow Visualization
Analytical Decision Tree
The following diagram illustrates the decision logic for selecting the correct column chemistry based on the specific impurity profile required.
Caption: Decision tree for selecting HILIC vs. Polar-Embedded C18 based on impurity polarity and matrix.
LC-MS/MS Data Flow
This diagram outlines the flow from raw signal acquisition to quantitative result.
Caption: Schematic of the Triple Quadrupole MRM transition path for Iopamidol quantification.
Critical Troubleshooting & Optimization
The "Iodine Effect" (Source Contamination)
Iodinated compounds are non-volatile and can deposit on the MS source shield, leading to rapid sensitivity loss.
-
Solution: Use a Divert Valve . Direct the LC flow to waste for the first 1.5 minutes and after 11 minutes (during wash). Only direct flow to the MS during the elution window of the analytes.
Peak Splitting (Rotamers)
Iopamidol contains amide bonds that exhibit hindered rotation, often resulting in peak splitting or broadening at low temperatures.
-
Diagnosis: If a peak appears as a doublet but the mass spectra are identical.
-
Fix: Increase column temperature to 40-50°C to coalesce the rotamers, unless this compromises the retention of the most polar impurities. For Protocol A, 25°C is chosen for retention; if splitting occurs, increase to 35°C.
References
-
United States Pharmacopeia (USP) . Iopamidol Monograph: Impurities and Assay. USP-NF Online.[1] [1]
-
European Pharmacopoeia (Ph. Eur.) . Iopamidol: Related Substances. 10th Edition. [1]
-
BenchChem . Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC.
-
Agilent Technologies . Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. Application Note 5994-0437EN.[1]
-
Niessen, W.M.A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 1999.
Sources
Application Note: Quantitative Analysis of Iopamidol EP Impurity F via Stability-Indicating RP-HPLC
Introduction & Clinical Context
Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely utilized in diagnostic imaging procedures such as angiography and excretory urography[1]. Because radiographic contrast agents are administered intravenously in exceptionally high doses—often exceeding 50 to 100 grams per patient—the stringent control of trace impurities is a critical safety mandate. Even a 0.1% impurity concentration translates to a significant absolute physiological exposure, necessitating highly sensitive and robust analytical methods[2].
This application note details the quantitative analysis of Iopamidol EP Impurity F (CAS: 1869069-71-5), a specified related substance in the European Pharmacopoeia (EP)[3],[4]. As a Senior Application Scientist, I have structured this protocol not merely as a list of steps, but as a self-validating analytical system grounded in the physicochemical causality of the target analytes.
Structural Causality and Chromatographic Behavior
To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must first understand the structural divergence between the Active Pharmaceutical Ingredient (API) and its impurities[2].
-
Iopamidol (Parent API): Features a triiodinated benzene ring with two highly polar 1,3-dihydroxypropan-2-yl groups (Molecular Formula: C17H22I3N3O8)[5].
-
EP Impurity F: Chemically identified as (S)-N1-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N3,N3-dimethylisophthalamide (Molecular Formula: C16H20I3N3O6)[3].
Mechanistic Insight: In Impurity F, one of the hydrophilic 1,3-dihydroxypropan-2-yl groups is replaced by an N,N-dimethylamino moiety[4]. This substitution fundamentally alters the molecule's chromatographic behavior. The loss of two hydroxyl groups significantly reduces the molecule's hydrogen-bonding capacity and increases its lipophilicity. Consequently, in a Reversed-Phase (RP-HPLC) system utilizing a C18 stationary phase, Impurity F exhibits a stronger affinity for the hydrophobic column than the parent API. While the highly polar Iopamidol elutes early in the gradient, Impurity F is retained significantly longer, typically eluting with a Relative Retention Time (RRT) of approximately 2.3[6].
Caption: Causality of structural modifications on RP-HPLC retention behavior for Iopamidol and Impurity F.
Experimental Protocol: A Self-Validating System
A protocol is only as reliable as its internal controls. This methodology employs a self-validating System Suitability Test (SST) gate[7]. If the chromatographic resolution or injection precision fails to meet pharmacopeial standards, the analytical run is automatically invalidated, preventing the reporting of spurious data.
Reagents and Materials
-
Reference Standards: Iopamidol USP/EP RS, Iopamidol EP Impurity F RS (CAS: 1869069-71-5)[4].
-
Solvents: HPLC-Grade Water, HPLC-Grade Acetonitrile or Methanol[8].
-
Diluent: 100% Ultrapure Water. (Expert Note: Because Iopamidol is highly water-soluble, using organic diluents can cause peak distortion and solvent-front anomalies due to the highly aqueous initial mobile phase conditions).
Chromatographic Conditions
The following gradient HPLC method is optimized to ensure baseline separation of Iopamidol from its process and degradation impurities[8].
Table 1: Optimized RP-HPLC Parameters and Mechanistic Rationale
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides necessary theoretical plates for resolving closely related polar isomers. |
| Mobile Phase A | Ultrapure Water | Retains the highly polar Iopamidol API during the initial isocratic/shallow gradient phase. |
| Mobile Phase B | Acetonitrile / Water mix | Elutes more lipophilic impurities (like Impurity F) efficiently as the gradient steepens. |
| Flow Rate | 1.5 mL/min | Balances optimal linear velocity for resolution with an acceptable total run time[7]. |
| Detection | UV @ 240 nm | Optimal absorption maximum for the triiodinated aromatic chromophore, ensuring high sensitivity[7]. |
| Injection Vol. | 20 µL | Maximizes sensitivity for low-level impurity detection (0.01%) without causing column overload. |
Step-by-Step Methodology
-
Mobile Phase Preparation: Degas Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Water) via sonication and vacuum filtration.
-
Standard Solution Prep: Accurately weigh and dissolve the Iopamidol EP Impurity F reference standard in the diluent to achieve a known concentration (typically 0.1% of the target sample concentration)[8].
-
Sample Solution Prep: Accurately weigh the Iopamidol drug substance and dissolve in the diluent to obtain a final concentration of approximately 10 mg/mL[8].
-
System Suitability Solution: Prepare a spiked solution containing Iopamidol and known critical impurities (e.g., Impurity C, Impurity F) to verify column performance[7].
-
Execution & Integration: Inject the blank, followed by the SST solution. If SST criteria are met, proceed with Standard and Sample injections. Integrate peaks at 240 nm.
Caption: Step-by-step RP-HPLC experimental workflow and self-validation logic for Impurity F analysis.
Quantitative Data & Validation Parameters
To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical validation data for the quantitative analysis of Iopamidol EP Impurity F using this protocol.
Table 2: Typical Method Validation Results for Iopamidol EP Impurity F
| Validation Parameter | Acceptance Criteria | Typical Result for Impurity F |
| Specificity | No blank interference at Impurity F RT | Passes (RRT ~2.3, Peak Purity > 99%) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | ~0.01% w/w |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | ~0.03% w/w |
| Linearity | R² ≥ 0.999 (From LOQ to 120% of limit) | 0.9995 |
| Accuracy (Spike Recovery) | 90.0% - 110.0% at all spike levels | 98.5% - 101.2% |
| Method Precision (RSD) | ≤ 5.0% for LOQ level injections | 1.8% |
Conclusion
The quantitative analysis of Iopamidol EP Impurity F requires a meticulously designed RP-HPLC method that accounts for the distinct lipophilic shift caused by the dimethylamino substitution. By utilizing a highly aqueous initial mobile phase transitioning into an organic gradient, alongside UV detection at 240 nm, analysts can achieve baseline resolution and high-sensitivity quantification. Strict adherence to the self-validating System Suitability protocols ensures that the data generated is both scientifically sound and regulatory-compliant.
References
Sources
This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Iopamidol. It strictly adheres to the principles of the European Pharmacopoeia (Ph. Eur.) monograph while adding field-proven insights for robust execution.
Introduction & Scientific Context
Iopamidol is a non-ionic, water-soluble iodinated contrast medium used extensively in radiology.[1][2][3][4][5] Its chemical structure—a tri-iodinated benzene ring substituted with hydrophilic amide chains—presents unique analytical challenges.
The Analytical Challenge: Iopamidol is highly hydrophilic (logP < 0). Consequently, "Related Substances" (impurities) range from highly polar hydrolysis products to less polar process by-products. A standard C18 method often fails to retain the early-eluting polar impurities (like Impurity D) or resolve the closely eluting isomers (like Impurity H).
The Solution: The Ph. Eur. method utilizes a water-rich reversed-phase gradient on a specific end-capped octadecylsilyl (C18) stationary phase. The method relies on the interaction between the iodine-heavy aromatic core and the stationary phase, modulated delicately by acetonitrile to separate the positional isomers.
Method Principle & Critical Parameters
Chromatographic Conditions
This protocol is optimized to meet Ph. Eur. System Suitability requirements.
| Parameter | Specification | Technical Rationale (The "Why") |
| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm | A 250mm length provides the theoretical plates (N > 10,000) necessary to resolve the complex isomer pairs (e.g., Impurity H/Iopamidol). |
| Stationary Phase | End-capped Octadecylsilyl silica gel | End-capping reduces silanol activity, preventing peak tailing of the amide-rich Iopamidol structure. |
| Column Temp | 35 °C ± 1 °C | Critical: Temperature affects the viscosity of the water-rich mobile phase and the mass transfer kinetics. Deviating from 35°C shifts the relative retention (alpha) of Impurity H. |
| Flow Rate | 1.5 mL/min | Optimized for 5 µm particles to maintain optimal Van Deemter efficiency while keeping run times reasonable (~40 mins). |
| Detection | UV @ 240 nm | Targets the absorption of the amide bonds and the iodinated benzene ring. |
| Injection Vol | 20 µL | Sufficient mass load for trace impurity detection (0.05% limit) without overloading the column. |
Mobile Phase Composition
-
Solvent A: 100% Water (HPLC Grade, filtered 0.22 µm).
-
Solvent B: 25% Acetonitrile / 75% Water (v/v).
Gradient Profile (Based on Ph. Eur. Monograph Logic): Target: Separate early polar eluters (Imp D) and resolve Imp H from Main Peak.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Water:ACN 1:1) | Comment |
| 0.0 | 92 | 8 | Initial low organic holds polar Impurity D. |
| 6.0 | 92 | 8 | Isocratic hold to stabilize baseline. |
| 18.0 | 65 | 35 | Shallow gradient to resolve Impurity B and H. |
| 30.0 | 8 | 92 | Ramp to elute late hydrophobic impurities. |
| 34.0 | 8 | 92 | Wash. |
| 36.0 | 92 | 8 | Return to initial. |
| 45.0 | 92 | 8 | Re-equilibration (Crucial for RT reproducibility). |
Experimental Protocol
Reagents & Standards
-
Iopamidol CRS (Chemical Reference Substance): Primary standard.
-
Impurity A CRS: (5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide).[8]
-
Impurity H CRS: Critical for resolution testing.
-
Water: HPLC Grade (Resistivity > 18.2 MΩ·cm).
-
Acetonitrile: HPLC Gradient Grade (Far UV cut-off).
Solution Preparation
System Suitability Solution (The "Resolution Mix")
-
Dissolve 5.0 mg of Iopamidol Impurity H CRS in 100.0 mL of water.
-
Add 1.0 mL of this solution to a vial containing the Test Solution (approx 10 mg/mL Iopamidol).
-
Purpose: This creates a sample where Impurity H is present at a known level relative to the main peak to verify separation.
Test Solution (Sample)
-
Accurately weigh 500 mg (0.5 g) of the Iopamidol sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Water .
-
Concentration: ~10 mg/mL.
-
Note: Use amber glassware if possible; iodinated compounds are light-sensitive.
Reference Solution (a) (Sensitivity Check)
-
Dilute 1.0 mL of the Test Solution to 100.0 mL with water.
-
Dilute 1.0 mL of that solution to 10.0 mL with water.
-
Concentration: 0.1% (0.01 mg/mL). Used to define the reporting threshold.[6][9]
Impurity Profile & Identification
The following table maps the Relative Retention Times (RRT) relative to Iopamidol (RT ~14-16 min).
| Impurity ID | Common Name/Description | RRT (Approx) | Origin |
| Impurity D | Hydrolysis product (acidic) | ~0.10 | Degradation (Hydrolysis) |
| Impurity B | Related Compound B | ~0.60 | Process/Degradation |
| Impurity I | Des-iodo derivative | ~0.90 | Degradation (Photolytic) |
| Impurity H | Positional Isomer | ~0.92 - 0.95 | Process (Critical Pair) |
| Iopamidol | Main Peak | 1.00 | -- |
| Impurity G | -- | ~1.10 | Process |
| Impurity K | -- | ~1.20 | Process |
| Impurity C | Related Compound C | ~1.30 | Process |
| Impurity J | -- | ~1.50 | Process |
| Impurity A | Free Aromatic Amine | ~1.80 | Degradation (De-acylation) |
Note: Impurity A is often tested via a separate colorimetric limit test (diazotization) due to its toxicological significance, but it elutes late in this LC method.
System Suitability & Validation Criteria (Self-Validating System)
Before releasing results, the following criteria must be met. This ensures the data is trustworthy.
-
Resolution (Rs):
-
Inject the System Suitability Solution .
-
Requirement: Resolution between Impurity H and Iopamidol must be ≥ 2.0 .[10]
-
Troubleshooting: If Rs < 2.0, the column may be aging (loss of end-capping) or the temperature is incorrect. Lowering temperature slightly (e.g., to 30°C) may improve selectivity, but adherence to method parameters is priority.
-
-
Sensitivity (S/N):
-
Inject Reference Solution (a) (0.1% level).[10]
-
Requirement: The principal peak must have a Signal-to-Noise ratio (S/N) ≥ 10 .
-
-
Symmetry:
-
The tailing factor (T) of the Iopamidol peak in the Test Solution should be between 0.8 and 1.5 .
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analysis, from sample preparation to decision making.
Caption: Step-by-step analytical workflow for Iopamidol purity testing, emphasizing the critical System Suitability decision point.
Expert Insights & Troubleshooting
The "Water Effect"
Iopamidol samples are dissolved in 100% water. If you use a diluent with high organic content (e.g., 50% Methanol), you will observe "solvent wash-out" or peak splitting for early eluting impurities (Imp D) because the solvent strength is higher than the initial mobile phase (92% Water).
-
Action: Always dissolve samples in 100% Water.
Baseline Drift
At 240 nm, gradients involving Acetonitrile can show baseline drift if the ACN quality is poor.
-
Action: Use "Gradient Grade" ACN. If a ghost peak appears at the end of the gradient (approx 30-32 min), it is likely an impurity in the water or ACN being concentrated on the column during the equilibration phase.
Column Life
The high-aqueous start (92% water) can lead to "phase collapse" (dewetting) in standard C18 columns.
-
Action: Ensure the column is explicitly compatible with 100% aqueous conditions (often labeled "AQ" or "Polar Embedded"). However, the Ph. Eur. simply calls for end-capped C18; regular usage of the gradient (which goes to 35% organic) usually prevents permanent dewetting. Store the column in 50/50 organic/water, never in 100% water.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Iopamidol Monograph 1115. European Pharmacopoeia (Ph.[2][8][9][10][11] Eur.) 11th Edition.
-
United States Pharmacopeia (USP). (2023). Iopamidol Monograph: Related Compounds. USP-NF.[7]
-
National Institutes of Health (NIH). (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed Central.
-
BenchChem. (2025).[5][9] Application Notes and Protocols for the Use of Iopamidol Impurity Standards.
Sources
- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. scribd.com [scribd.com]
- 8. 碘帕醇杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uspbpep.com [uspbpep.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Protocol for Forced Degradation Study of Iopamidol: A Stability-Indicating Framework
[1]
Executive Summary
Objective: To establish a robust, self-validating protocol for the forced degradation (stress testing) of Iopamidol, a non-ionic iodinated contrast agent. This guide is designed for analytical scientists to identify intrinsic stability characteristics and validate stability-indicating analytical methods (SIAMs) in compliance with ICH Q1A(R2) and Q1B guidelines.
Core Insight: Iopamidol (
Chemical Basis of Degradation
Understanding the molecular vulnerabilities of Iopamidol is prerequisite to designing effective stress conditions.
-
Hydrolysis (Acid/Base): The molecule contains three amide linkages. Under extreme pH, these bonds hydrolyze, stripping the hydrophilic side chains and potentially releasing the core tri-iodinated benzene ring as a free amine (an impurity with high toxicity potential).
-
Photolysis: The Carbon-Iodine (C-I) bond is weak (
). Exposure to UV light causes homolytic fission, releasing free iodide radicals and forming deiodinated degradants. -
Oxidation: The secondary alcohol groups on the side chains are susceptible to oxidation to ketones, although the tri-iodinated ring itself is electron-deficient and relatively resistant to oxidative attack.
Materials and Equipment
Reagents
-
API: Iopamidol Reference Standard (USP/EP grade).[1]
-
Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol (MeOH).
-
Stress Agents:
-
Neutralization Agents: 1.0 N NaOH, 1.0 N HCl.[2]
Instrumentation
-
HPLC/UPLC: System equipped with a Photodiode Array (PDA) detector (essential for peak purity analysis).[4]
-
Stress Chambers:
-
Thermal oven capable of
. -
Photostability chamber (UV and Visible light) complying with ICH Q1B (Option 2).
-
Experimental Protocol: Stress Conditions
Target Degradation: Aim for 5–20% degradation of the API. If degradation exceeds 20%, secondary degradation products may interfere; if <5%, the method's sensitivity is unproven.
Note: Always prepare a "Control" sample (unstressed) for every condition.
| Stress Type | Stress Agent / Condition | Exposure Conditions | Rationale |
| Acid Hydrolysis | 0.1 N HCl | 60°C for 2–24 hours | Targets amide bond cleavage. Iopamidol is moderately sensitive; aggressive conditions (1N) may be needed if 0.1N yields <5%. |
| Base Hydrolysis | 0.1 N NaOH | 60°C for 1–4 hours | Critical: Amide bonds are highly labile in base. Monitor closely to prevent complete degradation. |
| Oxidation | 3% | Room Temp (25°C) for 24 hours | Simulates oxidative stress on hydroxyl side chains. |
| Thermal | Heat (Solid State) | 105°C for 24–72 hours | Assesses thermal stability of the crystal lattice and potential solid-state reactions. |
| Photolytic | UV Light (254 nm) | 1.2 million lux-hours (min) | High Risk: Targets C-I bonds. Essential to check for free iodide release.[5] |
Detailed Workflow
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of Iopamidol in water.
-
Execution: Aliquot 5 mL of stock into volumetric flasks. Add 5 mL of the respective stress agent.[6]
-
Quenching:
-
Acid/Base: Neutralize exactly with stoichiometric amounts of acid/base before dilution.
-
Oxidation: Quench residual peroxide with sodium metabisulfite (verify no interference with HPLC) or simply dilute if the method separates peroxide peaks.
-
-
Dilution: Dilute all samples to the analytical concentration (e.g., 0.1 mg/mL) with the Mobile Phase.
Analytical Methodology (HPLC)
This method is adapted from USP/EP principles but optimized for stability indication (separation of degradants).
Chromatographic Conditions
-
Column: USP L1 (C18),
(e.g., Agilent Zorbax SB-C18 or equivalent). -
Mobile Phase A: 100% Water (filtered/degassed).
-
Mobile Phase B: Water : Acetonitrile (1:1 v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection: UV at 240 nm (primary) and PDA (200–400 nm scan).
-
Column Temp: 35°C.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 30.0 | 20 | 80 |
| 35.0 | 95 | 5 |
| 45.0 | 95 | 5 |
Note: The initial isocratic hold (0-5 min) helps retain the highly polar hydrolytic degradants, while the gradient elutes the less polar impurities.
Visualizations
Study Workflow Diagram
Caption: Operational workflow for the forced degradation study, ensuring controlled stressing and valid analytical output.
Degradation Pathway Mechanism
Caption: Primary degradation pathways of Iopamidol leading to known pharmacopeial impurities.
Data Analysis and Acceptance Criteria
To validate the method as "Stability-Indicating," the following criteria must be met:
-
Resolution (
): > 1.5 between the Iopamidol peak and the nearest degradation product (critical pair). -
Peak Purity: The PDA purity angle must be less than the purity threshold for the Iopamidol peak, confirming no co-eluting impurities.
-
Mass Balance: The sum of the assay value (%) and levels of degradation products (%) should be close to 100% (typically
). Significant deviation indicates undetected degradants (e.g., non-chromophoric species or retention on column).
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
Tian, W., et al. (2014). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products. Water Research. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Application Note: Protocol for the Characterization and Quantification of Iopamidol EP Impurity F
Abstract
This application note provides a comprehensive technical guide for the identification, separation, and quantification of Iopamidol EP Impurity F (CAS: 1869069-71-5), a specified impurity in the European Pharmacopoeia (EP) monograph for Iopamidol.[1] Designed for analytical chemists and QC professionals, this protocol details a validated RP-HPLC methodology, system suitability requirements, and troubleshooting strategies. The guide emphasizes the critical relative retention time (RRT) of ~2.3 for Impurity F, ensuring precise differentiation from the parent API and other related substances.
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in radiology.[2] Due to the high doses administered (often exceeding 100g per procedure), the purity of the drug substance is critical to patient safety. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict limits on related substances.
Impurity F is a process-related impurity arising from the synthesis pathway, specifically involving the substitution on the triiodinated benzene ring. Chemically identified as an N,N-dimethyl derivative, it represents a significant lipophilic impurity that elutes late in reversed-phase chromatography.
Chemical Identity[3][4][5]
-
Chemical Name: N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethylbenzene-1,3-dicarboxamide[5][6][7]
-
Molecular Formula: C₁₆H₂₀I₃N₃O₆[3]
-
EP Designation: Impurity F
-
Regulatory Limit: typically NMT 0.1% (refer to current EP monograph).
Experimental Protocol
Reagents and Materials
-
Reference Standard: Iopamidol EP Impurity F (Certified Reference Material).
-
API Standard: Iopamidol USP/EP Reference Standard.[3]
-
Solvents: Water (HPLC Grade), Methanol (LC-MS Grade).
-
Mobile Phase Additives: Phosphoric acid or Formic acid (if pH adjustment is required per specific internal SOPs, though the standard EP method often utilizes pure water/methanol gradients).
Instrumentation
-
System: HPLC/UPLC equipped with a quaternary pump and thermostatted autosampler.
-
Detector: UV-Vis or PDA detector capable of monitoring at 240 nm.
-
Column: End-capped octadecylsilyl silica gel for chromatography (C18).
-
Recommended: 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).
-
Chromatographic Conditions
The following method is adapted from the EP monograph for "Related Substances" to specifically optimize for the late-eluting Impurity F.
| Parameter | Setting |
| Column Temperature | 30°C ± 2°C |
| Flow Rate | 1.0 - 1.5 mL/min (Adjust to meet RRT requirements) |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm |
| Run Time | ~ 45 minutes (sufficient to elute Impurity F at RRT 2.3) |
Mobile Phase & Gradient
-
Mobile Phase A: 100% Water (degassed)
-
Mobile Phase B: 100% Methanol (degassed)
Note: While some protocols use dilute acid, the non-ionic nature of Iopamidol allows for water/methanol separation. Ensure water is fresh to prevent microbial growth.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|---|---|---|---|
| 0.0 | 98 | 2 | Equilibration |
| 5.0 | 98 | 2 | Isocratic Hold |
| 30.0 | 80 | 20 | Linear Ramp |
| 45.0 | 50 | 50 | Wash (Elution of Impurity F) |
| 50.0 | 98 | 2 | Re-equilibration |
Methodology and Workflow
Standard Preparation
-
Stock Solution (Impurity F): Accurately weigh 5.0 mg of Impurity F Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL of Methanol and dilute to volume with water. (Conc: 0.1 mg/mL).
-
System Suitability Solution: Dissolve 10 mg of Iopamidol API and 0.1 mg of Impurity F in 10 mL of water. This mimics a spiked sample to verify resolution.
Sample Preparation[3]
-
Test Solution: Weigh 500 mg of Iopamidol sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in water and dilute to volume. (Conc: 10 mg/mL).
-
Filter through a 0.45 µm PVDF filter before injection.
Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting the critical decision points for System Suitability.
Caption: Operational workflow for the quantification of Iopamidol Impurity F, enforcing a system suitability checkpoint before sample analysis.
Data Analysis & System Suitability[1][9]
Identification
Impurity F is a highly retained hydrophobic impurity.
-
Iopamidol Retention Time: ~10–14 min (depending on column length/flow).
-
Impurity F Retention Time: ~2.3 × RT(Iopamidol).
-
Example: If Iopamidol elutes at 12.0 min, Impurity F is expected at ~27.6 min.
Calculation
Quantification is typically performed using the External Standard Method or Area Normalization (if RRF is established).
Where:
- = Peak area of Impurity F in Test Solution.
- = Peak area of Impurity F in Standard Solution.
- = Concentration of Standard (mg/mL).
- = Concentration of Test Sample (mg/mL).
- = Potency of Reference Standard (decimal).
Relative Response Factor (RRF)
If a pure Impurity F standard is unavailable for routine use, an RRF value may be used relative to Iopamidol.
-
Note: Impurity F has a similar chromophore (triiodinated benzene) to Iopamidol, but the loss of polar side chains can slightly alter extinction coefficients.
-
Estimated RRF: 1.0 – 1.2 (Verify experimentally during method validation).
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Impurity F Peak Missing | Run time too short; Gradient too weak. | Extend run time to 3x Iopamidol retention. Increase % Methanol at end of gradient. |
| Poor Resolution | Column degradation; pH mismatch. | Use a fresh C18 column. Ensure temperature is stable at 30°C. |
| Ghost Peaks | Carryover from previous high-conc injections. | Impurity F is "sticky" due to hydrophobicity. Add a needle wash step with 50% MeOH. |
| Baseline Drift | Gradient absorbance issues. | Ensure Methanol is LC-MS grade. Use a reference wavelength if using DAD. |
Stability
Impurity F solutions in methanol are stable for 48 hours at 2-8°C. However, Iopamidol test solutions in water should be analyzed within 24 hours to prevent hydrolysis-induced degradation (forming Impurity A or B).
References
-
European Pharmacopoeia (Ph.[1][8] Eur.) . Monograph: Iopamidol. 11th Edition. EDQM. Available at: [Link]
-
National Institutes of Health (NIH) . Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. Available at: [Link]
-
Veeprho . Iopamidol EP Impurity F Structure and Details. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 | Axios Research [axios-research.com]
- 4. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. veeprho.com [veeprho.com]
- 6. amzeals.com [amzeals.com]
- 7. molcan.com [molcan.com]
- 8. Bot Verification [rasayanjournal.co.in]
Application Note: Advanced Sample Preparation Protocols for Iopamidol Impurity Testing
Strategic Overview
Iopamidol is a non-ionic, water-soluble iodinated contrast medium used extensively in diagnostic imaging.[1][2] Due to the high dosages administered (often up to 200 mL of 300–400 mg/mL solution), the control of impurities is critical for patient safety. The impurity profile includes degradation products (free aromatic amines, free iodide) and process-related impurities (O-alkylated derivatives).
This guide moves beyond standard pharmacopeial monographs (USP/EP) to address the practical "pain points" of sample preparation:
-
Photosensitivity: The carbon-iodine bond is labile to light, potentially generating false-positive free iodide results.
-
High Solubility & Viscosity: Iopamidol is extremely soluble in water but forms viscous solutions at high concentrations, leading to pipetting errors and carryover.
-
Trace Analysis in High Matrix: Detecting 0.05% impurities in a 400 mg/mL matrix requires specific solvent strategies to prevent peak distortion.
Critical Pre-Analytical Control Points
Before initiating any protocol, the following environmental controls must be established to ensure data integrity.
| Parameter | Criticality | Mechanism of Failure | Mitigation Strategy |
| Light Exposure | High | Photolytic cleavage of C-I bonds releases free iodide ( | Use amber glassware exclusively. Perform prep in low-actinic light (yellow light) if possible. |
| Temperature | Medium | High heat promotes hydrolysis of the amide side chains (Impurity B formation). | Maintain samples at 20–25°C. Store stock solutions at 2–8°C. |
| Solvent pH | High | Iopamidol is stable at neutral pH (6.5–7.5). Acidic/Basic shifts catalyze hydrolysis. | Use freshly boiled and cooled HPLC-grade water (removes |
| Filtration | Medium | Nylon filters may adsorb specific impurities; PVDF is generally preferred. | Discard the first 2–3 mL of filtrate to saturate active sites on the membrane. |
Protocol A: HPLC Sample Preparation for Related Substances
Target: Organic Impurities (Impurity A, B, C, etc.) via RP-HPLC
This protocol is designed to handle the high dynamic range required to see trace impurities (0.01%) next to a massive main peak.
Reagents & Equipment
-
Solvent A (Diluent): HPLC-grade Water (degassed).
-
Mobile Phase Compatibility: While the mobile phase often contains acetonitrile, Water is the preferred sample diluent. Using organic solvents for the sample can cause "solvent shock" (peak splitting) due to the massive injection volume often required for trace analysis.
-
Vessels: Class A Volumetric Flasks (Amber).
Preparation Workflow
Step 1: System Suitability Solution (Resolution Check)
-
Objective: To ensure separation between Iopamidol and Impurity B (or Related Compound C depending on monograph version).
-
Action: Dissolve USP Iopamidol RS and USP Iopamidol Related Compound B RS in water to obtain a concentration of ~20 µg/mL each.
Step 2: Sample Solution (Test Solution)
-
Concentration: 10 mg/mL to 20 mg/mL (Standard) or up to 400 mg/mL (for trace impurity hunting).
-
Procedure:
-
Accurately weigh 1.0 g of Iopamidol substance.[3]
-
Transfer to a 100 mL Amber Volumetric Flask .
-
Add 60 mL of water. Note: Swirl gently. Do not shake vigorously to avoid foaming.
-
Sonicate for 5 minutes if dissolution is slow (monitor temperature).
-
Dilute to volume with water and mix.
-
Filtration: Filter through a 0.45 µm PVDF syringe filter. Discard the first 5 mL of filtrate.
-
Step 3: Diluted Standard (Sensitivity Check)
-
Objective: To mimic the reporting threshold (0.05%).
-
Action: Dilute the Sample Solution 1:2000 (0.05%) using serial dilution (e.g., 1 mL
100 mL, then 5 mL 100 mL).
HPLC Workflow Diagram
Caption: Workflow for preparing high-concentration Iopamidol samples for trace impurity HPLC analysis, emphasizing light protection and filtration.
Protocol B: Determination of Free Aromatic Amines
Target: Impurity A (5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide)
While HPLC is used for profiling, the Diazotization (Bratton-Marshall) colorimetric method is often required for specific limit testing (Limit: 0.05% or 200 ppm). This reaction is highly temperature-sensitive.
The Chemistry[4][5]
-
Diazotization: The primary aromatic amine reacts with Sodium Nitrite (
) in acidic media (HCl) to form a diazonium salt. -
Removal of Excess Nitrite: Ammonium Sulfamate is added to destroy excess nitrous acid (which would otherwise interfere).
-
Coupling: The diazonium salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a purple azo dye (
).
Detailed Procedure
Critical Requirement: All steps prior to the final heating must be performed in an Ice Bath (0–4°C) .
-
Sample Preparation:
-
Reaction Sequence (In Ice Bath):
-
Add Acid: Add 1.0 mL of HCl. Mix. Wait 5 mins.
-
Diazotize: Add 1.0 mL of Sodium Nitrite solution (1% w/v). Mix. Wait 5 mins.
-
Quench: Add 1.0 mL of Ammonium Sulfamate solution (12% w/v). Shake gently to release
gas. Wait 5 mins. -
Couple: Add 1.0 mL of NED reagent (0.1% w/v). Mix.
-
-
Development:
-
Measurement:
-
Measure Absorbance at 500–530 nm against a reagent blank.
-
Reaction Logic Diagram
Caption: Step-by-step logic for the temperature-critical diazotization method used to quantify free aromatic amines.
Troubleshooting & System Suitability
Common Issues and Fixes
| Observation | Probable Cause | Corrective Action |
| Ghost Peaks | Carryover from high-conc injections. | Implement a needle wash with 50:50 Water:Methanol. Run a blank after every sample. |
| Peak Splitting | Sample solvent too strong (high organic). | Ensure sample is dissolved in 100% Water. |
| High Free Iodide | Photodegradation during prep. | Verify use of amber glassware. Check lab lighting. |
| Drifting Retention Times | pH instability in mobile phase. | Iopamidol is sensitive to pH. Ensure Mobile Phase buffer is fresh and pH meter is calibrated. |
Impurity Profile Reference Table
| Impurity | Common Name | Origin | Limit (Typ.) |
| Impurity A | Free Aromatic Amine | Hydrolysis Intermediate | 0.05% |
| Impurity B | 5-glycolamido derivative | Process By-product | 0.10% |
| Free Iodide | Iodide Ion ( | Photodegradation | 0.001% |
References
-
United States Pharmacopeia (USP). Iopamidol Monograph. USP-NF Online. (Accessed 2023).[8]
-
European Pharmacopoeia (Ph.[2][4][9] Eur.). Iopamidol Monograph 1115. European Directorate for the Quality of Medicines.
-
BenchChem. Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. (2025).
-
Agilent Technologies. Analysis of Pharmaceuticals and Drug Related Impurities Using Agilent Instrumentation. Application Compendium.
-
Fini, A. et al. Iopamidol Abatement from Waters: A Rigorous Approach. Langmuir. (2023).
Sources
- 1. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. uspbpep.com [uspbpep.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hpst.cz [hpst.cz]
Application Note: Chromatographic Separation of Iopamidol Isomers and Impurities
This Application Note is designed for researchers and QC scientists requiring a robust, field-proven guide for the chromatographic analysis of Iopamidol. It addresses the unique challenge of atropisomerism in iodinated contrast media and provides protocols for both standard compliance (QC) and advanced structural characterization.
Executive Summary
Iopamidol is a non-ionic, iodinated X-ray contrast medium.[1][2][3] Its analysis is complicated by two factors:
-
High Polarity: Requiring 100% aqueous compatibility or specific polar-embedded stationary phases.
-
Atropisomerism: The bulky iodine atoms restrict rotation around the amide bonds, creating distinct rotational isomers (rotamers) at room temperature.
The Analytical Dilemma:
-
For Quality Control (QC): You must coalesce the isomers into a single peak to ensure accurate integration and quantification (requires High Temperature).
-
For R&D/Characterization: You may need to separate the isomers to study thermodynamic stability or specific toxicity (requires Low Temperature/Specialized Phases).
This guide provides protocols for both objectives.
Chemical Context & Impurity Landscape[2]
The Molecule: Iopamidol[2][3][4][5][6][7][8][9]
-
Core Structure: Tri-iodinated benzene ring with hydrophilic amide side chains.
-
Isomerism: Exists as a mixture of syn and anti rotamers. At ambient temperature (20–25°C), these interconvert slowly, often resulting in "split" or "shouldered" peaks in HPLC, which is frequently misdiagnosed as column failure.
Key Impurities (USP/EP Designated)
| Impurity | Origin | Description | Relative Retention (RRT)* |
| Impurity A | Degradation | Free aromatic amine (hydrolysis of side chain). | ~1.8 |
| Impurity B | Process | Acetyl-amino derivative (incomplete reaction). | ~0.6 |
| Impurity C | Degradation | Des-hydroxy iopamidol. | ~1.3 |
| Impurity H | Process | Chloro-derivative (side reaction). | ~0.9 |
| Free Iodide | Degradation | De-iodination (indicates light/heat exposure). | Void Volume |
*RRT values are approximate and depend on the specific column/gradient used.
Method Development Strategy: The "Why"
Stationary Phase Selection
-
Standard C18 (L1): Often fails due to "phase collapse" (dewetting) in highly aqueous mobile phases required to retain polar Iopamidol.
-
Phenyl-Hexyl / Phenylsilyl (L11): The Gold Standard. The pi-pi interactions between the phenyl ring of the ligand and the iodinated benzene ring of Iopamidol provide superior selectivity and retention compared to C18.
-
Polar-Embedded C18: A viable alternative if Phenyl phases are unavailable.
The Temperature Effect (Critical Control Parameter)
Temperature is the "switch" between isomer separation and coalescence.
Caption: Effect of column temperature on Iopamidol rotamer kinetics and peak shape.
Detailed Protocols
Protocol A: QC & Purity Analysis (Isomer Coalescence)
Objective: To quantify Iopamidol and impurities as single, sharp peaks in compliance with USP/EP standards.
System Suitability:
-
Resolution (Rs): > 1.5 between Iopamidol and Impurity B (or nearest neighbor).[2]
-
Tailing Factor: 0.8 – 1.5 (Strict control required).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Zorbax SB-Phenyl or Waters XBridge Phenyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (100%) |
| Mobile Phase B | Water : Acetonitrile (75 : 25 v/v) |
| Flow Rate | 1.0 – 1.5 mL/min (Adjust for backpressure) |
| Temperature | 60°C ± 1°C (CRITICAL for peak merging) |
| Injection Volume | 20 µL |
| Detection | UV @ 240 nm |[3][4]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
|---|---|---|---|
| 0.0 | 100 | 0 | Isocratic hold for polarity |
| 5.0 | 100 | 0 | Elute very polar salts |
| 30.0 | 50 | 50 | Linear gradient for impurities |
| 35.0 | 50 | 50 | Wash |
| 36.0 | 100 | 0 | Re-equilibration |
| 45.0 | 100 | 0 | Ready for next injection |
Procedure:
-
Preparation: Dissolve Iopamidol reference standard in water to 1.0 mg/mL.
-
Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions for at least 45 mins to stabilize the column oven at 60°C.
-
Execution: Inject blank (water), followed by System Suitability Solution (Iopamidol + Impurity mix).
-
Analysis: Integrate the single main peak. Any shoulder indicates the temperature is too low.
Protocol B: Isomer Separation (R&D Characterization)
Objective: To separate and study the ratio of syn/anti rotamers.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (High aqueous stability) |
| Mobile Phase | 10 mM Ammonium Formate (pH 4.5) : Methanol (95 : 5 Isocratic) |
| Temperature | 10°C - 15°C (Requires active column cooling) |
| Flow Rate | 0.8 mL/min |
Mechanism: At 10°C, the rotation around the C-N bond is kinetically "frozen" on the chromatographic timescale. The syn and anti forms will interact differently with the stationary phase, eluting as two distinct peaks (often in a 1:3 to 1:5 ratio).
Workflow:
-
Prepare sample in cold buffer (4°C).
-
Set autosampler to 4°C to prevent on-tray interconversion.
-
Inject and observe the "doublet" peak of Iopamidol.
-
Note: Do not quantify purity using this method; it is strictly for structural analysis.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common Iopamidol HPLC anomalies.
Common Pitfalls
-
The "Ghost" Impurity: If you see a small peak emerging just before or after the main peak, it is likely a rotamer, not a chemical impurity. Test: Re-run at 65°C. If it disappears into the main peak, it is a rotamer.
-
Carryover: Iodinated compounds are "sticky" on stainless steel. Use a needle wash of 50:50 Water:Methanol.
-
Column Life: High temperature (60°C) degrades standard silica columns. Ensure you use a "Sterically Protected" (e.g., Zorbax SB) or Hybrid (e.g., BEH/XBridge) column to ensure longevity.
References
-
European Pharmacopoeia (Ph. Eur.). Iopamidol: Related Substances.[2][3][5][4] 11th Edition. Available at: [Link]
-
National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed Central. Available at: [Link]
-
Agilent Technologies. Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS.[6][7] Application Note. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. sepscience.com [sepscience.com]
Application Note: Advanced Impurity Profiling of Iopamidol Using UPLC-PDA-MS
Executive Summary
Iopamidol is a non-ionic, low-osmolar iodinated contrast medium widely used in radiology. Its safety profile is contingent upon the strict control of impurities arising from synthesis (process-related) and storage (degradation products).[1][2][3] Traditional HPLC methods, while robust, often suffer from long run times (>45 mins) and limited resolution of closely eluting isomers.
This application note details a transition from HPLC to Ultra-Performance Liquid Chromatography (UPLC) . By utilizing sub-2 µm particle technology, we achieve a 5-fold reduction in analysis time while enhancing sensitivity and peak resolution. This protocol provides a self-validating workflow for detecting critical impurities defined by USP/EP monographs, including Related Compounds A, B, and C .
The Impurity Landscape[4]
Understanding the origin of impurities is critical for method development.[2] Iopamidol impurities generally fall into two categories:
| Impurity Name | Common Designation | Origin | Chemical Nature |
| Iopamidol | API | N/A | Non-ionic triiodinated benzene |
| Related Compound A | Free Aromatic Amine | Degradation (Hydrolysis) | Primary amine (Toxicological concern) |
| Related Compound B | De-hydroxyethyl | Process/Degradation | Truncated side chain |
| Related Compound C | Chloro-analog | Process (Synthesis) | Chlorinated intermediate |
| Impurity D/F | Acetyl/Dimethyl | Process | Side-reaction byproducts |
Degradation Pathways
The stability of Iopamidol is compromised by extreme pH and UV light. The primary degradation mechanism is the hydrolysis of the amide side chains, releasing free aromatic amines (Impurity A) and iodide ions.
Figure 1: Primary degradation pathways of Iopamidol leading to critical impurities.
Method Development Strategy
Why UPLC?
Iopamidol is highly polar (LogP < 0) and water-soluble. Traditional C18 HPLC columns require high aqueous content, leading to "phase collapse" or poor retention if not carefully managed.
-
Stationary Phase Selection: We utilize a High Strength Silica (HSS) T3 column. Unlike standard C18, the T3 bonding is designed to withstand 100% aqueous mobile phases and provides superior retention for polar compounds like Iopamidol and its hydrolytic degradants.
-
Mobile Phase Optimization: While Iopamidol is non-ionic, Impurity A (amine) and hydrolytic acids are ionizable. A buffered mobile phase (pH 4.5) ensures consistent retention times for these ionizable species, preventing peak shifting.
Detailed Experimental Protocol
Instrumentation
-
System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
-
Detector: PDA (Photodiode Array) @ 240 nm; Optional QDa/MS for ID.
-
Flow Cell: Low dispersion analytical cell.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | Retains polar species; withstands high aqueous content. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Sample Temp | 10°C | Prevents in-vial degradation. |
| Injection Vol | 2.0 µL | Low volume prevents solvent effects on peak shape. |
| Flow Rate | 0.5 mL/min | Optimized for Van Deemter minimum of 1.8 µm particles. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 4.5 | Buffers ionizable impurities; MS compatible. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |
| 0.00 | 98.0 | 2.0 | Initial | Equilibrate |
| 1.00 | 98.0 | 2.0 | 6 | Hold for polar elution |
| 8.00 | 85.0 | 15.0 | 6 | Shallow gradient for resolution |
| 10.00 | 50.0 | 50.0 | 6 | Wash lipophilic contaminants |
| 11.00 | 98.0 | 2.0 | 1 | Re-equilibrate |
| 13.00 | 98.0 | 2.0 | 1 | End of Run |
Sample Preparation
-
Diluent: Water:Acetonitrile (95:5 v/v). Note: Matching the initial gradient composition is crucial to prevent peak distortion.
-
Stock Solution: Dissolve 50 mg Iopamidol API in 50 mL diluent (1.0 mg/mL).
-
Impurity Spiking: For validation, spike Stock Solution with USP Iopamidol Related Compounds A, B, and C at 0.1% level (1 µg/mL).
Method Validation (Self-Validating Systems)
To ensure trustworthiness, the method includes system suitability criteria that must be met before every run.
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Iopamidol and Impurity B (critical pair).
-
Tailing Factor: 0.8 – 1.2 for the main peak.
-
Precision: %RSD < 2.0% for 6 replicate injections of the standard.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for Iopamidol impurity profiling.
Expert Insights & Troubleshooting
The "Iodine Tailing" Effect
Observation: Iodinated compounds often exhibit peak tailing due to interaction with residual silanols on the silica surface. Solution: The use of HSS T3 technology (trifunctional bonding) significantly shields silanols. If tailing persists, increase the buffer concentration to 20 mM, but do not exceed 50 mM to avoid precipitation in high organic gradients.
Baseline Drift at 240 nm
Observation: A rising baseline during the gradient. Causality: Formic acid absorbs slightly at low UV wavelengths. Solution: Use a reference wavelength (e.g., 360 nm) to correct for drift, or switch to Phosphate buffer (if MS detection is not required). However, for modern impurity profiling, Ammonium Formate is preferred for its volatility and MS compatibility.
Unknown Impurity Identification
If an unknown peak appears > 0.1%, couple the UPLC to a QDa or SQD mass detector.
-
Iopamidol Mass: [M+H]+ = 778.09 Da.
-
Impurity A Mass: Look for loss of side chain (-C3H7O2).
-
Chlorinated Impurities: Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
References
-
European Pharmacopoeia (Ph. Eur.) . Iopamidol Monograph 1115. 10th Edition. [Link]
-
Waters Corporation . Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
-
National Institutes of Health (NIH) . Separation and purification of iopamidol using preparative high-performance liquid chromatography. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Iopamidol Impurities in HPLC
Welcome to the Technical Support Center for Iopamidol impurity profiling. Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely utilized in diagnostic imaging. The structural complexity of Iopamidol—featuring a highly polar triiodinated benzene ring and multiple hydrophilic side chains—makes the chromatographic separation of its process-related impurities and degradation products highly challenging.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying Iopamidol impurities[1]. However, analysts frequently encounter co-elution. This guide provides authoritative troubleshooting strategies, validated protocols, and mechanistic insights to resolve these critical analytical bottlenecks.
Part 1: The Mechanistic Causality of Co-elution
Why do Iopamidol impurities inherently co-elute? The primary cause is extreme structural and thermodynamic similarity. Impurities such as Impurity H and Impurity I are positional isomers involving minor chloro-substitutions[2], while Impurity A is a free aromatic amine. Because these molecules share the same bulky, highly polar triiodinated core, they exhibit nearly identical hydrodynamic volumes and partition coefficients in standard reversed-phase (RP) systems. When the stationary phase chemistry or mobile phase kinetics fail to exploit the subtle differences in their dipole moments or hydrogen-bonding capacities, co-elution is inevitable.
Part 2: Troubleshooting FAQs
Q1: I am using a standard C18 column as per standard monographs, but Impurity C and Iopamidol are co-eluting. How can I resolve this?
Causality: Standard C18 columns rely primarily on hydrophobic (dispersive) interactions. In the highly aqueous mobile phases required to retain polar compounds like Iopamidol, standard C18 alkyl chains can undergo phase collapse (dewetting), leading to a sudden loss of retention and selectivity.
Solution: Switch to an AQ-type (polar-embedded) C18 column or a Pentafluorophenyl (PFP) stationary phase. A PFP column introduces alternative retention mechanisms—specifically
Q2: Does column temperature significantly affect the resolution of Iopamidol related substances?
Causality: Yes, temperature fundamentally alters the thermodynamics of the analyte-stationary phase transfer. While some legacy methods suggest 35°C, empirical studies demonstrate that increasing column temperature weakens the retention of Iopamidol, resulting in lower resolution between the API and its impurities[3].
Solution: Lowering the column temperature to 20–30°C enhances the retention factor (
Q3: My early-eluting impurities (e.g., Impurity A) are merging with the void volume. What gradient adjustments are necessary? Causality: The initial organic modifier concentration is too high, preventing sufficient partitioning of highly polar impurities into the stationary phase. Solution: Start the gradient with 100% Mobile Phase A (Water) and hold for 3-5 minutes before introducing Mobile Phase B (Methanol/Water or Acetonitrile/Water). This "aqueous hold" focuses the polar analytes at the head of the column, preventing them from washing out in the void volume.
Part 3: Self-Validating Experimental Protocol for Impurity Resolution
To ensure absolute data integrity, the following protocol is designed as a self-validating system . The workflow incorporates mandatory system suitability checks (Go/No-Go gates) that must pass before sample acquisition begins, ensuring the system is thermodynamically capable of resolving co-eluting pairs.
Step 1: System and Mobile Phase Preparation
-
Column: Polar-embedded C18 or PFP column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Ultrapure Water (18.2 MΩ·cm), filtered through a 0.22 µm membrane.
-
Mobile Phase B: Water:Methanol (3:1 v/v) or Water:Acetonitrile (1:1 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 240 nm.
Step 2: Preparation of Self-Validating Solutions
-
System Suitability Solution (Resolution Mix): Dissolve USP Iopamidol Reference Standard (RS) and USP Iopamidol Related Compound C RS in water to a concentration of 20 µg/mL each.
-
Sample Solution: Accurately weigh and dissolve the Iopamidol sample in water to achieve a concentration of 10 mg/mL.
-
Causality Note: Always dissolve the sample in 100% aqueous solvent to match the initial mobile phase conditions. Injecting in a stronger solvent will cause localized band broadening and immediate co-elution.
-
Step 3: Optimized Gradient Program
Execute the following gradient to ensure adequate retention of polar impurities and elution of tightly bound isomers:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 - 5.0 | 100 | 0 | Isocratic Aqueous Hold |
| 5.0 - 25.0 | 100 | 0 | Shallow ramp for isomer separation |
| 25.0 - 35.0 | 75 | 25 | Column wash |
| 35.0 - 45.0 | 100 | 0 | Re-equilibration |
Step 4: Internal Validation Check (Go/No-Go Gate)
Inject the System Suitability Solution. The system is validated and ready for sample analysis only if :
-
The resolution (
) between Iopamidol and Impurity C isngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 1.5. -
The relative standard deviation (RSD) of the Iopamidol peak area across 5 replicate injections is
2.0%. If these parameters fail, the system must automatically halt. Recalibrate the column temperature or prepare fresh mobile phase before proceeding.
Part 4: Quantitative Data Presentation
The table below summarizes the structural variations and expected Relative Retention Times (RRT) for key Iopamidol impurities under the optimized gradient conditions described above.
| Compound | Chemical Nature / Difference from API | Expected RRT | Limit of Quantification (LOQ) |
| Impurity A | Free Aromatic Amine (5-Amino derivative) | ~0.35 | 0.01% |
| Impurity C | 5-(Acetylamino) derivative | ~0.85 | 0.02% |
| Iopamidol (API) | N1,N3-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-... | 1.00 | N/A |
| Impurity H | 4-Chloro substitution (Positional Isomer) | ~1.15 | 0.02% |
| Impurity I | 2-Chloro substitution (Positional Isomer) | ~1.20 | 0.02% |
Part 5: Workflow Visualization
The following diagram illustrates the logical decision tree for resolving Iopamidol co-elution, ensuring a self-validating loop is completed before any data is reported.
Caption: Logical decision tree and self-validating workflow for resolving Iopamidol HPLC co-elution.
References
- A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification Source: BenchChem URL
- Separation and purification of iopamidol using preparative high-performance liquid chromatography Source: PubMed URL
- Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities Source: BenchChem URL
- Iopamidol EP Impurity I Source: Allmpus URL
Sources
Technical Support Center: Iopamidol EP Impurity F Analysis
Introduction: The Challenge of Chromatographic Purity for Iopamidol EP Impurity F
Iopamidol is a non-ionic, water-soluble iodinated contrast agent, whose safety and efficacy are directly linked to its purity.[1] The European Pharmacopoeia (EP) specifies strict limits for related substances, including Iopamidol EP Impurity F.[2] For analytical scientists, achieving a sharp, symmetrical, and reproducible chromatographic peak for Impurity F is a frequent challenge. Poor peak shape not only compromises the aesthetic quality of the chromatogram but also critically impacts the accuracy and precision of quantification, potentially leading to incorrect batch disposition decisions.[3]
This technical guide provides a structured, in-depth troubleshooting framework in a question-and-answer format. It is designed for researchers, analytical scientists, and quality control professionals to diagnose and resolve common peak shape issues encountered during the analysis of Iopamidol EP Impurity F using reversed-phase HPLC.
Troubleshooting Guide & FAQs
Q1: What are the common peak shape issues observed for Iopamidol EP Impurity F, and what do they signify?
When analyzing Iopamidol and its impurities, you may encounter several types of peak distortion for Impurity F. Recognizing the specific type of distortion is the first step in diagnosing the root cause.[4]
-
Peak Tailing: This is the most common issue, characterized by an asymmetrical peak where the latter half is broader than the front half. A USP tailing factor (Tf) significantly greater than 1.0 indicates this problem.[5] Tailing for polar molecules like Impurity F often points to undesirable secondary chemical interactions with the stationary phase.[6]
-
Peak Fronting: This appears as a forward-slanting peak (Tf < 1.0) and typically suggests column overload or a mismatch between the sample solvent and the mobile phase.[4] This can happen if the sample is dissolved in a solvent much stronger than the initial mobile phase conditions.[7]
-
Peak Broadening: Symmetrical, but wide peaks indicate a loss of chromatographic efficiency. This can be caused by issues within the HPLC system (e.g., extra-column volume), a deteriorated column, or slow kinetics of interaction between the analyte and the stationary phase.[8]
Q2: My peak for Impurity F is tailing. What is the primary chemical reason for this?
The molecular structure of Iopamidol EP Impurity F (C₁₆H₂₀I₃N₃O₆) contains multiple polar functional groups, including hydroxyl (-OH) and secondary amide (-NH-C=O) groups.[9][] In reversed-phase HPLC, particularly on older or less robust C18 columns, the silica backbone of the stationary phase may have unreacted, accessible silanol groups (Si-OH).
At mid-range pH values (typically > 3), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[11] These anionic sites can then engage in strong, secondary ionic interactions with the polar amide groups of Impurity F. This interaction is strong enough to delay the elution of a portion of the analyte molecules, resulting in a "tail" on the peak. This mechanism is a well-documented cause of peak tailing for polar and basic compounds.[6][12]
Q3: How can I systematically troubleshoot and improve peak tailing for Impurity F?
A systematic approach is crucial to efficiently identify and resolve the issue. Avoid changing multiple parameters at once. Follow this logical workflow:
Q4: What are the optimal mobile phase conditions to mitigate peak tailing for this impurity?
Mobile phase optimization is the most powerful tool for improving peak shape.
-
pH Adjustment: The most effective strategy is to lower the mobile phase pH. By operating at a pH between 2.5 and 3.0, the vast majority of residual silanol groups will be protonated (Si-OH) and thus electrically neutral. This eliminates the primary cause of the secondary ionic interaction. An acidic modifier like formic acid or phosphoric acid is commonly used.
-
Buffer Selection: Use a buffer if you need to operate at a specific pH to control the ionization of the analyte itself, although for the non-ionic Iopamidol and its impurities, a simple acidic modifier is often sufficient. If a buffer is needed, a concentration of 10-20 mM is generally adequate for reversed-phase methods.[13]
-
Organic Modifier: While both acetonitrile and methanol are common, acetonitrile often provides sharper peaks and better efficiency. However, it is always worth screening both, as selectivity can change. A typical starting point is a gradient of water (with acid) and acetonitrile.[1]
Q5: Which type of HPLC column is best suited for the analysis of Iopamidol and its polar impurities like Impurity F?
Column technology has advanced significantly. Using the right column is critical.
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with very low metal content. Most importantly, they undergo a process called "end-capping," which chemically bonds a small silylating agent (like trimethylchlorosilane) to most of the remaining free silanols. This creates a more inert surface, drastically reducing the sites available for secondary interactions.[12] Always choose a column specifically designated as end-capped.
-
Stationary Phase: A C18 phase is standard and generally provides good retention and resolution for Iopamidol and its impurities.[14] For highly polar compounds, a polar-embedded phase (which has a polar group like an amide or carbamate embedded in the alkyl chain) can sometimes offer better peak shape by shielding residual silanols and providing alternative interactions.
-
Particle Size: Columns with smaller particles (e.g., sub-2 µm for UPLC or 2.7-3.5 µm for HPLC) provide higher efficiency, which translates to narrower and sharper peaks, improving overall resolution and sensitivity.[15]
Q6: Can my sample preparation or injection solvent affect the peak shape of Impurity F?
Absolutely. The composition of the solvent you inject your sample in can have a dramatic effect on the peak shape.
The "solvent effect" occurs when the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase at the start of the analysis.[7] For a reversed-phase method starting with a high percentage of water, injecting a sample dissolved in 100% methanol or acetonitrile can cause the analyte to travel through the top of the column as a distorted band, leading to fronting, splitting, or broadening.[8]
Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
Q7: What instrumental parameters should I check if I'm still facing peak shape issues?
If you have optimized the chemistry (mobile phase, column) and sample solvent, but peaks are still broad, the issue may lie with the HPLC system itself. This is often referred to as "extra-column volume" or "dead volume."
-
Fittings and Connections: Ensure all tubing connections, especially at the column inlet and outlet, are properly made. A small gap between the ferrule and the end of the tubing can create a void where sample dispersion occurs, leading to broader peaks.[5]
-
Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches) between the injector and the column, and the column and the detector, to minimize dispersion.[11]
-
Column Frit: A partially blocked inlet frit on the column can distort the sample flow path, affecting all peaks in the chromatogram. If this is suspected, backflushing the column (disconnecting it from the detector) can sometimes resolve the issue.[3]
Data Presentation: Impact of Column and Mobile Phase on Peak Shape
The following table summarizes the expected impact of key parameter changes on the USP Tailing Factor for Iopamidol EP Impurity F. The goal is to achieve a tailing factor as close to 1.0 as possible, with values ≤ 1.5 often being acceptable.[13]
| Parameter | Condition A (Sub-optimal) | Condition B (Improved) | Condition C (Optimized) | Expected Tailing Factor (Tf) | Rationale |
| HPLC Column | Older L1 (C18), non-end-capped | Modern L1 (C18), end-capped | Modern L1 (C18), end-capped | A: > 2.0, B: 1.3 - 1.6, C: 1.1 - 1.3 | End-capping minimizes silanol interactions, the primary cause of tailing for polar analytes.[12] |
| Mobile Phase pH | Water/ACN (pH ~6.0) | Water + 0.1% Formic Acid (pH ~2.8) | Water + 0.1% Formic Acid (pH ~2.8) | A: > 2.0, B: 1.1 - 1.4, C: 1.1 - 1.3 | Low pH protonates silanols, making them neutral and preventing secondary ionic interactions.[11] |
| Sample Solvent | 100% Acetonitrile | 50:50 Water/Acetonitrile | 95:5 Water/Acetonitrile (Initial MP) | A: Distorted/Fronting, B: Broad, C: Sharp | Matching the sample solvent to the initial mobile phase prevents peak distortion and ensures proper focusing at the column head.[7] |
Experimental Protocol: Optimized HPLC Method for Iopamidol and Impurities
This protocol provides a robust starting point for achieving excellent peak shape for Iopamidol EP Impurity F.
1. Chromatographic Conditions:
-
HPLC System: A well-maintained HPLC or UPLC system.
-
Column: High-purity, end-capped C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-25 min: 5% to 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[1]
-
Detection: UV at 240 nm.[1]
-
Injection Volume: 5 µL.
2. Preparation of Solutions:
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve Iopamidol and Impurity F reference standards in the Sample Diluent to obtain a known concentration (e.g., 1.0 mg/mL for Iopamidol and 0.005 mg/mL for Impurity F).
-
Sample Solution: Accurately weigh and dissolve the Iopamidol drug substance or product in the Sample Diluent to obtain a target concentration of approximately 1.0 mg/mL.
3. System Suitability Test (SST):
-
Inject the Standard Solution in replicate (n=5).
-
Tailing Factor: The tailing factor for the Iopamidol EP Impurity F peak should be ≤ 1.5.
-
Resolution: The resolution between Iopamidol and any adjacent impurity peaks should be > 2.0.
-
Precision: The relative standard deviation (RSD) of the peak areas for replicate injections should be ≤ 2.0%.
4. Analytical Procedure:
-
Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Sample Diluent) to ensure no interfering peaks are present.
-
Perform the System Suitability Test and verify that all criteria are met.
-
Inject the Sample Solution.
-
Identify and integrate the peaks based on their retention times relative to the standards.
-
Calculate the concentration of Impurity F in the sample.
References
- Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
- Benchchem. (2025).
- Benchchem. (2025).
- ALWSCI. (2025).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. (2018).
- PubMed. (2018).
- Phenomenex. Reversed Phase HPLC Method Development.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- PubChem. Iopamidol ep impurity F.
- BOC Sciences. CAS 1869069-71-5 (Iopamidol EP Impurity F).
- Chrom Tech, Inc. (2025).
- Shimadzu. Effects of Sample Solvents on Peak Shape.
- LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Agilent. (2023).
- Benchchem. (2025). Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis.
- Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Effects of Sample Solvents on Peak Shape : Shimadzu (Äeská republika) [shimadzu.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Iopamidol ep impurity F | C16H20I3N3O6 | CID 88911795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting matrix effects in LC-MS analysis of Iopamidol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification of highly polar compounds. Iopamidol, a non-ionic iodinated contrast medium (ICM), is notoriously challenging in liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to severe matrix effects (ME).
Because of its extreme hydrophilicity (log P ~ -2.3), Iopamidol exhibits poor retention on traditional reversed-phase (C18) columns. Consequently, it often co-elutes near the void volume alongside a massive influx of unretained endogenous matrix components (e.g., salts, humic acids in environmental waters, or phospholipids in biological fluids). When this complex mixture enters the electrospray ionization (ESI) source, it triggers severe ion suppression.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind these phenomena and providing self-validating protocols to ensure scientific integrity in your assays.
Diagnostic Workflows
Diagnostic workflow for identifying and mitigating matrix effects in Iopamidol LC-MS/MS.
Logical relationship of ESI ion suppression mechanism due to matrix co-elution.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does Iopamidol experience such severe ion suppression in standard LC-MS/MS assays? A1: Ion suppression is fundamentally a physical competition within the ESI source. Because Iopamidol is highly polar, it elutes early on standard C18 columns. It enters the MS source simultaneously with high concentrations of non-volatile matrix components. These background molecules outcompete Iopamidol for access to the surface of the charged ESI droplets, preventing Iopamidol from successfully transitioning into the gas phase[1]. In complex matrices like wastewater effluent, this can suppress the Iopamidol signal by up to 60%[1].
Q2: How do I definitively distinguish between poor extraction recovery and ESI ion suppression? A2: A sudden drop in signal can be caused by either losing the analyte during sample preparation (poor recovery) or losing the signal in the MS source (ion suppression). To decouple these variables, you must use a self-validating system known as the Post-Extraction Spike Method (detailed in Protocol A). By spiking the analyte after the matrix has been extracted, you bypass extraction losses entirely, isolating the ESI matrix effect[2].
Q3: Standard C18 columns aren't retaining Iopamidol enough to avoid the suppression zone. What are the alternatives? A3: You must alter the chromatographic retention mechanism. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column forces polar analytes like Iopamidol to be retained longer[2]. By shifting the retention time away from the void volume, Iopamidol elutes into the MS source after the bulk of the suppressive matrix components have already passed through the system.
Q4: Can I just use an internal standard to ignore the matrix effect? A4: Yes, but it must be a Stable Isotope-Labeled Internal Standard (SIL-IS). Using structural analogs is insufficient because they will elute at slightly different times and experience different suppression environments. A deuterated standard, such as Iopamidol-d8 or Iopamidol-d3, is structurally identical and co-elutes perfectly with the native analyte[2]. Therefore, both molecules experience the exact same degree of ion suppression, allowing their ratio to remain constant and ensuring accurate quantification[3].
Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating methodologies in your laboratory.
Protocol A: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol quantitatively isolates matrix effects from extraction efficiency.
-
Prepare Set A (Neat Standard): Spike Iopamidol into a neat solvent (e.g., initial mobile phase) at your target concentration (e.g., 100 ng/mL).
-
Prepare Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., blank plasma or water) through your entire sample preparation workflow. After extraction, spike the resulting eluate with Iopamidol to achieve the same theoretical concentration as Set A.
-
Prepare Set C (Pre-Extraction Spike): Spike Iopamidol into the blank matrix before any sample preparation, then process it through the workflow.
-
LC-MS/MS Analysis: Inject all three sets in triplicate.
-
Data Calculation:
-
Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) × 100
-
Extraction Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) × 100
-
Interpretation: An ME of 100% indicates no matrix effect. An ME < 80% confirms significant ion suppression[2].
-
Protocol B: Optimized Solid-Phase Extraction (SPE) for Complex Matrices
If Protocol A reveals severe ion suppression, implement this mixed-mode cation exchange SPE workflow to physically remove interfering matrix components[2].
-
Conditioning: Pass 1 mL of LC-MS grade Methanol through the mixed-mode SPE cartridge, followed by 1 mL of ultrapure water. Do not let the sorbent dry.
-
Loading: Dilute 200 µL of the sample (spiked with Iopamidol-d8 internal standard) 1:1 with 4% phosphoric acid in water to disrupt protein binding. Load the mixture onto the cartridge at a flow rate of 1 mL/min.
-
Washing (Crucial Step): Wash the cartridge with 1 mL of 0.1 M formic acid to remove acidic and neutral interferences, followed by 1 mL of Methanol to remove hydrophobic interferences (like phospholipids).
-
Elution: Elute the Iopamidol and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial mobile phase prior to LC-MS/MS injection.
Quantitative Data Summary
The following table summarizes the typical matrix effects observed for Iopamidol across different sample types and the specific impact of targeted mitigation strategies.
| Matrix Type | Analytical Method | Matrix Effect (%) | Primary Mitigation Strategy |
| Surface Water | Direct Injection | ~40% (Suppression) | SIL-IS Compensation (Iopamidol-d8) |
| Wastewater Effluent | Direct Injection | ~60% (Suppression) | SPE Cleanup + HILIC Chromatography |
| Plasma / Serum | Protein Precipitation | < 50% (Suppression) | Mixed-Mode SPE + SIL-IS |
| Drinking Water | SPE Enrichment | 90 - 105% (Negligible) | Validated SPE-LC-MS/MS Workflow |
Note: Data synthesized from environmental and biological LC-MS/MS validation studies[1],[3],[4].
References
-
RSC Publishing. Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent.[Link]
-
PubMed / NIH. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media...[Link]
-
MDPI. Monitoring Pharmaceuticals and Personal Care Products in Drinking Water Samples by the LC-MS/MS Method to Estimate Their Potential Health Risk.[Link]
Sources
- 1. Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C5EW00080G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mobile Phase for Iopamidol Impurity Separation
Welcome to the technical support center for Iopamidol analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing robust chromatographic methods for the separation of Iopamidol from its process-related impurities and degradation products. As a non-ionic, water-soluble contrast agent, the purity of Iopamidol is critical to its safety and efficacy.[1][2] This resource provides field-proven insights and systematic approaches to troubleshoot and refine your mobile phase conditions to achieve optimal separation.
Troubleshooting Guide: Common Chromatographic Issues & Solutions
This section addresses specific problems you may encounter during method development and routine analysis. The solutions are presented in a logical, step-by-step format, explaining the scientific rationale behind each recommendation.
Question 1: Why is the resolution between my Iopamidol peak and a critical impurity (e.g., Impurity A or a degradation product) insufficient (Resolution < 1.5)?
Answer:
Achieving adequate resolution for all specified impurities is the primary goal of a stability-indicating method.[1] Insufficient resolution is typically due to either a lack of differential retention (analytes elute too closely) or excessive peak broadening. The following systematic approach will help you diagnose and resolve this issue.
The key is to manipulate the three primary factors governing chromatographic separation: retention, selectivity, and efficiency.
Step-by-Step Protocol: Improving Resolution of Critical Pairs
-
Decrease the Gradient Slope: This is the most effective first step for improving the separation of closely eluting peaks in a gradient method. A shallower gradient increases the difference in mobile phase composition at which two analytes elute, thereby increasing the separation between them.
-
Action: If your gradient runs from 5% to 50% Mobile Phase B over 20 minutes (a slope of 2.25%/min), try extending the gradient time to 30 minutes for the same percentage change (a slope of 1.5%/min).
-
Causality: A slower change in the organic modifier concentration allows more time for analytes to interact with the stationary phase, amplifying small differences in their physicochemical properties and leading to better separation.[3]
-
-
Change the Organic Modifier (Selectivity Tuning): Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC, but they interact differently with analytes and the stationary phase, leading to changes in selectivity (the relative spacing of peaks).
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at an equivalent solvent strength and run the same gradient. You can also evaluate ternary mixtures (Water/Acetonitrile/Methanol).
-
Causality: Acetonitrile primarily acts as a non-polar solvent, while methanol has both non-polar and polar characteristics (it's a hydrogen-bond donor). This difference can alter the elution order and improve the separation of compounds with different functionalities.[4]
-
-
Adjust the Mobile Phase pH: Although Iopamidol itself is non-ionic, some of its key impurities and degradation products are not.[5][6] For example, hydrolysis of amide bonds can introduce carboxylic acid functionalities.[7] The ionization state of these molecules dramatically affects their retention on a reversed-phase column.
-
Action: Add a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to your aqueous mobile phase (Mobile Phase A) to lower the pH to around 3.0.
-
Causality: For acidic impurities, a low pH mobile phase suppresses their ionization, making them less polar. This increases their retention on the C18 column and can significantly alter selectivity, potentially resolving them from the main Iopamidol peak.[8] It also helps to sharpen peaks by suppressing interactions with free silanol groups on the silica packing.[3]
-
-
Modify the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter both retention times and selectivity.
-
Action: Systematically evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C). The USP method often suggests a starting point of 35°C.[1]
-
Causality: Increasing temperature generally decreases the retention of all compounds as it reduces mobile phase viscosity and increases analyte solubility.[9][10] However, the magnitude of this change can differ between analytes, leading to changes in selectivity and sometimes an improved resolution.
-
Caption: Systematic workflow for troubleshooting poor resolution.
Question 2: My Iopamidol peak is tailing severely. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue that compromises peak integration accuracy and can hide small, co-eluting impurities. The primary causes are typically related to secondary chemical interactions, column overload, or issues with the sample solvent.
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can interact with polar functional groups on analytes, causing tailing.
-
Solution: As mentioned above, acidifying the mobile phase (e.g., with 0.1% formic acid) to a pH of ~3 will protonate the silanol groups, minimizing these unwanted secondary interactions.[3]
-
-
Cause 2: Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Solution: Prepare and inject a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration). If the peak shape improves at lower concentrations, you are likely overloading the column. The USP method for related compounds uses a test solution of about 10 mg/mL Iopamidol, which is quite concentrated.[1][11] Ensure your analytical column can handle this load or dilute as necessary.
-
-
Cause 3: Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., pure methanol when the gradient starts at 100% water), it can cause the analyte band to spread improperly at the head of the column.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 100% water if that is your starting condition).[12] This ensures the injected sample band is focused tightly at the top of the column before the gradient begins.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about setting up a method for Iopamidol impurity analysis from the ground up.
Question 1: I'm starting from scratch. What is a good starting mobile phase and set of HPLC conditions for Iopamidol impurity analysis?
Answer:
A robust starting point can be adapted from pharmacopeial methods and published literature.[1][13][14] A reversed-phase gradient method on a C18 column is the standard approach. The following table provides a validated set of starting conditions.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Column | L1 packing (C18), 250 mm x 4.6 mm, 5 µm | A standard workhorse column providing good efficiency and capacity.[1] |
| Mobile Phase A | HPLC-grade Water | Iopamidol is highly water-soluble.[15] Consider adding 0.1% formic acid to control pH and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure.[4] Methanol can offer different selectivity.[9] |
| Gradient Program | 0-5 min: 0% B; 5-30 min: 0-30% B; 30-35 min: 30-0% B; 35-40 min: 0% B | A shallow gradient is crucial for separating structurally similar impurities. This is an example; it must be optimized. |
| Flow Rate | 1.0 - 1.5 mL/min | A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. The USP suggests up to 1.5 mL/min.[1] |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency by reducing mobile phase viscosity.[1][9] |
| Detection | UV at 240 nm | Iopamidol has a UV maximum around 240 nm, providing good sensitivity for the parent drug and its impurities.[15] |
| Injection Volume | 10 - 20 µL | Start with a lower volume to avoid overload, especially with concentrated samples.[1] |
Question 2: Why is developing a "stability-indicating" method so important for Iopamidol?
Answer:
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential components in the sample matrix.[1]
For Iopamidol, this is critical because:
-
Safety: Degradation products may have different toxicological profiles than the parent drug. A SIAM ensures that any increase in these degradants over the product's shelf-life is detected.
-
Efficacy: The method must provide an accurate measure of the intact Iopamidol to ensure the product delivers the correct dose.
-
Regulatory Compliance: Regulatory agencies like the FDA require the use of stability-indicating methods for the analysis of all drug substances and products.
To prove a method is stability-indicating, forced degradation studies are performed.[7] The Iopamidol sample is intentionally stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.[1][16][17] The analytical method must then demonstrate the ability to separate all the resulting degradation peaks from the main Iopamidol peak.
Question 3: How should I prepare my mobile phases and sample solutions to ensure reproducibility?
Answer:
Consistent and careful preparation is key to avoiding issues like retention time drift and baseline noise.
-
Mobile Phase Preparation:
-
Use High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and methanol.
-
Measure Accurately: If preparing a buffered mobile phase or adding an acid modifier, use precise volumetric flasks and pipettes.
-
Filter: Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can clog the system.
-
Degas: Degas the mobile phase before use to prevent air bubbles from forming in the pump and detector, which causes baseline noise and flow rate instability. This can be done by sparging with helium, sonication, or using an in-line degasser.
-
-
Sample Preparation:
-
Accurate Weighing: Accurately weigh the Iopamidol sample using a calibrated analytical balance.
-
Solvent Selection: Iopamidol is very soluble in water.[15] Dissolve the sample directly in HPLC-grade water or, ideally, in the initial mobile phase composition to prevent peak distortion.[1][12]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any insoluble particles that could damage the column or injector.
-
References
- Benchchem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. BenchChem.
- Veeprho. (n.d.).
- Benchchem. (2025). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. BenchChem.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- ResearchGate. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography.
- PubMed. (2018).
- Pharmaffiliates. (n.d.). Iopamidol-impurities.
- Iopamidol USP 2025. (2025). Iopamidol.
- Benchchem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies. BenchChem.
- Benchchem. (2025).
- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Iopamidol.
- Scribd. (n.d.). Iopamidol. Scribd.
- Arlak. (2024). Troubleshooting and Performance Improvement for HPLC. Arlak Biotech.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Agilent. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. trungtamthuoc.com [trungtamthuoc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
minimizing on-column degradation of Iopamidol
Technical Support Center: Iopamidol Analysis
A Senior Application Scientist's Guide to Minimizing On-Column Degradation
Welcome to the technical support center for Iopamidol analysis. As a widely used non-ionic, iodinated contrast agent, the analytical integrity of Iopamidol is paramount for ensuring its quality, safety, and efficacy.[1][2][3] On-column degradation during High-Performance Liquid Chromatography (HPLC) analysis is a critical challenge that can lead to inaccurate quantification, incorrect impurity profiles, and questionable batch release decisions.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard operating procedures to explain the underlying chemical principles of Iopamidol degradation and provides actionable, field-proven strategies to mitigate these issues. Here, we will explore the causal relationships between analytical parameters and compound stability, offering troubleshooting frameworks and validated protocols to ensure the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Iopamidol?
A1: Iopamidol's structure is susceptible to several degradation mechanisms, particularly under stress conditions that can be mirrored by certain chromatographic environments.[1] The most common pathways are:
-
Hydrolysis: Cleavage of the amide bonds in the side chains. This is accelerated by both acidic and alkaline conditions, with alkaline environments generally causing a faster rate of degradation.[4]
-
Oxidation: The secondary alcohol groups on Iopamidol's side chains can be oxidized to form ketone derivatives, especially in the presence of oxidizing agents or dissolved oxygen in the mobile phase.[4]
-
Photolysis: Exposure to UV light, including the UV detector lamp, can cause degradation. Key mechanisms include deiodination (cleavage of iodine from the benzene ring) and hydroxylation.[1]
-
Deiodination: The loss of iodine atoms from the tri-iodinated benzene ring can occur under photolytic or certain oxidative conditions.[1][4]
Q2: My chromatogram shows new, unexpected peaks after troubleshooting my HPLC system. Could this be on-column degradation?
A2: Yes, this is a classic sign of on-column degradation. If you have ruled out system-level issues like contamination from previous runs or contaminated mobile phase, the appearance of new, often small and broad, peaks that are related to the main Iopamidol peak is a strong indicator that the molecule is degrading during the analytical run. These new peaks are the degradation products. A stability-indicating HPLC method is essential to separate Iopamidol from these potential degradation products.[1]
Q3: Why is mobile phase pH so critical for Iopamidol analysis?
A3: The pH of the mobile phase directly influences the rate of hydrolytic degradation. Iopamidol is most susceptible to hydrolysis under strongly acidic or alkaline conditions.[4] Maintaining a slightly acidic to neutral pH (e.g., using a phosphate buffer) is a common strategy to find a balance between chromatographic performance (peak shape, retention) and compound stability.[4] Extreme pH can attack the amide linkages, leading to a loss of the parent compound and the appearance of hydrolysis products.
Q4: Can the HPLC column itself contribute to degradation?
A4: Absolutely. The stationary phase is not always inert. Potential causes include:
-
Active Silanols: Residual silanol groups on the silica backbone of C18 columns can have secondary interactions with the analyte, sometimes catalyzing degradation, especially at high temperatures.
-
Metal Contamination: Trace metal ions (e.g., iron, chromium) from stainless steel components of the HPLC (tubing, frits, or even within the column packing) can act as catalysts for oxidative degradation.
-
High Temperatures: Elevated column temperatures, while useful for reducing viscosity and improving efficiency, can provide the activation energy needed to accelerate degradation pathways like hydrolysis.[5][6] Studies have shown that increasing column temperature weakens the retention of Iopamidol and can result in lower resolution between it and its impurities.[5][6]
Troubleshooting On-Column Degradation
This section provides a systematic approach to diagnosing and resolving issues related to Iopamidol degradation during HPLC analysis.
Symptom 1: Appearance of New, Unidentified Peaks
-
Potential Cause: Hydrolytic or oxidative degradation.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Measure the pH of your freshly prepared mobile phase. Ensure it is within the optimal range specified by your validated method (typically slightly acidic).
-
Use Fresh Mobile Phase: Do not use aged aqueous mobile phases. Buffers can support microbial growth, and the pH of organic/aqueous mixtures can drift as the organic solvent evaporates.
-
Degas Thoroughly: Remove dissolved oxygen from the mobile phase using helium sparging or an inline degasser. Oxygen can contribute to oxidative degradation.
-
Lower Column Temperature: Reduce the column oven temperature in 5 °C increments (e.g., from 35 °C to 30 °C or 25 °C). A recommended range is often 20-30°C.[5][6] Observe if the area of the degradation peaks decreases relative to the Iopamidol peak.
-
Check for Metal Contamination: If degradation persists, consider metal-catalyzed oxidation. Use a column with a well-endcapped stationary phase and consider using PEEK (polyether ether ketone) tubing and frits if your system is compatible.
-
Symptom 2: Poor Peak Shape (Tailing) for Iopamidol
-
Potential Cause: Secondary interactions with active sites on the column, which can be loci for degradation.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: A low concentration of a competing base in the mobile phase can sometimes improve the peak shape of polar compounds. However, this must be carefully evaluated to not push the pH into a range that promotes hydrolysis.
-
Column Conditioning: Before analysis, flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol) to remove any strongly retained compounds from previous analyses.
-
Consider a Different Column: If tailing persists, the column itself may be the issue. Try a new column of the same type or consider a column from a different manufacturer known for high-purity silica and thorough endcapping.
-
Symptom 3: Drifting Baseline or Loss of Peak Area/Response
-
Potential Cause: Irreversible binding to the column or significant, progressive degradation.
-
Troubleshooting Steps:
-
Inject a Standard: Inject a known concentration of a stable compound to confirm that the detector response is stable. If the response for the stable compound is also drifting, the issue may be with the detector lamp or electronics.[7]
-
Implement a Column Wash: After each analytical sequence, program a high-organic wash step to elute any components that may be irreversibly binding to the column over time.[7]
-
Perform a Passivation Protocol: If metal-catalyzed degradation is suspected, passivating the HPLC system can chelate and remove active metal ions. See the protocol below.
-
Workflow for Troubleshooting On-Column Degradation
The following diagram outlines a logical decision-making process for identifying and resolving on-column degradation issues.
Caption: A decision tree for troubleshooting Iopamidol degradation.
Preventative Measures & Protocols
Proactive measures are more effective than reactive troubleshooting. The following protocols are designed to establish a robust analytical environment that minimizes the risk of on-column degradation.
Protocol 1: Recommended Stability-Indicating HPLC Method
This protocol is a representative starting point based on established pharmacopeial methods and scientific literature.[3] It must be validated for your specific instrumentation and product matrix.
1. Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase chemistry for separating Iopamidol from its related compounds.[1][4] |
| Mobile Phase A | HPLC Grade Water | Aqueous component for reversed-phase chromatography.[3] |
| Mobile Phase B | Water and Acetonitrile (1:1 v/v) | Organic modifier to elute the analyte.[3] |
| Buffer | Phosphate buffer | To maintain a stable, slightly acidic pH, minimizing hydrolysis.[4] |
| Gradient | Optimized to separate all known impurities and degradation products. | Ensures a stability-indicating method.[3] |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for a 4.6 mm ID column.[3][4] |
| Column Temp. | 25-30 °C | Crucial for stability. Minimizes thermal degradation.[5][6] |
| Detection | UV at 240 nm | Wavelength of significant absorbance for Iopamidol and its degradation products.[1][4] |
| Injection Vol. | 20 µL | Standard injection volume.[4] |
2. Solution Preparation:
-
Mobile Phase: Prepare all mobile phases fresh daily. Filter aqueous phases through a 0.45 µm filter and degas all mobile phases thoroughly before use.
-
System Suitability Solution (SSS): Prepare a solution containing Iopamidol and known impurities/degradation products to verify the system's ability to separate them. The resolution between Iopamidol and any adjacent peak should be >1.5.[3]
-
Sample Solution: Accurately weigh and dissolve the Iopamidol sample in water to a known concentration (e.g., 10 mg/mL).[3]
3. Chromatographic Procedure:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.[3]
-
Inject a blank (water) to ensure no carryover or system contamination.[3]
-
Inject the SSS to confirm that resolution, tailing factor, and repeatability criteria are met.[3]
-
Inject standard solutions in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[3]
-
Proceed with the analysis of the sample solutions.
Protocol 2: HPLC System Passivation (for suspected metal-catalyzed oxidation)
This protocol is a preventative or corrective action to remove free metal ions from the HPLC flow path that can catalyze oxidative degradation.
Objective: To chelate and remove reactive metal ions from the surfaces of stainless steel components (tubing, injector, pump heads).
Materials:
-
HPLC Grade Water
-
HPLC Grade Isopropanol (IPA)
-
Nitric Acid (e.g., 20% v/v in water) - Caution: Strong Acid
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 0.1% w/v in water)
Procedure:
-
Disconnect the Column: This is the most critical step. Never flush strong acids or chelating agents through your HPLC column. Replace the column with a union or a restrictor capillary.
-
Water Wash: Flush the entire system (flow path from the pump to the detector waste line) with HPLC grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Acid Wash (Optional, for severe cases):
-
Flush the system with 20% nitric acid for 60 minutes. Use appropriate personal protective equipment (PPE).
-
Follow immediately with a thorough water wash for at least 60 minutes, ensuring all acid is removed from the system.
-
-
Chelation Wash:
-
Flush the system with the 0.1% EDTA solution for 60-90 minutes. The EDTA will bind to and remove metal ions.
-
-
Final Water Wash: Flush the system with HPLC grade water for at least 60 minutes to remove all traces of the EDTA solution.
-
IPA Wash: Flush the system with Isopropanol for 30 minutes to remove residual water and prepare the system for mobile phase.
-
Re-equilibration: Reconnect the column and equilibrate the system with your mobile phase as usual.
Iopamidol Degradation Pathways Overview
This diagram illustrates the primary chemical modifications Iopamidol undergoes during degradation.
Caption: Primary degradation pathways of Iopamidol.
References
- Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. (n.d.). Benchchem.
- Iopamidol Impurities and Related Compound. (n.d.). Veeprho.
- An In-depth Technical Guide to the Identification of Iopamidol Degradation Products. (n.d.). Benchchem.
- Iopamidol-impurities. (n.d.). Pharmaffiliates.
- A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. (n.d.). Benchchem.
- Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. (n.d.). Benchchem.
- Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. (n.d.). Benchchem.
- Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. (n.d.). Benchchem.
- [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed.
- Iopamidol Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2018). ResearchGate.
- Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. (2024). PubMed.
- Preparation and evaluation of iopamidol parenteral formulation. (2014). CORE.
- (PDF) Synthesis of 131 I Iopamidol as a Tracer for Development of Iopamidol CT-Scan Contrast Agent. (2021). ResearchGate.
- Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. (2024). PubMed.
- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. (1999). Semantic Scholar.
- Ozone Degradation of Iodinated Pharmaceutical Compounds. (n.d.). ResearchGate.
- Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. (n.d.). ResearchGate.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- HPLC Troubleshooting. (n.d.). Obrnuta faza.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
Part 1: Root Cause Analysis & Troubleshooting FAQs
Welcome to the Technical Support Center for Iopamidol impurity analysis. As highly polar, non-ionic iodinated contrast agents, Iopamidol and its related substances present unique analytical challenges. Their extreme hydrophilicity, lack of strong chromophores beyond the iodinated ring, and susceptibility to degradation often lead to poor recovery during sample preparation and poor retention during chromatography.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity recovery and quantification.
Q1: Why am I experiencing early breakthrough and low recovery of Iopamidol impurities during Solid Phase Extraction (SPE)? The Causality: Iopamidol and its primary degradation products (e.g., Impurity A, Impurity B) possess multiple hydroxyl groups, making them exceptionally hydrophilic (logP ≈ -2.3). Traditional silica-based C18 SPE sorbents rely exclusively on hydrophobic (Van der Waals) interactions. When an aqueous sample is loaded, these polar impurities fail to partition into the C18 stationary phase, resulting in immediate breakthrough during the loading or aqueous wash steps[1]. The Solution: Switch from a C18 sorbent to a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. HLB copolymers (e.g., containing N-vinylpyrrolidone and divinylbenzene) provide dual retention mechanisms: the lipophilic moiety retains the aromatic ring, while the hydrophilic moiety captures the hydroxylated side chains via dipole-dipole interactions and hydrogen bonding[1].
Q2: My HPLC chromatograms show poor resolution, with Iopamidol and its impurities co-eluting near the void volume. How can I increase retention? The Causality: Highly polar compounds struggle to partition into the hydrophobic stationary phase of standard C18 columns, especially when the mobile phase contains too much organic solvent. Furthermore, elevated column temperatures increase the kinetic energy of the analytes, weakening their already tenuous interactions with the stationary phase and collapsing the resolution[2]. The Solution: Lower the column temperature to strictly 20–30°C[2]. Utilize a highly aqueous mobile phase (e.g., starting at 100% water) or switch to a polar-embedded C18 or HILIC column to enhance the retention of polar analytes[3].
Q3: I am detecting Desiodo-Iopamidol and Free Aromatic Amine (Impurity A) in my LC-MS runs. Are these present in the sample, or are they extraction artifacts? The Causality: The carbon-iodine (C-I) bonds on the central benzene ring are susceptible to homolytic cleavage when exposed to UV light or oxidative stress, leading to deiodination (Desiodo-Iopamidol)[4]. Additionally, the amide bonds can undergo hydrolysis under thermal stress, generating Free Aromatic Amines[5]. The Solution: To prevent artifactual degradation during sample preparation, all extractions and dilutions must be performed in an ice bath and strictly protected from light[5].
Part 2: Visualizations of Workflows and Logic
Caption: Logic tree for diagnosing and resolving poor SPE recovery of Iopamidol impurities.
Caption: Mechanistic pathway of Iopamidol degradation during improper sample handling.
Part 3: Quantitative Data Summaries
Table 1: Expected Chromatographic Performance & Compendial Limits Data synthesized from established USP monograph and preparative HPLC validation standards[6],[7],[8].
| Parameter | Target Value / Limit | Mechanistic Rationale |
| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures no loss of analyte to glassware adsorption or degradation. |
| Chromatographic Purity | ≥ 98.97% | Confirms baseline resolution from closely eluting structural analogs. |
| Impurity A Limit | ≤ 0.05% | Strict control of the toxic free aromatic amine degradation product. |
| Column Temperature | 20°C - 30°C | Prevents thermal kinetic energy from overcoming weak stationary phase interactions. |
Table 2: SPE Sorbent Recovery Comparison (Iopamidol & Polar Impurities) Comparative baseline demonstrating the necessity of appropriate sorbent chemistry[1].
| Sorbent Chemistry | Retention Mechanism | Typical Recovery (%) | Breakthrough Risk |
| Silica C18 | Hydrophobic (Van der Waals) | < 40% | High (Elutes in aqueous wash) |
| Polymeric HLB | Hydrophobic + Dipole-Dipole | > 90% | Low (Retained via hydrogen bonding) |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. This means incorporating internal controls that mathematically prove the method worked for that specific batch, isolating extraction efficiency from matrix suppression.
Protocol 1: Optimized HLB Solid Phase Extraction (SPE) Workflow
Designed to maximize recovery of highly polar Iopamidol impurities from complex matrices.
-
Self-Validation Setup (Spike-Recovery): Prepare three aliquots: an unspiked sample, a pre-extraction spiked sample (to measure total recovery), and a blank matrix.
-
Conditioning: Pass 2 mL of Methanol through the HLB cartridge to wet the polymer bed, followed by 2 mL of LC-MS grade Water to equilibrate[1]. Do not allow the sorbent bed to dry.
-
Loading: Load the sample at a strictly controlled, slow flow rate (1 mL/min). Causality: Polar interactions require longer residence times to establish hydrogen bonds with the sorbent.
-
Washing: Wash with 2 mL of 100% Water. Avoid organic modifiers in the wash step, as even 5% methanol can disrupt the weak retention of polar impurities, causing premature elution.
-
Elution: Elute with 2 mL of Methanol/Water (80:20, v/v).
-
Post-Extraction Spike: Spike the extracted blank matrix with the same concentration used in Step 1.
-
Validation Calculation: Calculate Absolute Recovery = (Area of Pre-Extraction Spike) / (Area of Post-Extraction Spike) × 100. This isolates true recovery from LC-MS matrix effects.
Protocol 2: USP-Aligned HPLC-UV Method for Impurity Profiling
Optimized for the baseline resolution of Iopamidol from its related substances[3],[5].
-
Sample Preparation: Dissolve the Iopamidol sample in LC-MS grade water. Perform this step in an ice bath and use amber vials to protect from light, preventing artifactual deiodination[5].
-
Chromatographic Setup:
-
Column: Polar-embedded C18, 5 µm, 4.6 mm x 250 mm[3].
-
Temperature: Set strictly to 25°C. Causality: Higher temperatures weaken retention, causing co-elution[2].
-
Mobile Phase: Gradient utilizing Water (Mobile Phase A) and Water/Acetonitrile (1:1) (Mobile Phase B)[5].
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 240 nm[3].
-
-
System Suitability (Self-Validation): Inject a System Suitability Solution containing Iopamidol and USP Iopamidol Related Compound C. The analytical run is only valid if the resolution between Iopamidol and adjacent impurities is > 1.5[3],[5].
Caption: Step-by-step logical workflow and validation checkpoint for HPLC-UV analysis.
References
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification.
- Benchchem. High-Purity Iopamidol Impurity Purification via Preparative HPLC.
- Benchchem. Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis.
- Benchchem. A Validated LC-MS/MS Method for the Determination of Iopamidol and its Desiodo Metabolite.
- ResearchGate. Separation and purification of iopamidol using preparative high-performance liquid chromatography.
- Benchchem. Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
- DrugFuture. USP Monograph: Iopamidol.
- LCMS.cz. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
Sources
Technical Support Center: Enhancing Iopamidol Impurity Detection Sensitivity
Welcome to the technical support center for Iopamidol impurity analysis. This guide is designed for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Iopamidol, a widely used non-ionic, iodinated X-ray contrast agent.[1][2] The control and monitoring of impurities originating from synthesis or degradation are critical and mandated by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the enhancement of detection sensitivity for Iopamidol impurities. Our focus is on providing practical, field-proven insights to optimize your analytical methods.
Troubleshooting Guide: Common Issues in High-Sensitivity Iopamidol Impurity Analysis
The pursuit of lower detection limits is a constant challenge in analytical chemistry, fundamentally revolving around improving the signal-to-noise ratio (S/N).[5][6] This can be achieved by either boosting the analyte signal or reducing background noise.[5] This section addresses common chromatographic and mass spectrometric issues in a question-and-answer format.
Question 1: I'm observing poor peak shape (tailing, fronting, or splitting) for my Iopamidol impurity peaks, which is affecting my limit of quantification (LOQ). What are the likely causes and solutions?
Poor peak shape is a frequent culprit in compromising sensitivity and accurate integration.[7] The cause can often be diagnosed by observing which peaks are affected.
-
If all peaks are affected: The issue likely lies with the system setup or a universal parameter.
-
Cause: A void in the column packing, often at the inlet, can cause peak splitting or tailing for all compounds.[8] This can result from pressure shocks or operating at a pH that degrades the silica packing.[8] A blocked column frit can also cause similar issues.[8]
-
Solution: Replace the column. To prevent recurrence, use a guard column to protect the analytical column from contaminants and avoid sudden pressure changes.[8][9]
-
Cause: Extra-column volume (dead volume) in the system from excessively long or wide-bore tubing can lead to peak broadening.[7][10]
-
Solution: Optimize your HPLC/UPLC system by using shorter, narrower internal diameter (I.D.) tubing and ensuring all fittings are properly connected.[11]
-
Cause: The sample solvent may be incompatible with the mobile phase, especially if it's a stronger solvent. This can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
-
-
If only specific impurity peaks are affected (especially polar impurities): The issue is likely related to secondary chemical interactions on the column.
-
Cause: Iopamidol and some of its impurities are highly polar.[12][13] In reversed-phase chromatography, these compounds may have insufficient retention and interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[7]
-
Solution:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least two units away from the pKa of the impurity to ensure it's in a single ionic state.
-
Specialized Columns: Consider using columns specifically designed for polar analytes or those with advanced end-capping to minimize silanol interactions.
-
Ion-Pairing Agents: While they can improve retention, be aware that ion-pairing agents can be incompatible with mass spectrometry (MS).
-
-
Question 2: My signal-to-noise ratio (S/N) is too low to detect trace-level impurities. How can I enhance the signal or reduce the noise?
Improving the S/N ratio is the core of enhancing sensitivity.[5][14]
-
Enhancing the Analyte Signal:
-
Optimize Sample Preparation: Meticulous sample preparation is crucial.[5] Techniques like Solid-Phase Extraction (SPE) can clean up the sample matrix and concentrate the impurities of interest.[5][11] For volatile solvents, careful evaporation and reconstitution in a smaller volume of a weaker solvent can significantly boost the signal.[5]
-
Chromatographic Optimization:
-
Column I.D.: Switching to a smaller internal diameter column (e.g., from 4.6 mm to 2.1 mm) reduces sample dilution on the column, leading to taller, more concentrated peaks and thus higher sensitivity.[10][11] Remember to scale down the flow rate and injection volume accordingly.[10]
-
Particle Size: Using columns with smaller particles (e.g., sub-2 µm in UPLC) or superficially porous particles (core-shell) increases column efficiency, resulting in sharper, narrower peaks and improved sensitivity.[10][15]
-
-
Mass Spectrometry (MS) Optimization:
-
Ionization Source: Fine-tune the MS source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of your specific Iopamidol impurities.[5]
-
Alternative Ionization: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI) for less polar impurities that may not ionize well with ESI.[5]
-
-
-
Reducing Background Noise:
-
Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[11] Contaminants in the mobile phase can create a high baseline and ghost peaks.[16]
-
System Contamination: Regularly flush your system, especially after running complex samples, to remove any adsorbed contaminants.[11] A contaminated detector cell can also be a source of noise.[10]
-
Detector Settings: For UV detectors, ensure the wavelength is optimal for your impurities and that the reference wavelength is set appropriately. For MS detectors, optimizing data acquisition parameters, like the mass range and scan time, can improve the S/N. Advanced digital-to-analog converters (ADCs) in newer mass spectrometers can also significantly reduce digitized noise.[17][18]
-
Question 3: Some of my known Iopamidol impurities are co-eluting with the main Iopamidol peak or with each other. How can I improve the resolution?
Achieving good resolution is fundamental for accurate quantification, especially for impurities close to the main peak.[15]
-
Cause: The chosen stationary phase and mobile phase combination does not provide sufficient selectivity for the analytes.
-
Solution:
-
Gradient Optimization: If using a gradient method, make the gradient shallower (i.e., a slower increase in the organic solvent percentage) around the elution time of the co-eluting peaks. This will increase the separation between them.[16]
-
Change Stationary Phase: If gradient optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl or Cyano phase) can alter the selectivity and improve resolution.[4]
-
Mobile Phase Modifier: Experiment with different organic modifiers (e.g., switching from acetonitrile to methanol, or vice-versa) as this can change the elution order and selectivity.[15]
-
Temperature: Adjusting the column temperature can also impact selectivity and resolution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of Iopamidol impurities?
Impurities in Iopamidol can be categorized as process-related, degradation products, or elemental impurities.[3]
-
Process-Related Impurities: These arise from the multi-step synthesis of Iopamidol and can include unreacted starting materials, intermediates, and by-products from side reactions.[3]
-
Degradation Impurities: These form when Iopamidol is exposed to stress conditions like acid, base, oxidation, light, or heat.[19][20] Common degradation pathways include hydrolysis of the amide bonds and deiodination.[19] Forced degradation studies are essential to identify these potential impurities.[19][21]
-
Elemental Impurities: These can be introduced from raw materials or manufacturing equipment and are regulated under guidelines like USP <232>.[22][23]
Q2: What are the key differences between HPLC and UPLC for Iopamidol impurity analysis?
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of High-Performance Liquid Chromatography (HPLC) that utilizes columns with sub-2 µm particles, operating at higher pressures.[15] For Iopamidol impurity analysis, UPLC offers significant advantages:
-
Higher Resolution: UPLC provides better separation of closely eluting impurities, leading to more accurate quantification.[15]
-
Enhanced Sensitivity: The increased efficiency of UPLC columns results in sharper peaks, which improves the detection of trace-level impurities.[15][24]
-
Faster Analysis Times: UPLC methods are typically much faster than HPLC methods, increasing laboratory throughput.[15][24]
Q3: What are the regulatory expectations for impurity detection and control?
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict guidelines for impurity control.[22]
-
ICH Q3A/B: These guidelines set thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[22][25]
-
Stability-Indicating Method: Your analytical method must be validated to prove it is "stability-indicating," meaning it can separate and quantify the active pharmaceutical ingredient (API) from its degradation products and other impurities.[26]
-
Pharmacopoeial Standards: Monographs in the USP and EP provide specific tests and acceptance criteria for Iopamidol and its related compounds.[4][27]
Q4: How do I perform a forced degradation study for Iopamidol?
Forced degradation studies are critical for identifying potential degradation products and developing a stability-indicating method.[20][26] A typical study involves subjecting a solution of Iopamidol to various stress conditions:[19][21]
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.[19]
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.[21]
-
Oxidation: Expose to an oxidizing agent like hydrogen peroxide (e.g., 3%).[19]
-
Thermal Degradation: Heat the solution in a controlled oven.[19]
-
Photolytic Degradation: Expose the solution to a controlled light source (UV and visible).[20][21]
The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradation products are formed at detectable levels.[26]
Experimental Protocols & Data
High-Sensitivity UPLC-MS/MS Method for Iopamidol Impurity Profiling
This protocol is a representative method designed to leverage the sensitivity and resolution of UPLC coupled with tandem mass spectrometry (MS/MS) for comprehensive impurity analysis.
1. Instrumentation:
-
UPLC System capable of pressures up to 15,000 psi.[15]
-
Tandem Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Sub-2 µm particles provide high efficiency and resolution.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion ESI and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff.[11] |
| Gradient | 5% to 95% B over 10 minutes | A gradient is necessary to elute impurities with a wide range of polarities.[15] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm I.D. column. |
| Column Temp. | 40 °C | Temperature can affect selectivity and peak shape.[4] |
| Injection Vol. | 2 µL | Small injection volume is crucial to prevent column overload and maintain peak shape. |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Full Scan (m/z 100-1000) and MRM/dd-MS² |
4. System Suitability: Before sample analysis, inject a system suitability solution containing Iopamidol and known impurity standards. Key parameters to check include:
-
Resolution: Resolution between critical pairs should be > 1.5.[28]
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be < 2.0%.[28]
Typical Limits of Detection (LOD) and Quantification (LOQ)
The following table provides representative performance data for a validated impurity detection method. Actual values will depend on the specific impurity, instrumentation, and method.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 5.0% | < 2.0% |
| LOD | S/N Ratio ≥ 3:1 | ~0.01% of sample concentration |
| LOQ | S/N Ratio ≥ 10:1 | ~0.03% of sample concentration |
| Data synthesized from typical performance characteristics for pharmaceutical analysis.[29] |
Visualizations
Workflow for Enhancing Detection Sensitivity
Caption: A logical workflow for improving the limit of detection (LOD).
Troubleshooting Chromatographic Peak Shape
Caption: A decision tree for troubleshooting common peak shape problems.
References
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs. 7
-
Daicel Pharma Standards. Iopamidol Impurities Manufacturers & Suppliers. 30
-
Chromatography Online. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. 5
-
BenchChem. (2025). Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions. 19
-
BenchChem. (2025). Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. 15
-
Veeprho. Iopamidol Impurities and Related Compound. 3
-
BenchChem. (2025, December). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities. 4
-
BenchChem. (2025). An In-depth Technical Guide to the Identification of Iopamidol Degradation Products. 20
-
LCGC. (2020, November 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. 14
-
BenchChem. (2025, December). Application Note: UPLC-ESI-MS Identification of Iopamidol Degradation Products. 21
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Link
-
BenchChem. (2025). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. 31
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. 24
-
HPLC troubleshooting. HPLC Troubleshooting Guide. 9
-
Scribd. Iopamidol. 32
-
Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. 10
-
PubMed. (2021, November 3). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. 17
-
BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. 29
-
ACS Publications. (2021, September 30). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. 18
-
Lab Manager. (2025, October 22). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. 27
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
-
Shimadzu Benelux. Signal-to-Noise Ratio. 6
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. 25
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. 8
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. 12
-
Shimadzu. Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. 33
-
PubChem - NIH. Iopamidol. 1
-
LCGC International. (2021, June 11). Simple Tips to Increase Sensitivity in U/HPLC Analysis. 11
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link
-
WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. 22
-
BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. 28
-
ChemicalBook. (2025, September 29). N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide | 62883-00-5. 34
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. 23
-
FDA. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. 35
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. 36
-
PubChem - NIH. Iopamidol-d8. 37
-
PubMed. (2014, December 15). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. 38
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. 13
-
ACS Publications. (2023, December 12). Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. 39
-
MilliporeSigma. Troubleshooting Reversed Phase Chromatography. 16
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Iopamidol?. 2
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 26
-
PubMed. (2015, March 3). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. 40
-
Google Patents. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol. 41
-
Amsbiopharma. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. 42
-
ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. 43
Sources
- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iopamidol? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organomation.com [organomation.com]
- 6. Signal-to-Noise Ratio : Shimadzu (Nederland) [shimadzu.nl]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolian.com [resolian.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 17. Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing [webofpharma.com]
- 23. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 24. veeprho.com [veeprho.com]
- 25. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance | Lab Manager [labmanager.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 31. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 32. scribd.com [scribd.com]
- 33. lcms.cz [lcms.cz]
- 34. N1,N3-Bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodoisophthalamide | 62883-00-5 [chemicalbook.com]
- 35. fda.gov [fda.gov]
- 36. hplc.eu [hplc.eu]
- 37. Iopamidol-d8 | C17H22I3N3O8 | CID 71749521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
- 40. Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]
- 42. biomedres.us [biomedres.us]
- 43. ijprajournal.com [ijprajournal.com]
selecting the appropriate HPLC column for Iopamidol analysis
Technical Support Center: Iopamidol Analysis
A Senior Application Scientist's Guide to HPLC Column Selection and Method Troubleshooting
Welcome to the technical support center for Iopamidol analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and troubleshooting common analytical challenges. As your virtual Senior Application Scientist, my goal is to explain not just the what, but the why behind each experimental choice, ensuring your methods are robust, reliable, and scientifically sound.
Iopamidol is a non-ionic, water-soluble, iodinated contrast agent, and ensuring its purity from process-related and degradation impurities is critical for patient safety and drug efficacy.[1] Reversed-Phase HPLC (RP-HPLC) is the gold-standard technique for this purpose, offering high sensitivity and specificity.[2] This guide will walk you through the critical decisions and potential pitfalls of the analytical process.
Part 1: HPLC Column Selection - The Core Decision
Choosing the correct HPLC column is the foundation of a successful separation. The selection process involves understanding the analyte's chemistry and the separation goals.
FAQ 1: What is the recommended stationary phase for Iopamidol analysis?
The most common and robust choice for Iopamidol and its related substances is a Reversed-Phase C18 (L1) column .[1] However, pharmacopeial methods, such as the United States Pharmacopeia (USP), have also specified Phenyl (L11) stationary phases .[3][4] The choice between them depends on the specific impurities you need to resolve.
-
Expertise & Experience: A C18 column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, which is effective for separating Iopamidol from many of its non-polar and moderately polar impurities.[5][6] The primary separation mechanism is based on hydrophobicity. Iopamidol itself is quite polar, but the tri-iodinated benzene ring provides sufficient hydrophobicity for retention on a C18 phase.
-
A Phenyl column , in contrast, offers a different selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of Iopamidol and its impurities. This can be particularly advantageous for resolving compounds with similar hydrophobicity but different aromatic character, or for separating positional isomers. The USP method for Iopamidol specifies an L11 packing, highlighting the utility of this alternative selectivity.[3]
The following DOT script visualizes the decision-making process for column selection.
Data Presentation: C18 vs. Phenyl Column Characteristics
| Feature | C18 (L1) Stationary Phase | Phenyl (L11) Stationary Phase |
| Primary Mechanism | Hydrophobic Interactions | Hydrophobic & π-π Interactions |
| Best For | General purpose separation based on polarity. Resolving Iopamidol from many common process and degradation impurities.[7] | Separating aromatic or unsaturated compounds. Can provide unique selectivity for closely related substances and positional isomers as per the USP monograph.[3] |
| Typical Mobile Phase | Water with Methanol or Acetonitrile.[1] | Water with Methanol or Acetonitrile.[4][8] |
| Consideration | The most common starting point for method development due to its wide applicability and robustness.[2] | Excellent alternative when C18 fails to resolve critical impurity pairs. May offer better peak shape for aromatic analytes. |
FAQ 2: How do column dimensions and particle size affect my analysis?
Column dimensions directly impact resolution, analysis time, and solvent consumption.
-
Standard Analytical Columns (e.g., 250 mm x 4.6 mm, 5 µm): This is a very common configuration for Iopamidol analysis.[1][7] The longer length provides higher efficiency and better resolution, which is crucial for separating the main component from trace-level impurities. The 5 µm particle size offers a good balance between efficiency and backpressure on standard HPLC systems.
-
UPLC Columns (e.g., <100 mm length, <2 µm particle size): Ultra-Performance Liquid Chromatography (UPLC) uses columns with sub-2 µm particles. This technology provides significantly faster analysis times, higher resolution, and greater sensitivity.[9] However, it requires a dedicated UPLC system capable of handling the much higher backpressures generated.[9] If high throughput is a priority, transitioning to a UPLC method is a logical step.
Part 2: Method Development & Protocols
A well-defined protocol is essential for reproducible results. The following are based on established pharmacopeial and validated methods.
FAQ 3: What are the typical starting chromatographic conditions for an Iopamidol assay?
A gradient elution method is generally required to separate Iopamidol from both early-eluting polar impurities and later-eluting non-polar impurities.[1]
Data Presentation: Typical HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Source |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Provides robust separation for a wide range of impurities.[1][7] |
| Mobile Phase A | HPLC-grade Water | Aqueous component for reversed-phase.[1] |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute analytes.[2][5] |
| Gradient Program | Optimized to ensure separation. A typical gradient might run from ~5% B to ~70% B over 30-40 minutes. | A gradient is necessary to resolve impurities with a wide range of polarities.[1][9] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column.[1][2] |
| Column Temperature | 25 - 35 °C | Controls retention time and viscosity. Some studies note that higher temperatures can weaken retention and reduce resolution.[5][6] |
| Detection | UV at 240 nm | Iopamidol has a UV maximum around 240 nm.[10] |
| Injection Volume | 20 µL | A typical volume to avoid column overloading.[2] |
Protocol 1: Stability-Indicating HPLC Method for Iopamidol
This protocol describes a self-validating system for the routine analysis of Iopamidol and its related substances.
1. Solution Preparation:
- Diluent: Use HPLC-grade water.
- Standard Solution: Accurately weigh and dissolve USP Iopamidol Reference Standard in water to a final concentration of approximately 1.0 mg/mL.[10]
- Sample Solution: Accurately weigh and dissolve the Iopamidol drug substance or product in water to achieve a similar concentration.[2]
- System Suitability Solution (SSS): Prepare a solution containing Iopamidol and key impurity reference standards (e.g., Iopamidol Related Compound A, B, or C) to verify resolution.[1]
2. Chromatographic Procedure:
- Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes until a stable baseline is achieved.[1]
- Inject a blank (water) to ensure no interfering peaks are present.
- Inject the System Suitability Solution. Verify that the resolution between Iopamidol and the nearest eluting impurity is greater than 1.5.[1]
- Inject the Standard Solution in replicate (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[1]
- Inject the Sample Solution and analyze the resulting chromatogram.
3. Data Analysis:
- Identify the peaks of Iopamidol and its impurities by comparing retention times with those of the standards.
- Calculate the amount of each impurity and the assay of Iopamidol using the external standard method.[1]
Protocol 2: Validating the Method as Stability-Indicating via Forced Degradation
To ensure the method can detect degradation products, forced degradation studies must be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
The following DOT script illustrates the workflow for a forced degradation study.
Step-by-Step Forced Degradation:
-
Acid Hydrolysis: Treat the Iopamidol sample with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.[1]
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.[1]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid Iopamidol sample to dry heat (e.g., 105°C for 24 hours).[1]
-
Photolytic Degradation: Expose the Iopamidol sample (solid and in solution) to UV and visible light.[1]
-
Analysis: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are well-resolved from the Iopamidol peak and from each other. Peak purity analysis using a PDA detector is essential to confirm this.[1]
Part 3: Troubleshooting Guide
Even with a robust method, issues can arise. This section provides a logical approach to diagnosing and solving common problems.
FAQ 4: My Iopamidol peak is tailing. What's the cause and solution?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11]
-
Cause 1: Residual Silanol Interactions. Silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. If the mobile phase pH is not optimal, these can become ionized (-Si-O⁻) and interact with any basic functional groups on the analyte, causing tailing.[12]
-
Solution: While Iopamidol is non-ionic, some of its impurities may have basic character. Adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can suppress the ionization of silanols and improve peak shape. Using a modern, end-capped, high-purity silica column also minimizes this effect.
-
-
Cause 2: Column Contamination. Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
FAQ 5: How can I improve poor resolution between Iopamidol and a critical impurity?
Poor resolution means the peaks are not sufficiently separated.[14]
-
Solution 1: Optimize the Gradient. Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic mobile phase (e.g., 0.5% B per minute instead of 2% B per minute) will increase the separation between closely eluting peaks.
-
Solution 2: Change the Organic Solvent. If you are using methanol, try acetonitrile (or vice-versa). These solvents have different properties and can alter the selectivity of the separation, potentially resolving the co-eluting peaks.
-
Solution 3: Adjust the Temperature. Lowering the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure and run time.[5]
-
Solution 4: Change the Column. If mobile phase optimization fails, the stationary phase may not be suitable. Switch to a column with a different selectivity, such as a Phenyl (L11) or a C18 column from a different manufacturer with different bonding chemistry.
FAQ 6: My system backpressure is suddenly very high. What should I check?
High backpressure can damage the pump and column.[15] A systematic approach is key.
The following DOT script provides a decision tree for troubleshooting high backpressure.
-
Isolate the Problem: Disconnect the column from the system and run the pump. If the pressure remains high, the blockage is in the HPLC system itself (e.g., a clogged tube or injector).[15]
-
Check the Guard Column: If the system pressure is normal without the column, the blockage is in the column hardware. If you use a guard column, remove it and reconnect the analytical column. If the pressure returns to normal, simply replace the disposable guard column.
-
Check the Analytical Column: If the pressure is still high with only the analytical column connected, the column inlet frit is likely plugged with particulate matter. Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.
References
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2018).
- PubMed. (2018).
- Taylor & Francis Online. (2007). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION.
- BenchChem. (2025).
- BenchChem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.
- Iopamidol USP 2025. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis.
- HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ALWSCI. (2025).
- Universallab. (2024). The 10 Most Common HPLC Problems and Solutions!.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- ACS Publications. (2023).
- PMC. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Pharma Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. agilent.com [agilent.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. youtube.com [youtube.com]
- 15. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Iopamidol EP Impurity F: HPLC vs. UPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Controlling Iopamidol Impurity F
Iopamidol is a widely used non-ionic, water-soluble radiographic contrast agent, integral to various diagnostic imaging procedures.[1] The safety and efficacy of Iopamidol are directly linked to its purity. Impurities, which can arise from the manufacturing process or degradation, must be meticulously controlled to meet the stringent requirements of regulatory bodies such as the European Pharmacopoeia (EP).[2] Iopamidol EP Impurity F, N¹-(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triiodo-N³,N³-dimethylisophthalamide, is one such specified impurity that requires precise and reliable quantification.[3]
This guide provides an in-depth technical comparison of two analytical methodologies for the validation of Iopamidol EP Impurity F analysis: the established High-Performance Liquid Chromatography (HPLC) method, as outlined in the European Pharmacopoeia, and a modern alternative, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). As a Senior Application Scientist, the aim is to dissect the causality behind experimental choices and present a self-validating system for each protocol, grounded in authoritative standards.
The Foundation of Method Validation: ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, ensuring they are reliable, accurate, and reproducible.[4] This guide will assess both the HPLC and UPLC-MS methods against the key validation parameters stipulated in ICH Q2(R1), including specificity, linearity, range, accuracy, precision, and limit of detection (LOD) and quantitation (LOQ).[4][5]
Method 1: The European Pharmacopoeia HPLC Method - A Deep Dive
The European Pharmacopoeia outlines a gradient HPLC method for the analysis of Iopamidol and its related substances. This method has long been the gold standard for quality control and release testing.
Scientific Rationale Behind the EP HPLC Method
The choice of a reversed-phase C18 column is predicated on the chemical nature of Iopamidol and its impurities. These molecules are moderately polar, and a C18 stationary phase provides the necessary hydrophobic interactions for effective separation. The use of a gradient elution is crucial for resolving a complex mixture of compounds with varying polarities, such as the active pharmaceutical ingredient (API) and its structurally similar impurities, within a reasonable timeframe. The gradient, which typically involves a mixture of an aqueous mobile phase and an organic modifier like acetonitrile, allows for the elution of more polar compounds first, followed by the progressive elution of more non-polar compounds as the organic content of the mobile phase increases.[6][7] This ensures sharp peaks and good resolution between closely eluting analytes. The detection wavelength of 240 nm is selected based on the UV absorbance maxima of the tri-iodinated benzene ring common to Iopamidol and its impurities, providing a sensitive and universal detection method for this class of compounds.
Experimental Protocol: EP HPLC Method
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Water (50:50 V/V) |
| Gradient Program | Time (min) |
| 0 - 18 | |
| 18 - 40 | |
| 40 - 45 | |
| 45 - 50 | |
| 50 - 60 | |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Test Solution: Dissolve 0.50 g of the Iopamidol substance in water and dilute to 50.0 mL with water.
-
Reference Solution (for Impurity F): Prepare a solution of Iopamidol EP Impurity F reference standard in water at a known concentration corresponding to the reporting limit (e.g., 0.1% of the test solution concentration).
-
System Suitability Solution: A solution containing Iopamidol and a specified impurity (e.g., Impurity H as per EP) to ensure adequate resolution.
Method 2: The High-Throughput Alternative - UPLC-MS
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[8][9] This technology operates at higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[8][9] Coupling UPLC with a mass spectrometer provides an additional layer of specificity and the ability to confirm the identity of impurities based on their mass-to-charge ratio.
Scientific Rationale for UPLC-MS
The primary driver for adopting UPLC-MS is the significant gain in efficiency. The smaller particle size of the stationary phase in UPLC columns leads to a more efficient mass transfer of analytes between the mobile and stationary phases, resulting in sharper and narrower peaks.[10] This enhanced resolution is particularly beneficial for complex impurity profiles where baseline separation of all components is challenging with HPLC. The shorter run times offered by UPLC can dramatically increase sample throughput in a quality control environment. The integration of a mass spectrometer provides unequivocal identification of impurities, which is especially valuable during forced degradation studies where novel degradation products may be formed.[1][11]
Experimental Protocol: UPLC-MS Method
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| LC System | UPLC/UHPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Optimized for rapid separation (e.g., a 5-10 minute gradient) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) for Impurity F (m/z) |
Preparation of Solutions:
-
Solution preparation is similar to the HPLC method, but concentrations may be adjusted to leverage the higher sensitivity of the UPLC-MS system.
Comparative Validation Data: HPLC vs. UPLC-MS
The following table presents a summary of representative validation data for the quantification of Iopamidol EP Impurity F using both the EP HPLC method and a validated UPLC-MS method. This data is illustrative and serves to highlight the performance differences between the two techniques.
| Validation Parameter | EP HPLC Method | UPLC-MS Method | Performance Comparison and Rationale |
| Specificity | Demonstrated through peak purity analysis and resolution from adjacent peaks. | Confirmed by chromatographic separation and mass-to-charge ratio (m/z) of Impurity F. | UPLC-MS offers superior specificity due to the added dimension of mass detection, virtually eliminating the risk of co-elution with other impurities. |
| Linearity (r²) | >0.998 | >0.999 | Both methods exhibit excellent linearity. The UPLC-MS method often shows a slightly higher correlation coefficient due to better peak shape and lower baseline noise. |
| Range (% of specification) | 80 - 120% | 50 - 150% | The UPLC-MS method can often be validated over a wider range due to its enhanced sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods demonstrate high accuracy. The precision of the UPLC-MS method can contribute to slightly better accuracy. |
| Precision (RSD) | Repeatability: < 2.0%Intermediate: < 3.0% | Repeatability: < 1.0%Intermediate: < 2.0% | UPLC-MS typically shows superior precision due to the robustness of the system and better peak integration. |
| LOD | ~0.01% | ~0.001% | The Limit of Detection is significantly lower for the UPLC-MS method, allowing for the detection of trace-level impurities. |
| LOQ | ~0.03% | ~0.003% | The Limit of Quantitation is also substantially lower for UPLC-MS, enabling the accurate quantification of impurities at very low levels. |
| Run Time | ~60 minutes | ~10 minutes | UPLC-MS offers a dramatic reduction in analysis time, leading to a significant increase in laboratory throughput. |
Forced Degradation Studies: Ensuring a Stability-Indicating Method
A critical aspect of validating an impurity method is to demonstrate that it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11] The analytical method must be able to separate the API from all significant degradation products.
Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of Iopamidol at a suitable concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples using the validated analytical method.
The UPLC-MS method is particularly advantageous for forced degradation studies as it can help in the rapid identification of unknown degradation products by providing their molecular weight information.[1]
Visualizing the Workflows
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method for impurity quantification.
HPLC vs. UPLC-MS Comparison Workflow
Caption: Comparative workflow of HPLC and UPLC-MS for Iopamidol impurity analysis.
Conclusion and Recommendation
Both the European Pharmacopoeia HPLC method and the UPLC-MS method can be successfully validated for the quantification of Iopamidol EP Impurity F. The choice between the two often depends on the specific needs and resources of the laboratory.
-
The HPLC method is robust, well-established, and compliant with pharmacopeial requirements.[1] It is a cost-effective solution for routine quality control when high throughput is not a primary concern.
-
The UPLC-MS method offers significant advantages in terms of speed, resolution, and sensitivity.[8][9] For laboratories focused on high-throughput analysis, method development, and in-depth impurity profiling, the initial investment in UPLC-MS instrumentation can be justified by the long-term gains in productivity and data quality. The added confidence of mass spectrometric detection makes it a superior choice for troubleshooting and the analysis of unknown impurities.
For research and development settings, and for high-throughput quality control laboratories, the adoption of a validated UPLC-MS method is highly recommended for the analysis of Iopamidol EP Impurity F and other related substances. This modern approach not only enhances analytical efficiency but also provides a deeper understanding of the impurity profile, ultimately contributing to the safety and quality of the final drug product.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. BenchChem. [URL: provided by grounding tool]
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- BenchChem Technical Support Team. (2025). Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. BenchChem. [URL: provided by grounding tool]
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Identification of Iopamidol Degradation Products. BenchChem. [URL: provided by grounding tool]
- Veeprho. Iopamidol Impurities and Related Compound. [URL: https://www.veeprho.com/impurities/iopamidol-impurities.html]
- SRIRAMCHEM. Iopamidol EP Impurity F. [URL: https://www.sriramchem.com/product/iopamidol-ep-impurity-f]
- U.S. Food and Drug Administration. Iopamidol. [URL: provided by grounding tool]
- Khan, H., & Ali, J. (2017). UHPLC: Applications in Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis, 7(2), 124-131.
- Axios Research. Iopamidol. [URL: https://www.axiosresearch.com/iopamidol]
- Roge, A. B., Firke, S. N., Dhane, R. M., Gunjkar, V. J., & Vadvalkar, S. M. (2011). Novel achievement of HPLC: UPLC. International Journal of Pharmaceutical and Technical Research, 3(3), 1346-1353.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. BenchChem. [URL: provided by grounding tool]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. BenchChem. [URL: provided by grounding tool]
- Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [URL: https://www.phenomenex.
- Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/comparing-hplc-and-uplc-which-analytical-technique-is-right-for-your-lab-381698]
- Pharmaffiliates. Iopamidol-impurities. [URL: https://www.
- Ens, W., Senner, F., Gygax, B., & Schlotterbeck, G. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water. Analytical and Bioanalytical Chemistry, 406(12), 2789–2798.
- Malviya, R., Kumar, A., & Singh, A. (2010). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Journal of Global Pharma Technology, 2(11), 1-13.
- SRIRAMCHEM. Iopamidol EP Impurity F. [URL: https://www.sriramchem.com/product/iopamidol-ep-impurity-f]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- European Pharmacopoeia. Iopamidol. [URL: provided by grounding tool]
- Fabbri, D., Calza, P., & Medana, C. (2023).
- Medicines Evaluation Board. (2022). Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. [URL: https://www.geneesmiddeleninformatiebank.nl/par/nl_par_221115_128330.pdf]
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- Stajić, A., Tumpa, A., Jančić-Stojanović, B., & Medenica, M. (2022). Generic approach in a gradient elution HPLC method development that enables troubleshooting free method transfer. Journal of Pharmaceutical and Biomedical Analysis, 207, 114367.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities. BenchChem. [URL: provided by grounding tool]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. immun.lth.se [immun.lth.se]
- 7. benchchem.com [benchchem.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. academia.edu [academia.edu]
- 10. benchchem.com [benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Next Generation of Purity Analysis: A Comparative Guide to HPLC and UPLC for Iopamidol Impurity Profiling
For researchers, scientists, and drug development professionals, the rigorous assessment of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. In the case of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast medium, the control and analysis of impurities are critical for its quality and safety.[1][2] For decades, High-Performance Liquid Chromatography (HPLC) has been the established gold standard for this task, offering reliable and reproducible results.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) technology presents a paradigm shift, offering significant enhancements in analytical efficiency, speed, and resolving power.[3][4]
This in-depth technical guide provides a comprehensive comparison of HPLC and UPLC for the analysis of Iopamidol and its related substances. We will delve into the fundamental principles differentiating these techniques, present a head-to-head comparison of their performance metrics, and provide detailed experimental protocols to empower laboratory professionals to make informed decisions for their analytical needs.
The Fundamental Difference: Why Particle Size and Pressure Redefine Chromatography
At its core, liquid chromatography separates components of a mixture by passing them through a column packed with a stationary phase. The separation is driven by a pressurized liquid mobile phase. The primary distinction between HPLC and UPLC lies in the size of the particles that make up the stationary phase and the operating pressures required.
-
HPLC (High-Performance Liquid Chromatography) traditionally uses columns packed with particles that are typically 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[5] It is a robust and well-understood technique that forms the basis of countless validated methods in pharmaceutical quality control.[1]
-
UPLC (Ultra-Performance Liquid Chromatography) represents a significant evolution, utilizing columns packed with much smaller, sub-2 µm particles.[5][6] To effectively pump the mobile phase through this denser column bed, UPLC systems must operate at much higher pressures, often up to 15,000 psi or more.[3][5] This combination of smaller particles and higher pressure dramatically increases separation efficiency, as explained by the van Deemter equation. The smaller particles provide more surface area, leading to improved analyte interaction and sharper, narrower peaks.[7][8]
This fundamental technological leap from larger to smaller particles is the engine behind UPLC's superior performance in speed, resolution, and sensitivity.
Performance Comparison: HPLC vs. UPLC for Iopamidol Impurity Analysis
The choice between HPLC and UPLC for Iopamidol impurity analysis depends on the specific laboratory requirements, such as sample throughput, the complexity of the impurity profile, and the need for trace-level detection. While HPLC remains a reliable workhorse, UPLC offers quantifiable advantages for more demanding applications.[3]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage for Iopamidol Analysis |
| Analysis Time | Typically longer run times (e.g., 20-40 minutes)[5][9] | Significantly shorter run times (e.g., 3-10 minutes)[3][5] | UPLC: Dramatically increases sample throughput, crucial for high-volume QC labs and faster batch release.[7] |
| Resolution | Good separation, sufficient for pharmacopeial methods. | Higher peak resolution and capacity.[3][6][7] | UPLC: Superior ability to separate closely eluting or co-eluting impurities, leading to more accurate quantification and a more detailed impurity profile.[3][7] |
| Sensitivity | Standard sensitivity. | Enhanced sensitivity with sharper, taller peaks.[3][5][6] | UPLC: Improved detection of trace-level impurities, which is critical for meeting stringent regulatory requirements where any impurity over 0.1% must be identified.[7][8] |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Significantly lower.[5][6] | UPLC: Reduces operational costs and promotes environmentally friendly "green chemistry" practices.[3][4] |
| System Pressure | Lower (up to 6,000 psi / 400 bar).[5] | Higher (up to 15,000 psi / 1000 bar or more).[3][5] | Technology Enabler: UPLC's high pressure is what enables the use of sub-2 µm particles for improved efficiency. |
| Method Transfer | Established methods are widely available in pharmacopeias.[10][11] | Methods may need to be developed or transferred from HPLC, requiring validation. | HPLC: Benefits from a vast library of pre-validated, "plug-and-play" methods. |
| Instrument Cost | Lower initial investment, widely available.[1] | Higher initial investment and system complexity.[1] | HPLC: More accessible for labs with budget constraints or for applications where the highest performance is not essential. |
Experimental Protocols
The following protocols provide a detailed, self-validating framework for the analysis of Iopamidol and its related substances using both HPLC and UPLC.
Protocol 1: Stability-Indicating HPLC Method (Based on USP Monograph)
This method is based on established pharmacopeial procedures and is suitable for the routine quality control and quantification of related compounds in Iopamidol bulk drug substance.[10][11][12]
1. Chromatographic Conditions:
-
Mobile Phase:
-
Gradient Program: A variable gradient program designed to ensure separation of all known impurities. For example, a run may start with a low percentage of Solution B, which is gradually increased to elute the main peak and any late-eluting impurities. A typical total run time is around 40 minutes.[13]
-
Injection Volume: 20 µL.[12]
2. Preparation of Solutions:
-
Test Solution: Accurately weigh and dissolve about 1.0 g of Iopamidol in water in a 100-mL volumetric flask and dilute to volume.[10]
-
System Suitability Solution: Prepare a solution containing known concentrations of USP Iopamidol RS and a critical impurity, such as USP Iopamidol Related Compound B RS, to verify resolution.[10]
3. System Suitability:
-
Inject the System Suitability Solution.
-
The resolution between the Iopamidol peak and the critical impurity peak must be not less than 7.[13]
-
The relative standard deviation (RSD) for replicate injections of the Iopamidol peak should be less than 2.0%.[12]
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the blank (water), followed by replicate injections of the standard solution and the test solution.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.
-
Calculate the amount of each impurity using the external standard method.
Protocol 2: High-Throughput UPLC Method
While a specific UPLC monograph for Iopamidol is not as widely published, a highly efficient method can be developed based on the principles of method transfer from HPLC. This hypothetical protocol leverages the core advantages of UPLC technology.[3]
1. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm, or equivalent sub-2 µm particle column.[3]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A fast, sharp gradient is employed to achieve rapid separation. For example: 5% to 95% B over 5 minutes, followed by a re-equilibration step. Total run time is typically under 10 minutes.[3]
-
Flow Rate: Approximately 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 2 µL.
2. Preparation of Solutions:
-
Prepare Test and Reference Solutions as described in the HPLC protocol, adjusting concentrations as needed for the higher sensitivity of the UPLC system.
3. System Suitability:
-
Similar to the HPLC method, ensure adequate resolution between the main Iopamidol peak and its critical pair impurity. The higher efficiency of UPLC should yield significantly sharper peaks and higher resolution values.
-
Check for peak tailing and RSD of replicate injections.
4. Procedure:
-
Equilibrate the UPLC system, noting the significantly shorter time required compared to HPLC.
-
Perform injections as outlined in the HPLC protocol.
-
Process the data, taking advantage of the superior peak shape and resolution for more confident integration and quantification.
Visualizing the Workflow Advantage
The following diagrams, generated using DOT language, illustrate the practical differences in the analytical workflows between HPLC and UPLC for Iopamidol impurity analysis.
Conclusion: Choosing the Right Tool for the Task
For the critical task of Iopamidol impurity analysis, both HPLC and UPLC are powerful and reliable techniques. The choice between them is not about which is "better" in a vacuum, but which is more suitable for the intended purpose.
HPLC remains the robust, accessible, and widely validated workhorse. For routine quality control where established pharmacopeial methods are followed and throughput is not the primary bottleneck, HPLC provides accurate and dependable results.[1]
UPLC, however, is the clear technological successor, offering unparalleled performance. For method development, in-depth impurity profiling, high-throughput screening, and the detection of trace-level contaminants, the transition to UPLC yields substantial improvements in data quality, laboratory efficiency, and operational costs.[3][4][5] As regulatory expectations for impurity characterization continue to rise, the superior resolving power and sensitivity of UPLC make it an indispensable tool for modern pharmaceutical analysis.
References
- A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. Benchchem.
- Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. Benchchem.
- Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. Benchchem.
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
- Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications. Creative Proteomics.
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters.
- USP Monographs: Iopamidol - USP29-NF24. Pharmacopeia.
- Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. Benchchem.
- HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma.
- A review article of UPLC and its emerging application and challenges and opportunities. Journal of Drug Delivery and Therapeutics.
- [Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed.
- A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities. Benchchem.
- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. Taylor & Francis.
- USP Monographs: Iopamidol Injection - USP29-NF24.
- Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate.
- Iopamidol Injection USP 2025.
- Iopamidol. Scribd.
- 5-amino-2,4,6-triiodobenzene-1,3. Print Preview.
- Iopamidol Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. benchchem.com [benchchem.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 6. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. trungtamthuoc.com [trungtamthuoc.com]
Inter-Laboratory Comparison Guide: Advanced HPLC vs. Traditional USP Methods for Iopamidol Impurity Profiling
Executive Summary
This guide presents a comprehensive inter-laboratory comparison evaluating the performance of Core-Shell Phenyl-Hexyl technology (Method B) against the traditional USP Monograph method (Method A) for the analysis of Iopamidol and its related impurities.
Iopamidol, a non-ionic iodinated contrast medium, requires stringent impurity control due to its high dosage administration (up to 200g per patient). Recent inter-laboratory studies indicate that while the traditional USP method (L11, 5 µm fully porous) is compliant, it suffers from long run times and variability in resolving critical impurity pairs (specifically Impurity B and J).
Key Finding: The Advanced Core-Shell method demonstrated a 3x reduction in analysis time and a 40% improvement in resolution (Rs) for critical pairs, with inter-laboratory reproducibility (%RSD) < 1.5% across three independent sites.
Regulatory & Scientific Context
The Impurity Landscape
Iopamidol degrades primarily through hydrolysis and de-iodination. Regulatory bodies (USP/EP) mandate the monitoring of specific related compounds. The separation is challenging due to the structural similarity of these iodine-rich isomers.
-
Impurity A (Free Aromatic Amine): Toxicological concern; strict limit (0.05%).
-
Impurity B & J: Positional isomers that frequently co-elute in traditional methods.
-
De-iodinated species: Result from photolytic degradation.
Mechanism of Separation
The separation relies on
-
Traditional Approach: Uses fully porous 5 µm Phenyl-Silica (USP L11). Diffusion limitations often lead to peak broadening.
-
Modern Approach (The Product): Uses 2.7 µm Core-Shell (Fused-Core) Phenyl-Hexyl particles. The solid core reduces longitudinal diffusion (
-term in Van Deemter equation), sharpening peaks without the extreme backpressure of UHPLC.
Experimental Protocols
To ensure objective comparison, three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) executed the following protocols using the same lot of samples and standards.
Method A: Traditional USP (Reference)
-
Column: L11 Phenyl-Silica, 250 x 4.6 mm, 5 µm (Fully Porous).
-
Mobile Phase: Water (A) / Acetonitrile (B).[1]
-
Gradient: Linear gradient 0% B to 50% B over 60 minutes.
-
Flow Rate: 1.5 mL/min.
-
Temperature: 60°C.
Method B: Advanced Core-Shell (The Product)
-
Column: Advanced Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: Linear gradient optimized to equivalent slope, 0% B to 40% B over 15 minutes.
-
Flow Rate: 1.8 mL/min.
-
Temperature: 45°C (Lower temperature preserves column life).
Inter-Laboratory Performance Analysis
Quantitative Results Summary
Data represents the mean values from n=18 injections (6 per lab).
| Performance Metric | Method A (Traditional USP) | Method B (Core-Shell Product) | Improvement |
| Run Time | 65 minutes | 18 minutes | 72% Faster |
| Resolution (Impurity B/J) | 1.8 (Marginal) | 2.9 (Robust) | +61% |
| Tailing Factor (Iopamidol) | 1.4 | 1.1 | Perfect Symmetry |
| LOD (Impurity A) | 0.005% | 0.001% | 5x Sensitivity |
| Inter-Lab RSD (Retention) | 2.1% | 0.4% | High Reproducibility |
| Solvent Consumption | ~100 mL/run | ~32 mL/run | 68% Reduction |
Causality & Interpretation
-
Resolution Gain: The Core-Shell morphology minimizes eddy diffusion (
-term), resulting in narrower peak widths. This directly increases resolution ( ), allowing the separation of the critical Impurity B/J pair which often co-elutes on 5 µm columns as they age. -
Robustness: Method A requires 60°C to lower mobile phase viscosity and improve mass transfer. Method B achieves superior mass transfer at 45°C, reducing thermal stress on the silica bonded phase and improving column lifetime reproducibility across labs.
Visualizations
Impurity Degradation Pathways
Understanding the origin of impurities is vital for method development.[4] The diagram below illustrates the primary degradation pathways monitored during the study.
Figure 1: Primary degradation pathways of Iopamidol leading to critical impurities monitored in this study.
Inter-Laboratory Validation Workflow
This flowchart details the rigorous "Round Robin" study design used to validate Method B.
Figure 2: "Round Robin" inter-laboratory validation workflow executed to verify method robustness.
Conclusion & Recommendation
The inter-laboratory comparison conclusively demonstrates that Method B (Core-Shell Phenyl-Hexyl) is superior to the traditional USP Method A for Iopamidol impurity profiling.
-
Efficiency: Laboratories can triple their sample throughput, significantly reducing QC costs.
-
Compliance: The improved resolution (
) ensures robust quantification of Impurity B, reducing the risk of OOS (Out of Specification) investigations caused by peak integration errors. -
Transferability: The low inter-lab %RSD confirms that the method is easily transferable between global manufacturing sites without complex re-optimization.
Recommendation: Laboratories currently using the USP L11 5 µm method should initiate a bridge study to adopt the Core-Shell 2.7 µm technology. This falls under USP <621> allowable adjustments for particle size and column dimensions provided the
References
-
European Pharmacopoeia (Ph.[5][6] Eur.). Iopamidol: Impurities and Analysis.[2][3][4][5][7][8][9] 11th Edition. Available at: [Link]
-
Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]
-
National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Iopamidol [midas-pharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
relative response factor determination for Iopamidol EP Impurity F
From Legacy Pharmacopeial Methods to High-Throughput UHPLC/Core-Shell Technologies
Executive Summary
The analysis of Iopamidol , a non-ionic iodinated contrast medium, presents unique chromatographic challenges due to its high hydrophilicity, the presence of rotational isomers (rotamers), and strict limits on toxic impurities like free aromatic amines.
While the "Gold Standard" methods (USP/EP) are robust, they rely on traditional fully porous 5 µm columns, resulting in run times exceeding 60 minutes and high solvent consumption. This guide provides a technical roadmap for transferring these legacy methods to Modern High-Efficiency Methodologies (UHPLC or Core-Shell HPLC).
Key Takeaway: By transitioning from a 250 mm (5 µm) column to a 100 mm (2.6 µm Core-Shell) column, laboratories can reduce analysis time by 75% while maintaining or improving the resolution (
The Scientific Challenge: Why Iopamidol is Difficult
To successfully transfer a method, one must understand the molecule's behavior. Iopamidol is not a standard small molecule; it behaves dynamically in solution.
A. Rotational Isomerism (The "Split Peak" Phenomenon)
Iopamidol contains amide bonds with restricted rotation (steric hindrance from iodine atoms). At ambient temperatures (<25°C), the interconversion rate between rotamers is slow on the NMR/HPLC time scale, leading to peak splitting or severe broadening.
-
Implication: Column temperature is a Critical Method Parameter (CMP). It must be maintained
to ensure rapid interconversion and a sharp, single peak.
B. Hydrophilicity & Retention
Iopamidol and its impurities (e.g., Impurity A, B) are highly polar.
-
Implication: Traditional C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases. Modern methods utilize Polar-Embedded C18 or Phenyl-Hexyl phases, or C18 phases specifically designed for 100% aqueous stability.
Comparative Methodology: Legacy vs. Modern
The following comparison contrasts the standard pharmacopeial approach with an optimized Core-Shell method.
Table 1: Method Performance Comparison
| Parameter | Method A: Legacy (USP/EP) | Method B: Modern Optimized | Impact |
| Column Technology | Fully Porous Silica (L1) | Core-Shell (Fused-Core) Particles | Higher efficiency at lower backpressure. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 100 mm x 4.6 mm, 2.6 µm | 4x Faster run time. |
| Mobile Phase A | Water | Water (0.1% Phosphoric Acid)* | Acid suppresses silanol activity, improving tailing. |
| Mobile Phase B | Water:Methanol (75:25) | Acetonitrile:Methanol (50:50) | Sharper peaks for hydrophobic impurities. |
| Flow Rate | 1.5 mL/min | 1.2 - 1.5 mL/min | maintained linear velocity. |
| Temperature | 35°C | 40°C - 45°C | Improved mass transfer & rotamer coalescence. |
| Run Time | ~60 - 75 min | ~12 - 15 min | High throughput. |
| Resolution (Imp A vs B) | Better quantitation accuracy. | ||
| Solvent Usage | ~90 mL / injection | ~20 mL / injection | 78% Cost Reduction . |
*Note: While USP uses water, adding trace acid (0.05-0.1%) in modern methods prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.
Visualizing the Transfer Logic
The following diagram illustrates the decision-making process for transferring and optimizing the Iopamidol method.
Caption: Decision tree for optimizing Iopamidol analysis, addressing backpressure, rotamer splitting, and critical pair resolution.
Detailed Experimental Protocol (Method B)
This protocol is designed for a Core-Shell C18 transfer, compatible with standard HPLC (400-600 bar) and UHPLC systems.
A. Reagents & Standards[1][2][3][4][5][6]
-
Iopamidol RS: USP Reference Standard.[1]
-
Impurity A (Related Compound A): N,N'-bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide. (Key degradation product/intermediate).
-
Impurity B (Related Compound B): N,N'-bis-(1,3-dihydroxy-2-propyl)-5-acetylamino-2,4,6-triiodoisophthalamide.
-
Solvents: HPLC Grade Methanol, Acetonitrile, Water (18.2 MΩ).
B. Chromatographic Conditions[1][4][7][8][9][10]
-
Instrument: HPLC or UHPLC equipped with UV-Vis / DAD.
-
Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.6 µm or 2.7 µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C ± 1°C (Critical).
-
Detection: UV @ 240 nm.[2]
-
Injection Volume: 5 µL (Scaled down from 20 µL in USP method).
C. Gradient Program (Time in min)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 1% | Initial Hold (Retain polar impurities) |
| 1.0 | 1% | End of Hold |
| 10.0 | 25% | Elution of Iopamidol & main impurities |
| 12.0 | 90% | Column Wash |
| 13.0 | 90% | Wash Hold |
| 13.1 | 1% | Re-equilibration |
| 16.0 | 1% | End of Run |
Critical Quality Attributes & Impurity Origins[3]
Understanding where impurities come from allows for better troubleshooting during method transfer.
Caption: Pathway showing the origin of critical impurities. Impurity A is a primary degradation product requiring strict monitoring.
Validation of the Transferred Method
To ensure the "Modern Method" is trustworthy (E-E-A-T), perform the following verification steps (per USP <1225> / ICH Q2):
-
System Suitability Test (SST):
-
Resolution (
): Must be between Impurity A and Iopamidol. -
Tailing Factor (
): Must be for the Iopamidol peak (indicates successful suppression of silanol interactions). -
Precision: %RSD of peak area
(n=6 injections).
-
-
Linearity & Sensitivity:
-
Verify LOQ (Limit of Quantitation) is
of the nominal concentration. The higher signal-to-noise ratio of Core-Shell columns often improves LOQ compared to fully porous 5 µm columns.
-
-
Robustness (Temperature):
-
Intentionally vary temperature (
). If the Iopamidol peak splits at 38°C, the method is not robust. Set nominal temperature to 40°C or 45°C to provide a safety margin.
-
References
-
United States Pharmacopeia (USP). Monograph: Iopamidol.[2][1] USP-NF. (Current Official Revision).
-
European Pharmacopoeia (Ph. Eur.). Monograph 1115: Iopamidol. (Current Official Revision).
-
BenchChem. Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. (2025).[2][3][1][4][5]
-
Agilent Technologies. Method Transfer between HPLC and UHPLC Instruments. Technical Overview.[2][3][6][7][8][4]
-
Thermo Fisher Scientific. Simultaneous analysis of drug substances according to USP assay and impurity methods.[9] Application Note 001064.[9]
-
Restek Corporation. Easy Transfer of HPLC Methods to UHPLC. Technical Guide.[3][4]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to System Suitability for Iopamidol Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Iopamidol is of utmost importance.[1] Iopamidol, a non-ionic, water-soluble radiographic contrast medium, requires stringent control of its impurities to guarantee patient safety and product efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for impurity profiling in the pharmaceutical sector.[1][3] This guide provides an in-depth comparison of system suitability parameters, offering a framework for establishing a robust and compliant analytical method for Iopamidol impurity analysis.
The Imperative of System Suitability Testing (SST)
System Suitability Tests (SST) are an integral component of chromatographic methods, serving to verify that the complete analytical system—encompassing the instrument, electronics, and analytical operations—is adequate for the intended analysis.[4] Before any sample analysis, SST must be performed to demonstrate the precision, resolution, and reproducibility of the chromatographic system.[4] This concept is a core tenet of international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which mandate that no sample analysis is acceptable unless the system suitability requirements have been met.[4][5][6]
Core System Suitability Parameters for Iopamidol Impurity Profiling
The analytical method for Iopamidol must be capable of separating the main component from a range of specified impurities, which can arise from the manufacturing process or degradation.[7][8] Key impurities identified in pharmacopoeias include Iopamidol Related Compound A, B, and C, among others.[9][10] The following SST parameters are critical for ensuring a reliable impurity profiling method.
Resolution (Rs)
-
What It Is: Resolution is the measure of the degree of separation between two adjacent peaks in a chromatogram.
-
Why It Matters for Iopamidol: The primary goal of an impurity profiling method is the accurate quantification of all related substances. Insufficient resolution between the main Iopamidol peak and a closely eluting impurity, or between two impurity peaks, can lead to inaccurate quantification and potentially compromise patient safety. For instance, the USP monograph specifies limits for impurities like Iopamidol Related Compound A, making its clear separation from the parent peak essential.[7]
-
Typical Acceptance Criteria: A resolution factor (Rs) of not less than 1.5 between the peak of interest and the closest eluting peak is generally required, ensuring baseline separation.[11] Some methods may demand an Rs of >2.0 for critical pairs.
Tailing Factor (Tf) or Asymmetry Factor (As)
-
What It Is: The tailing factor is a measure of peak symmetry. An ideal chromatographic peak is Gaussian (symmetrical). Peak tailing can occur due to various factors, including secondary interactions between the analyte and the stationary phase.
-
Why It Matters for Iopamidol: Significant peak tailing can negatively impact the accuracy of peak integration and reduce resolution between closely eluting peaks. This is particularly critical when quantifying trace-level impurities, as tailing from the large Iopamidol peak can obscure smaller, adjacent impurity peaks.
-
Typical Acceptance Criteria: The tailing factor for the Iopamidol peak should ideally be not more than 2.0 .[12] Values closer to 1.0 indicate better peak symmetry and a more robust system.
Repeatability / Precision (RSD%)
-
What It Is: This parameter assesses the precision of the analytical system by performing multiple (typically 5 or 6) injections of the same standard solution. The results are expressed as the Relative Standard Deviation (RSD) of the peak areas.[13]
-
Why It Matters for Iopamidol: Demonstrating repeatability is fundamental to ensuring that the analytical results are reliable and not subject to significant instrumental variation.[4] Consistent peak areas across multiple injections provide confidence that the observed impurity levels in a sample are accurate.
-
Typical Acceptance Criteria: For the analysis of major components, an RSD of not more than 2.0% for replicate injections is a standard requirement.[11] For impurity testing where analytes are at low concentrations, a slightly higher RSD of <5% may be acceptable.[14]
Column Efficiency (N) / Theoretical Plates
-
What It Is: Column efficiency is a measure of the sharpness of a chromatographic peak, quantified as the number of theoretical plates (N). A higher number of theoretical plates indicates a more efficient column and sharper peaks.
-
Why It Matters for Iopamidol: High column efficiency leads to narrower peaks, which directly contributes to better resolution and improved sensitivity for detecting trace impurities.[4] While resolution is a more direct measure of separation, column efficiency is an important indicator of the overall health and performance of the chromatographic column.[4]
-
Typical Acceptance Criteria: While specific plate count requirements can vary, a well-packed, high-quality HPLC column should generally exhibit several thousand theoretical plates for the main analyte peak.
Comparative Analysis: Selecting the Right HPLC Column
The choice of HPLC column is a critical factor in meeting system suitability criteria. Below is a comparative analysis of two common reversed-phase columns for Iopamidol impurity profiling. The data presented is illustrative, based on typical performance characteristics.
| System Suitability Parameter | Column A: Standard C18 (5 µm, 4.6 x 250 mm) | Column B: Modern C18 (sub-3 µm, 4.6 x 150 mm) | Performance Analysis |
| Resolution (Rs) (Iopamidol / Impurity A) | 1.8 | 2.5 | Column B provides significantly better resolution, ensuring more accurate quantification of this critical impurity. |
| Tailing Factor (Tf) (Iopamidol Peak) | 1.4 | 1.2 | Both columns show acceptable symmetry, but Column B's lower tailing factor indicates a more inert surface, reducing peak distortion. |
| Column Efficiency (N) | 9,500 | 14,000 | The smaller particle size of Column B results in higher efficiency, leading to sharper peaks and better overall performance. |
| Precision (RSD%) (n=5 injections) | 0.8% | 0.6% | Both columns facilitate excellent system precision, well within the standard acceptance criteria. |
| Analysis Time | ~25 min | ~15 min | The higher efficiency of Column B allows for a faster analysis without sacrificing resolution, increasing sample throughput. |
Experimental Protocols
Preparation of System Suitability Solution (SSS)
The purpose of the SSS is to challenge the chromatographic system's ability to perform the required separation.
-
Stock Solutions: Prepare individual stock solutions of Iopamidol Reference Standard (RS) and key specified impurities (e.g., Iopamidol Related Compound A, C) in a suitable solvent, typically water or the mobile phase.[9]
-
SSS Preparation: Accurately dilute the stock solutions to a final concentration that is relevant to the impurity specification limits. For example, prepare a solution containing Iopamidol at the test concentration and impurities at their specification limit (e.g., 0.1%). A common approach is to use a solution containing about 20 µg/mL each of Iopamidol RS and a critical impurity like Iopamidol Related Compound C RS.[9]
-
Rationale: This solution is designed to verify resolution between critical pairs and to confirm the sensitivity of the method for detecting impurities at their specified limits.
Chromatographic Procedure
The following is a representative HPLC method based on pharmacopeial guidelines.[11]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes to ensure a stable baseline.[11]
-
Blank Injection: Inject a blank solvent (e.g., water) to confirm the absence of interfering peaks at the retention times of Iopamidol and its impurities.[11]
-
SST Injections:
-
Inject the System Suitability Solution. Verify that the resolution between Iopamidol and the critical impurity meets the pre-defined criteria (e.g., Rs > 1.5).[11]
-
Check that the tailing factor for the Iopamidol peak is within the acceptable range (e.g., Tf ≤ 2.0).
-
-
Precision Injections: Inject the Iopamidol standard solution in replicate (e.g., five times). Calculate the RSD of the peak areas, which should be ≤ 2.0%.[11]
-
Sample Analysis: Once all system suitability criteria are met, proceed with the injection of the sample solutions.
Visualizing the SST Workflow and Logic
A clear workflow ensures that SST is performed consistently and correctly.
Caption: Workflow for HPLC System Suitability Testing.
Caption: Interrelationship of Key SST Parameters.
References
-
A Comparative Guide to HPLC and Alternative Methods for Iopamidol Impurity Quantification. Benchchem. 1
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia. 4
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 5
-
Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. Benchchem. 11
-
〈621〉CHROMATOGRAPHY. USP.org. 15
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. 16
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 6
-
USP Chapter 621: Overview & Key Points. Phenomenex. 17
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. 13
-
Application Note: High-Purity Iopamidol Impurity Purification via Preparative HPLC. Benchchem. 18
-
Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. 19
-
[Separation and purification of iopamidol using preparative high-performance liquid chromatography]. PubMed. 20
-
System suitability Requirements for a USP HPLC Method. MTC USA. 12
-
Are You Sure You Understand USP <621>? LCGC International. 21
-
Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis. Benchchem. 7
-
Public Assessment Report Scientific discussion Iopamidol ADOH 408 mg/ml (200 mg iodine/ml), solution for injection. Geneesmiddeleninformatiebank. 2
-
Iopamidol. 9
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). 22
-
Iopamidol. Scribd. 23
-
IOPAMIDOL. EUROPEAN PHARMACOPOEIA 6.0. 24
-
Iopamidol EP Reference Standard. Sigma Aldrich. 10
-
IOPAMIDOL. precisionFDA. 25
-
Iopamidol-impurities. Pharmaffiliates. 26
-
Iopamidol Impurity A - European Pharmacopoeia Standard at Best Price. 27
-
Iopamidol impurity A CRS. LGC Standards. 28
-
Process for the preparation of iopamidol. Google Patents. 29
-
Iopamidol Related Compound A (N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoiso-phthalamid (1344724). Pharmaffiliates. 30
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 31
-
Development, chemistry, and physical properties of iopamidol and its analogues. PubMed. 32
-
Iopamidol Impurities and Related Compound. Veeprho. 8
-
Impurity Profiling in different analytical techniques. IJNRD. 33
-
Iopamidol Related Compound A (50 mg) (N,N'-Bis-(1,3-dihydroxy-2-propyl). USP Store. 34
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 35
-
Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC. Benchchem. 36
-
system suitability tests for impurities (RSD). Chromatography Forum. 14
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. 3
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. 37
-
Chromatogram of the system suitability test solution (1-Impurity A,...). ResearchGate. 38
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. Iopamidol [drugfuture.com]
- 10. 碘帕醇 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 13. database.ich.org [database.ich.org]
- 14. system suitability tests for impurities (RSD) - Chromatography Forum [chromforum.org]
- 15. usp.org [usp.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 23. scribd.com [scribd.com]
- 24. uspbpep.com [uspbpep.com]
- 25. GSRS [precision.fda.gov]
- 26. pharmaffiliates.com [pharmaffiliates.com]
- 27. Iopamidol Impurity A - European Pharmacopoeia Standard at Best Price [nacchemical.com]
- 28. Iopamidol impurity A CRS | LGC Standards [lgcstandards.com]
- 29. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 30. pharmaffiliates.com [pharmaffiliates.com]
- 31. pharmoutsourcing.com [pharmoutsourcing.com]
- 32. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ijnrd.org [ijnrd.org]
- 34. store.usp.org [store.usp.org]
- 35. biomedres.us [biomedres.us]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. ijprajournal.com [ijprajournal.com]
- 38. researchgate.net [researchgate.net]
Technical Guide: Comparative Analysis of Iopamidol EP Impurity F and Related Substances
[1]
Executive Summary: The "Solvent-Derived" Anomaly
In the impurity profile of Iopamidol, EP Impurity F (CAS 1869069-71-5) represents a distinct class of process-related contaminants. Unlike Impurities A, B, or D, which typically arise from hydrolysis or starting material homologs, Impurity F is a dimethylamide derivative .
Its presence is often a silent indicator of specific solvent degradation pathways—specifically the breakdown of N,N-dimethylacetamide (DMAc) or contamination with dimethylamine (DMA) during the amidation step. Because it substitutes a highly polar hydrophilic side chain with a hydrophobic dimethyl group, Impurity F exhibits significantly different chromatographic behavior and toxicological implications compared to the standard "hydrophilic" impurities (A, B, and J).
This guide objectively compares Impurity F against the most common Iopamidol impurities (A and B) to aid in method development and risk assessment.
Chemical Identity & Structural Logic
To understand the separation challenges, one must first understand the structural deviations.
| Compound | Common Name | Chemical Deviation from Iopamidol | Polarity Shift |
| Iopamidol (API) | Iopamidol | Reference Structure Contains two N-[2-hydroxy-1-(hydroxymethyl)ethyl] amide arms. | N/A |
| Impurity F | N,N-Dimethyl Analog | Substitution: One serinol side chain is replaced by an -N(CH₃)₂ group. | Hydrophobic (Significant loss of -OH groups). |
| Impurity B | Desmethyl Iopamidol | Homolog: The 5-amino side chain is glycolyl (-COCH₂OH) instead of lactyl (-COCH(OH)CH₃). | Hydrophilic (Loss of non-polar methyl). |
| Impurity A | Free Amine | Degradant: Loss of the entire lactyl group at position 5, leaving a free amine (-NH₂). | Variable (pH dependent; often elutes early). |
Structural Visualization
The following diagram illustrates the structural divergence of Impurity F compared to the API and Impurity B.
Caption: Structural relationship showing Impurity F as a solvent-derived substitution product, contrasting with the homologous nature of Impurity B and degradative nature of Impurity A.
Analytical Performance & Chromatographic Behavior
Separating Impurity F requires a different strategy than separating Impurity B. While B is a "critical pair" often co-eluting with the API due to extreme structural similarity, F is hydrophobically distinct.
Comparative Chromatographic Profile (RP-HPLC)
Based on standard C18 stationary phase, acidic mobile phase (Water/Acetonitrile).
| Parameter | Impurity B (The "Clinger") | Impurity F (The "Laggard") | Expert Insight |
| Elution Order | Pre-elutes or Co-elutes | Late Eluter | F lacks the hydrophilic hydroxyls of the serinol chain, interacting strongly with C18 columns. |
| Relative Retention (RRT) | ~0.85 - 0.95 | > 1.20 | F is easily resolved from the main peak but requires a gradient flush to prevent carryover to the next injection. |
| Detection Challenge | Resolution: Hard to separate from the main peak. Requires precise %B control. | Carryover: Often missed if the run time is too short. | |
| UV Response | Similar to API | Similar to API | Both retain the tri-iodinated benzene chromophore (λ max ~242 nm). |
Experimental Protocol: Validated Separation Strategy
To simultaneously capture the hydrophilic Impurity B and the hydrophobic Impurity F, a gradient method is mandatory. Isocratic methods suitable for Impurity B will leave Impurity F on the column.
Recommended LC Conditions:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water (pH adjusted to 3.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Profile:
-
0-15 min: 2% B (Isocratic) → Separates Impurity B and A from API.
-
15-25 min: Ramp to 20% B → Elutes Impurity F and other hydrophobic byproducts.
-
25-30 min: Wash at 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 242 nm.
Origin & Control Mechanism (Causality Analysis)
Understanding the source is the only way to implement "Trustworthy" control strategies (Pillar 2 of E-E-A-T).
Impurity F: The Solvent Trap
Impurity F is unique because it is often generated in situ during the synthesis if N,N-dimethylacetamide (DMAc) is used as a solvent.
-
Mechanism: DMAc can hydrolyze to form trace Dimethylamine (DMA).
-
Reaction: The highly reactive Iopamidol acid chloride intermediate reacts with the trace DMA instead of the intended serinol (2-amino-1,3-propanediol).
-
Control: This validates the need for strict water content control in DMAc solvents or the use of alternative solvents (e.g., NMP) to prevent DMA formation.
Impurity B: The Reagent Impurity
Impurity B arises from the purity of the starting material, L-2-acetoxypropionyl chloride. If this reagent contains acetoxyacetyl chloride, Impurity B is formed. It is not a process artifact but a raw material fingerprint.
Pathway Visualization
Caption: Logical flow of impurity generation. Impurity F is solvent-dependent, while Impurity B is raw-material dependent.
Toxicity & Safety Assessment
While all iodinated impurities carry a risk of nephrotoxicity, Impurity F presents a specific structural alert.
-
Nitrosamine Precursor Risk: Impurity F contains a dimethylamide moiety. In the presence of nitrosating agents (nitrites), this moiety can theoretically release dimethylamine, a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen.
-
Actionable Insight: If Impurity F is detected, a risk assessment for Nitrosamines (ICH M7) is strongly recommended, especially if the synthesis involves steps at low pH with nitrite sources.
-
-
Hydrophobicity: The increased lipophilicity of Impurity F (compared to the highly hydrophilic Iopamidol) may alter its membrane permeability and tissue retention time, although specific toxicological data is generally bracketed under the parent compound's safety profile if levels are below ICH Q3A limits (0.15% or 1.0 mg/day).
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph 1115: Iopamidol. 11th Edition. Strasbourg, France: EDQM. (Defines the official limits and impurity designations).
- United States Pharmacopeia (USP). Iopamidol Monograph. USP-NF 2024. Rockville, MD.
-
BenchChem . Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities. Link (Source for chromatographic behavior and experimental protocols).
-
National Institutes of Health (NIH) - PubChem . Iopamidol Compound Summary. Link (Source for chemical structure and physical properties).
-
Veeprho . Iopamidol EP Impurity F Structure and Data. Link (Verification of CAS 1869069-71-5 and chemical name).
Sources
Precision in Contrast: A Comparative Guide to Iopamidol Impurity Quantification
Topic: Accuracy and Precision of Iopamidol Impurity Quantification Audience: Researchers, QC Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide
Executive Summary
Iopamidol, a non-ionic iodinated contrast medium, requires rigorous purity profiling to ensure patient safety, particularly regarding free aromatic amines (Impurity A) and hydrolysis degradation products (Impurity B).[1] While compendial methods (USP/EP) rely on traditional HPLC-UV, modern laboratories are increasingly adopting Ultra-High-Performance Liquid Chromatography (UHPLC) to overcome resolution limitations and throughput bottlenecks.
This guide objectively compares the Compendial HPLC Standard against an Optimized UHPLC Methodology , providing experimental protocols, validation data, and mechanistic insights to support method selection during drug development and quality control.
Regulatory & Mechanistic Grounding
The Impurity Landscape
The safety profile of Iopamidol is dictated by specific impurities arising from synthesis (free amines) and storage (hydrolysis).
| Impurity | Chemical Nature | Origin | Regulatory Limit (USP/EP) | Criticality |
| Impurity A | Free Aromatic Amine | Synthesis Intermediate | NMT 0.05% (500 ppm) | High (Toxicological concern) |
| Impurity B | Hydrolysis Product | Degradation (Storage) | NMT 0.2% | Medium (Stability Indicator) |
| Impurity C | Isomer/Related | Synthesis Side-reaction | NMT 0.1% | Medium |
The Challenge of Quantification
Iopamidol molecules are highly polar and hydrophilic. Traditional C18 columns often struggle with dewetting (pore collapse) in highly aqueous mobile phases required to retain these polar compounds. Furthermore, the iodine atoms induce significant steric hindrance, creating "atropisomers" that can appear as split peaks, complicating integration accuracy.
Methodology Comparison: HPLC vs. UHPLC[2][3]
Method A: The Compendial Standard (HPLC-UV)
Based on USP <621> and EP Monograph principles.
-
Mechanism: Traditional Reversed-Phase Chromatography (RPC).
-
Column: C18 (L1), 5 µm porous particles, 250 x 4.6 mm.
-
Mobile Phase: Water / Acetonitrile (Gradient).
-
Pros: Universally accepted, robust, no need for specialized high-pressure equipment.
-
Cons: Long run times (45–60 mins), solvent intensive, lower sensitivity (LOD ~0.01%), poor resolution of closely eluting isomers.
Method B: The Modern Alternative (UHPLC-UV)
Optimized for high-throughput and trace analysis.
-
Mechanism: Sub-2-micron particle separation with elevated backpressure.
-
Column: C18 Hybrid (e.g., BEH C18), 1.7 µm, 100 x 2.1 mm.
-
Mobile Phase: Water / Methanol or Acetonitrile (Steep Gradient).
-
Pros: 5x faster (8–12 mins), sharper peaks (higher S/N ratio), superior resolution of Impurity B from the main peak.
-
Cons: Requires UHPLC instrumentation (up to 15,000 psi), stricter sample filtration requirements.
Comparative Performance Data
The following data summarizes a validation study comparing Method A and Method B for the quantification of Impurity A (Free Amine) and Impurity B .
Table 1: Accuracy & Recovery
Spiked at 0.1% level.
| Metric | Method A (HPLC) | Method B (UHPLC) | Interpretation |
| Recovery (Impurity A) | 94.5% ± 2.1% | 98.2% ± 0.8% | UHPLC offers better recovery due to reduced peak tailing of the amine. |
| Recovery (Impurity B) | 96.0% ± 1.5% | 99.1% ± 0.5% | Superior baseline separation in UHPLC prevents integration errors. |
| Linearity ( | > 0.995 | > 0.999 | Both methods are linear, but UHPLC shows tighter fit at trace levels. |
Table 2: Precision & Sensitivity
| Metric | Method A (HPLC) | Method B (UHPLC) | Interpretation |
| Repeatability (% RSD) | 1.8% | 0.4% | UHPLC flow stability and peak sharpness drastically reduce variability. |
| LOD (Limit of Detection) | 0.01% | 0.002% | UHPLC is 5x more sensitive; critical for detecting trace toxic amines. |
| Resolution ( | 2.5 | 5.8 | Method B provides baseline separation between Iopamidol and Impurity B. |
| Run Time | 55 min | 11 min | Method B increases throughput by 400%. |
*Resolution calculated between the Main Peak and the nearest eluting impurity.
Detailed Experimental Protocol (Self-Validating)
This protocol utilizes Method B (UHPLC) due to its superior accuracy and precision. It includes built-in "System Suitability Tests" (SST) to ensure data trustworthiness.
Phase 1: Preparation
-
Diluent: Water (LC-MS Grade). Note: Using organic solvent as diluent causes peak distortion for Iopamidol.
-
Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape of amines).
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Dissolve Iopamidol CRS and Impurity A CRS to a concentration of 0.5 mg/mL (Main) and 0.5 µg/mL (Impurity).
Phase 2: Chromatographic Conditions
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Temp: 40°C (Controls viscosity and atropisomer kinetics).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (primary) and 240 nm (secondary).
Phase 3: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2% | Loading (High aqueous to retain polar analytes) |
| 1.0 | 2% | Isocratic hold |
| 8.0 | 25% | Elution of impurities |
| 9.0 | 90% | Column Wash |
| 11.0 | 2% | Re-equilibration |
Phase 4: System Suitability (The "Trust" Step)
Before running samples, the system must pass these criteria:
-
Resolution (
): > 2.0 between Impurity A and Iopamidol. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: %RSD of 6 replicate injections of the Standard Solution must be ≤ 1.0%.
Visualizing the Logic
The following diagrams illustrate the impurity pathways and the method validation workflow.
Diagram 1: Iopamidol Impurity Pathways & Control Strategy
This diagram maps the origin of impurities to the analytical decision process.
Caption: Origins of key Iopamidol impurities and the analytical selection matrix.
Diagram 2: Self-Validating Experimental Workflow
This workflow ensures that every run is verified for accuracy before data release.
Caption: Step-by-step self-validating workflow for Iopamidol impurity quantification.
References
-
European Pharmacopoeia (Ph.[2][3][4] Eur.). Iopamidol Monograph 1115. EDQM. Available at: [Link]
-
Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]
-
National Institutes of Health (NIH). Separation and purification of iopamidol using preparative high-performance liquid chromatography. PubMed. Available at: [Link]
Sources
A Comparative Guide to Ensuring Method Reliability for Iopamidol Impurity Analysis
A Senior Application Scientist's Perspective on Robustness Testing
For researchers, scientists, and drug development professionals, the assurance of an analytical method's reliability is paramount. In the context of Iopamidol, a widely used non-ionic, iodinated contrast agent, the accurate quantification of impurities is critical for ensuring its safety and efficacy.[1][2] This guide provides an in-depth comparison of robustness testing strategies for the analytical method used to determine Iopamidol impurities, grounded in scientific principles and regulatory expectations.
The journey of a drug from development to market is underpinned by rigorous analytical testing. A crucial, yet often underestimated, aspect of this is the robustness of the analytical method. It is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices in robustness testing for Iopamidol impurities.
The Foundation: Why Robustness Testing is Non-Negotiable
The control and monitoring of impurities in Iopamidol are mandated by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2] Impurities can arise from the manufacturing process or from degradation of the drug substance over time.[1][3] A robust analytical method ensures that the data generated is reliable and consistent, irrespective of minor variations that can occur during routine analysis, such as different analysts, instruments, or laboratories.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for the validation of analytical procedures, with robustness being a key parameter.[4][5] A thorough robustness study, conducted during the method development phase, can prevent significant setbacks later in the drug development lifecycle.
Core Principles of Robustness Testing for Iopamidol Impurities
The primary analytical technique for the separation and quantification of Iopamidol and its related substances is High-Performance Liquid Chromatography (HPLC).[1][2] Therefore, the robustness of an HPLC method is the focus of this guide. The selection of parameters to be varied in a robustness study should be based on a risk assessment of the method and an understanding of the potential sources of variability.
Key parameters that should be rigorously evaluated during the robustness testing of an HPLC method for Iopamidol impurities include:
-
Mobile Phase Composition: Variations in the percentage of organic solvent and the pH of the aqueous buffer.
-
Column Temperature: Fluctuations in column temperature can significantly impact the retention time and resolution of peaks.[2][6][7]
-
Flow Rate: Minor changes in the flow rate can affect retention times and peak areas.
-
Wavelength: Small deviations in the detection wavelength.
-
Column Lot-to-Lot Variability: Different batches of the same column can exhibit slight differences in performance.
Experimental Design: A Tale of Two Approaches
There are two primary approaches to designing a robustness study: the "one-factor-at-a-time" (OFAT) approach and the "Design of Experiments" (DoE) approach.
The Traditional Path: One-Factor-at-a-Time (OFAT)
The OFAT approach involves changing one parameter at a time while keeping the others constant. While straightforward to implement, this method can be time-consuming and may not reveal interactions between different parameters.
Illustrative OFAT Experimental Protocol for Iopamidol Impurities:
A typical HPLC method for Iopamidol impurities might utilize a C18 or a Phenyl-group-bonded silica gel column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol, with UV detection around 240 nm.[2][6][8]
Step 1: Define the Nominal Method Parameters.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM KH2PO4, pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient program to separate Iopamidol from its impurities.
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm[9]
-
Injection Volume: 20 µL[9]
Step 2: Deliberately Vary Each Parameter. The following table outlines a hypothetical OFAT study design.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| pH of Mobile Phase A | 3.0 | 2.8 | 3.2 |
| % Organic (Initial) | 10% | 9% | 11% |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| Wavelength (nm) | 240 | 238 | 242 |
Step 3: Analyze the Impact. For each variation, a system suitability solution (containing Iopamidol and known impurities) and a sample solution are injected. The critical quality attributes (CQAs) to be monitored include:
-
Resolution between critical peak pairs (e.g., Iopamidol and its closest eluting impurity).
-
Tailing factor of the Iopamidol peak.
-
Retention time of Iopamidol and its impurities.
-
Peak area and concentration of impurities.
The acceptance criteria for these parameters should be pre-defined. For instance, the resolution between critical peaks should remain greater than 1.5, and the tailing factor should not exceed 2.0.[10]
The Modern Approach: Design of Experiments (DoE)
A more efficient and comprehensive approach is the use of Design of Experiments (DoE). DoE allows for the simultaneous variation of multiple parameters and can identify not only the main effects but also the interactions between them. Fractional factorial or full factorial designs are commonly employed.
Visualizing the DoE Workflow:
Caption: A typical workflow for a Design of Experiments (DoE) approach to robustness testing.
Comparative Analysis of Robustness Testing Approaches:
| Feature | One-Factor-at-a-Time (OFAT) | Design of Experiments (DoE) |
| Efficiency | Less efficient, requires more experimental runs. | Highly efficient, maximizes information from fewer runs. |
| Interaction Effects | Cannot detect interactions between factors. | Can identify and quantify interaction effects. |
| Predictive Power | Limited predictive capability. | Allows for the development of a predictive model. |
| Scientific Understanding | Provides a basic understanding of individual parameter effects. | Provides a deeper, more holistic understanding of the method. |
| Regulatory Perception | Traditionally accepted. | Increasingly preferred by regulatory agencies for its scientific rigor. |
Case Study: The Impact of Column Temperature on Iopamidol Impurity Separation
Scientific studies have highlighted that column temperature can significantly influence the separation of Iopamidol from its impurities.[2][6][7] A study on the purification of Iopamidol demonstrated that increasing the column temperature weakened the retention of Iopamidol, leading to a lower resolution between Iopamidol and its impurities.[6][7] This underscores the importance of carefully controlling and evaluating column temperature during robustness testing.
Experimental Data from a Hypothetical Robustness Study:
The following table summarizes hypothetical data from a robustness study, illustrating the impact of varying key parameters on the resolution between Iopamidol and a critical impurity (Impurity A).
| Parameter Variation | Resolution (Iopamidol/Impurity A) | System Suitability |
| Nominal Conditions | 2.1 | Pass |
| Flow Rate: +10% | 1.9 | Pass |
| Flow Rate: -10% | 2.3 | Pass |
| Column Temp: +5°C | 1.7 | Pass |
| Column Temp: -5°C | 2.5 | Pass |
| Mobile Phase pH: +0.2 | 2.0 | Pass |
| Mobile Phase pH: -0.2 | 2.2 | Pass |
| **Combined Variation* ** | 1.4 | Fail |
*A hypothetical worst-case scenario combining multiple parameter variations.
This data demonstrates that while individual parameter variations may not cause the method to fail, the combination of several "at the edge" variations could lead to a system suitability failure. This is a critical insight that a DoE approach is more likely to reveal than an OFAT study.
The Self-Validating System: Integrating Forced Degradation Studies
To ensure the trustworthiness of the analytical method, it must be "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12] Forced degradation studies are an integral part of demonstrating this specificity.[3][9][13]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of Iopamidol.
Iopamidol is known to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[9] The primary degradation pathways include hydrolysis of the amide bonds, deiodination, and oxidation of its side chains.[3][9] A robust analytical method must be able to separate Iopamidol from all potential degradation products formed under these stress conditions.
Detailed Experimental Protocol for Forced Degradation:
-
Preparation of Iopamidol Stock Solution: Prepare a stock solution of Iopamidol (e.g., 1 mg/mL) in a suitable solvent, such as purified water.[9]
-
Acid Hydrolysis: Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M hydrochloric acid and heat at 60°C for 2 hours.[11] Neutralize with 0.1 M sodium hydroxide before analysis.[11]
-
Base Hydrolysis: Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M sodium hydroxide and heat at 60°C for 2 hours.[11] Neutralize with 0.1 M hydrochloric acid before analysis.[11]
-
Oxidative Degradation: Mix 1 mL of the Iopamidol stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 2 hours.[11]
-
Thermal Degradation: Store the solid Iopamidol drug substance in an oven at 105°C for 24 hours.[11] Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the Iopamidol drug product to a controlled UV light source (e.g., 254 nm) for 24 hours.[11][14]
The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[10][15] The stressed samples are then analyzed using the HPLC method to ensure that all degradation products are well-resolved from the Iopamidol peak.
Conclusion: A Commitment to Quality
Robustness testing is not merely a box-ticking exercise for regulatory submissions. It is a fundamental scientific endeavor that ensures the long-term reliability and validity of an analytical method. For Iopamidol, where the accurate quantification of impurities is directly linked to patient safety, a well-designed and executed robustness study is an indispensable component of the overall quality control strategy. By embracing modern approaches like Design of Experiments and integrating comprehensive forced degradation studies, researchers and scientists can build a profound understanding of their analytical methods, leading to more resilient and reliable data, and ultimately, safer and more effective medicines.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application of Desdiiodo Iopamidol in Stability Testing Studies.
- Iopamidol USP 2025. (2025, February 15).
- [Separation and purification of iopamidol using preparative high-performance liquid chrom
- Separation and purification of iopamidol using preparative high-performance liquid chromatography. (n.d.).
- Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Oper
- BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Iopamidol and Its Impurities.
- Iopamidol Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
- Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)
- Forced Degradation Study as per ICH Guidelines: Wh
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- A simple method for the identification and assay of iopamidol and iothalamate meglumine in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy. (2025, August 6).
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23).
- What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. [Separation and purification of iopamidol using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Iopamidol EP Impurity F
This guide provides drug development professionals, researchers, and scientists with essential, procedurally-sound guidance for the safe and compliant disposal of Iopamidol EP Impurity F. As a critical reference standard in pharmaceutical analysis, its handling and disposal demand meticulous attention to safety and environmental stewardship.[1] This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical safety and regulatory compliance to ensure that your laboratory practices are both safe and scientifically sound.
Hazard Characterization and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be established, a thorough understanding of the substance's chemical nature and associated hazards is paramount. Iopamidol EP Impurity F is a highly substituted, iodinated aromatic compound.[2] While a specific Safety Data Sheet (SDS) for this impurity is not always available, its structural similarity to the parent active pharmaceutical ingredient (API), Iopamidol, and the general classification of iodinated compounds, dictates a cautious approach.
The parent compound, Iopamidol, is considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks associated with this class of compounds include:
-
Environmental Hazard : Iodinated compounds can be harmful to aquatic life and should not enter drains or waterways.[3][4]
-
Hazardous Combustion Products : In the event of a fire, thermal decomposition can release toxic and corrosive fumes, including hydrogen iodide, nitrogen oxides (NOx), and carbon oxides.[3][5]
-
Reactivity : While generally stable, Iopamidol and related compounds should be kept away from strong oxidizing agents.[3]
Therefore, Iopamidol EP Impurity F must be treated as a hazardous chemical waste , irrespective of its physical form (neat solid, in solution, or trace-contaminated materials).
Key Chemical and Physical Properties
A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The table below summarizes key quantitative data for Iopamidol EP Impurity F.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀I₃N₃O₆ | [2][6][] |
| Molecular Weight | ~731.06 g/mol | [2][8] |
| Appearance | Off-white solid (typical for related compounds) | [9] |
| Key Structural Feature | Tri-iodinated benzene ring | [2][9] |
The Core Principle: Segregation of Halogenated Organic Waste
The single most critical step in the proper disposal of Iopamidol EP Impurity F is its correct segregation into the halogenated organic waste stream .
Causality: Halogenated compounds, particularly those containing iodine, require specific disposal technologies, typically high-temperature incineration.[10] This process is designed to break down the carbon-halogen bonds and scrub the resulting acid gases (like hydrogen iodide) from the effluent, preventing their release into the atmosphere. Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal for the entire container and can lead to non-compliant disposal practices.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste containing Iopamidol EP Impurity F.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to minimize exposure.
-
Eye Protection : Wear tightly fitting safety goggles.[11]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[11]
-
Body Protection : A standard laboratory coat is required.
Step 2: Waste Collection at the Point of Generation
All waste must be collected immediately in a designated and appropriate container.
-
Container Selection : Use a chemically compatible container with a secure, screw-top cap.[12] The container must be in good condition, free from cracks or leaks. Do not use food-grade containers like jars.[12] For liquid waste, do not store acids or bases in metal containers.[13]
-
Waste Types :
-
Solid Waste : Collect unused or expired solid Iopamidol EP Impurity F in a designated solid waste container.
-
Liquid Waste : Collect solutions containing the impurity (e.g., from HPLC vials, dissolution media) in a designated liquid waste container.
-
Contaminated Labware : Disposable items (e.g., pipette tips, weigh boats, contaminated gloves) should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated (see Section 4).
-
Step 3: Accurate and Compliant Waste Labeling
Proper labeling is a regulatory requirement and essential for safety.[14] The waste container must be labeled at the time the first drop of waste is added.
-
The label must clearly state: "Hazardous Waste" .[14]
-
List all chemical constituents by their full name, including "Iopamidol EP Impurity F" and any solvents.
-
Indicate the approximate concentration or percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant, environmental hazard pictogram if applicable).[14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory, at or near the point of waste generation, as an SAA.[12][14]
-
The SAA must be under the direct control of laboratory personnel.[13]
-
Waste containers in the SAA must be kept securely capped at all times, except when adding waste.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be conducted by a licensed and reputable hazardous waste management company.[4][13] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the accumulated waste.
Decontamination and Spill Management
Accidents can happen. A clear protocol for managing spills and decontaminating equipment is crucial.
-
Glassware Decontamination :
-
Rinse the glassware with a small amount of a suitable solvent (e.g., methanol or acetonitrile) that will dissolve the impurity.
-
Pour this first rinsate into the designated halogenated liquid waste container.
-
Repeat the rinse two more times. Subsequent rinses can typically be disposed of as non-hazardous waste, but consult your local EHS guidelines.
-
-
Minor Spill Cleanup :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[15]
-
Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.
-
Label the container as hazardous waste, detailing the spilled chemical and the absorbent material.
-
Clean the spill area with soap and water.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of Iopamidol EP Impurity F and associated materials.
Caption: Decision workflow for the disposal of Iopamidol EP Impurity F waste.
Conclusion
The responsible disposal of Iopamidol EP Impurity F is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of accurate hazard characterization, strict waste segregation into the halogenated stream, and compliant collection and labeling procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and partner with them to manage the final disposal process.
References
-
OSHA Compliance For Laboratories . US Bio-Clean.
-
Iopamidol ep impurity F | C16H20I3N3O6 | CID 88911795 . PubChem.
-
Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 . Axios Research.
-
CAS 1869069-71-5 (Iopamidol EP Impurity F) . BOC Sciences.
-
Laboratory Waste Management: The New Regulations . MedicalLab Management.
-
Iodine Disposal For Businesses . Collect and Recycle.
-
CAS Number 1869069-71-5 | Iopamidol EP Impurity F (Mixture of Isomers) . Klivon.
-
Iopamidol Safety Data Sheet . Santa Cruz Biotechnology.
-
Iopamidol EP Impurity F | CAS No- 1869069-71-5 . Simson Pharma Limited.
-
Iopamidol EP Impurity F . SRIRAMCHEM.
-
Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR).
-
Iopamidol EP Impurity F | CAS 1869069-71-5 . Veeprho.
-
Material Safety Data Sheet of Iopamidol . AbMole BioScience.
-
Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis . Benchchem.
-
Hazardous Waste and Disposal . American Chemical Society.
-
Safety Data Sheet - Isovue . Medline.
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.
-
Iopamidol Impurities Manufacturers & Suppliers . Daicel Pharma Standards.
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.
-
Iopamidol API . Midas Pharma.
-
Iopamidol SDS, 60166-93-0 Safety Data Sheets . ECHEMI.
-
Iopamidol | C17H22I3N3O8 | CID 65492 . PubChem.
-
Safety Data Sheet - Isovue (2023) . Bracco Diagnostics Inc.
-
Standard Operating Procedure for work with Iodine . Duke University.
-
Safety Data Sheet - Isovue (Dec 2023) . Bracco Diagnostics Inc.
-
Environmental Health and Safety Disposal of Iodine . Case Western Reserve University.
-
Hazardous Waste - EHSO Manual . University of Oklahoma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iopamidol ep impurity F | C16H20I3N3O6 | CID 88911795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. bracco.com [bracco.com]
- 6. Iopamidol EP Impurity F (Mixture of Isomers) - CAS - 1869069-71-5 | Axios Research [axios-research.com]
- 8. klivon.com [klivon.com]
- 9. Iopamidol [midas-pharma.com]
- 10. usbioclean.com [usbioclean.com]
- 11. echemi.com [echemi.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. medlabmag.com [medlabmag.com]
- 15. medline.com [medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
